2-Chloro-4-nitrobenzotrifluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWHSMEZCFDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381220 | |
| Record name | 2-Chloro-4-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151504-80-2 | |
| Record name | 2-Chloro-4-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151504-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-nitrobenzotrifluoride (CAS: 151504-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzotrifluoride is a halogenated nitroaromatic compound with the CAS number 151504-80-2. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the context of drug discovery and development. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. One supplier has categorized it under "Protein Degrader Building Blocks," suggesting its potential utility in the development of targeted protein degradation technologies.[1]
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[2][3] It is characterized by its insolubility in water. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][3] |
| Molecular Weight | 225.55 g/mol | [3] |
| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [2] |
| Density | 1.511 g/mL | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Solubility | Insoluble in water | [4][5] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Synthesis
Experimental Protocol: General Nitration of a Chlorobenzotrifluoride Derivative
This protocol is a generalized procedure based on the nitration of similar compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
2-Chlorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add the stoichiometric equivalent of concentrated nitric acid to the sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, slowly add 2-chlorobenzotrifluoride dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the final product of high purity.
Caption: General Synthesis Workflow.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The three protons on the benzene ring will exhibit splitting patterns (doublets, and a doublet of doublets) due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating/withdrawing nature of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents, with carbons attached to electron-withdrawing groups appearing at a lower field.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-Cl, C-F, and NO₂ functional groups. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.55 g/mol ). The isotopic pattern of the molecular ion and any chlorine-containing fragments will show a characteristic M/M+2 ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. Common fragmentation patterns may include the loss of NO₂, Cl, and CF₃ groups.
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in various biologically active molecules. Its classification as a "Protein Degrader Building Block" by a chemical supplier suggests its potential use in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins.
The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. The nitroaromatic moiety can serve as a precursor for an amino group, which is a common functional group in drug molecules and can be further functionalized. The chlorine atom provides an additional site for chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.
Given its potential as a synthetic intermediate, this compound could be a valuable starting material for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammation, where targeted protein degradation is an emerging and promising strategy.
Caption: Potential Drug Discovery Workflow.
Safety and Handling
This compound is considered to be an irritant.[3] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the generation of diverse chemical libraries for biological screening. While detailed biological data for this specific compound is currently sparse, its structural features and classification as a building block for protein degraders suggest that it warrants further investigation by researchers in drug discovery and development. The synthetic and analytical information provided in this guide serves as a foundation for future studies aimed at exploring the full potential of this versatile compound.
References
An In-depth Technical Guide to 2-Chloro-4-nitrobenzotrifluoride and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 2-chloro-4-nitrobenzotrifluoride. Due to common nomenclature confusion and the prevalence of related isomers in synthesis and research, this guide also includes a comparative analysis of its common isomer, 4-chloro-3-nitrobenzotrifluoride.
Core Physical and Chemical Properties
The structural differences between this compound and its isomer, 4-chloro-3-nitrobenzotrifluoride, lead to variations in their physical and chemical characteristics. A summary of their key properties is presented below.
This compound (CAS: 151504-80-2)
This compound features a trifluoromethyl group at position 1, a chloro group at position 2, and a nitro group at position 4 of the benzene ring.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2][3] |
| Molecular Weight | 225.55 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [5] |
| Density | 1.511 g/mL | [6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][5][6] |
| Purity | Typically ≥97% - 98% | [1][4] |
4-Chloro-3-nitrobenzotrifluoride (CAS: 121-17-5)
A frequently encountered isomer, this molecule has a trifluoromethyl group at position 1, a nitro group at position 3, and a chloro group at position 4.
Table 2: Physical and Chemical Properties of 4-Chloro-3-nitrobenzotrifluoride
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₃NO₂ | |
| Molecular Weight | 225.55 g/mol | |
| Appearance | Colorless to dark-colored or yellow liquid | [7] |
| Melting Point | -2.5 °C | |
| Boiling Point | 222 °C (lit.) | |
| Density | 1.511 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.489 (lit.) | |
| Flash Point | 115 °C (closed cup) | |
| Solubility | Insoluble in water; Soluble in chloroform and slightly soluble in methanol. | [7][8] |
| Storage Temperature | Below +30°C | [8] |
Synthesis and Experimental Protocols
The synthesis of chloro-nitrobenzotrifluoride isomers typically involves the nitration of a corresponding chloro-benzotrifluoride precursor. The regioselectivity of the nitration is dependent on the starting material and reaction conditions.
General Experimental Protocol for Nitration
The following protocol is a generalized procedure for the nitration of a chlorobenzotrifluoride derivative, based on common methods found in the literature.[9][10][11]
Objective: To synthesize a chloro-nitrobenzotrifluoride isomer via electrophilic aromatic substitution.
Materials:
-
2-chlorobenzotrifluoride or 4-chlorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%) or Fuming Nitric Acid
-
Ice-water bath
-
Appropriate reaction vessel (e.g., three-necked round-bottom flask) with stirring mechanism
-
Dropping funnel
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a reaction vessel cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: To the chilled nitrating mixture, add the chlorobenzotrifluoride isomer dropwise from a dropping funnel over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0°C and 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography.
Caption: Generalized experimental workflow for the synthesis of chloro-nitrobenzotrifluoride.
Chemical Reactivity and Applications
The presence of electron-withdrawing nitro and trifluoromethyl groups, along with a halogen, makes these compounds versatile intermediates in organic synthesis. The chlorine atom is susceptible to nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, providing a handle for further functionalization. These compounds are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[4] For instance, 4-chloro-3-nitrobenzotrifluoride is a key intermediate in the synthesis of some herbicides and trifluoromethoxylated aniline derivatives, which are of interest in drug discovery for their enhanced metabolic stability and lipophilicity.
Biological Activity and Signaling Pathways
Specific signaling pathways for this compound are not well-documented in publicly available literature. However, the biological activity of nitroaromatic compounds, in general, is an area of extensive research, particularly in toxicology and drug development.
The bioactivity of many nitroaromatic compounds is linked to the reductive metabolism of the nitro group.[12][13][14] This process can lead to the formation of reactive intermediates that can exert therapeutic or toxic effects.
General Mechanism of Action of Nitroaromatic Compounds
Nitroaromatic compounds can undergo enzymatic reduction in biological systems, primarily by nitroreductases.[15] This can proceed through a one-electron or two-electron pathway. The one-electron reduction forms a nitro radical anion, which, in the presence of oxygen, can generate reactive oxygen species (ROS) like superoxide, leading to oxidative stress.[12][14] The two-electron reduction pathway leads to the formation of nitroso and hydroxylamine derivatives, which are often more reactive and can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and mutagenicity.[12][16] This mechanism is the basis for the antimicrobial activity of some nitroaromatic drugs and also contributes to their toxicity.[14][15]
Caption: Generalized pathway for the biological activation of nitroaromatic compounds.
The toxicological properties of nitroaromatic compounds are a significant consideration in drug development. Many have been shown to be mutagenic and carcinogenic.[16][17] Therefore, a thorough evaluation of the toxicological profile of any new nitroaromatic compound is essential.
Conclusion
This compound and its isomers are important intermediates in the chemical industry with applications in the synthesis of a wide range of products. Their rich chemistry, stemming from the interplay of the chloro, nitro, and trifluoromethyl functional groups, offers numerous possibilities for the construction of complex molecules. For researchers in drug discovery, while these compounds provide a versatile scaffold, a deep understanding of the potential for metabolic activation and associated toxicities of the nitroaromatic moiety is crucial for the development of safe and effective therapeutic agents.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C7H3ClF3NO2 | CID 2778985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound CAS#: 151504-80-2 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-3-nitrobenzotrifluoride CAS#: 121-17-5 [m.chemicalbook.com]
- 9. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 10. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 11. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 12. svedbergopen.com [svedbergopen.com]
- 13. scielo.br [scielo.br]
- 14. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
An In-depth Technical Guide to 2-Chloro-4-nitrobenzotrifluoride
This guide provides essential physicochemical data for 2-Chloro-4-nitrobenzotrifluoride, a key reagent in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and process development.
| Parameter | Value |
| Molecular Formula | C7H3ClF3NO2[1][2][3] |
| Molecular Weight | 225.55 g/mol [3][4][5][6] |
| Synonyms | 2-Chloro-4-nitro-1-trifluoromethylbenzene[2][3] |
This compound, with a CAS Number of 151504-80-2, is also known by other names such as 2-Chloro-4-nitro-1-(trifluoromethyl)benzene.[2][3] The molecular formula C7H3ClF3NO2 and a molecular weight of approximately 225.55 g/mol are defining features of this molecule.[1][2][3][4][5]
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pschemicals.com [pschemicals.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C7H3ClF3NO2 | CID 2778985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C7H3ClF3NO2 Isomers for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols described are representative and should be adapted and optimized with appropriate laboratory safety precautions.
Introduction
The chemical formula C7H3ClF3NO2 represents a class of substituted nitroaromatic compounds that are of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring imparts unique electronic and lipophilic properties, making these compounds valuable precursors and potential pharmacophores. This technical guide focuses on two primary isomers: 1-chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5) and 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS 777-37-7), providing a comprehensive overview of their synthesis, properties, and potential biological activities. While specific biological data for these exact isomers are limited in publicly available literature, this guide will also discuss the known activities of structurally related compounds to highlight potential areas of investigation.
Physicochemical Properties
A summary of the key physicochemical properties for the two isomers is presented below. These properties are crucial for understanding their behavior in both chemical reactions and biological systems.
| Property | 1-chloro-2-nitro-4-(trifluoromethyl)benzene | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | Reference |
| IUPAC Name | 1-chloro-2-nitro-4-(trifluoromethyl)benzene | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | |
| CAS Number | 121-17-5 | 777-37-7 | |
| Molecular Formula | C7H3ClF3NO2 | C7H3ClF3NO2 | |
| Molecular Weight | 225.55 g/mol | 225.55 g/mol | |
| Appearance | Colorless to dark-colored liquid | Liquid | |
| Boiling Point | 222.6 °C at 760 mmHg | Not available | |
| Melting Point | -2.5 °C | Not available | |
| Density | 1.542 g/mL at 25 °C | 1.526 g/mL at 25 °C | |
| Water Solubility | Insoluble | Not available | |
| Refractive Index | Not available | n20/D 1.499 | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of these isomers is through the electrophilic nitration of the corresponding chloro-trifluoromethylbenzene precursor. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.
General Synthetic Workflow
The synthesis of chloronitro-trifluoromethylbenzene isomers typically follows the workflow outlined below. The choice of starting material dictates the final product.
References
Navigating the Safety Profile of 2-Chloro-4-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available safety information for 2-Chloro-4-nitrobenzotrifluoride, a halogenated nitroaromatic compound relevant in various chemical synthesis applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific isomer (CAS No. 151504-80-2), this document synthesizes confirmed chemical data with a general assessment of potential hazards based on its structural components.
Disclaimer: The following information is intended for guidance and is not a substitute for a substance-specific Safety Data Sheet. Researchers must consult an official SDS for this compound (CAS No. 151504-80-2) from their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 151504-80-2 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2][4][6][7] |
| Molecular Weight | 225.55 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.511 g/cm³ (Predicted) | [1] |
| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [1] |
| Storage | Room temperature, in a dry, sealed container | [1] |
Hazard Identification and Safety Profile
An official, detailed GHS classification for this compound (CAS No. 151504-80-2) is not consistently available across public safety documents. However, based on its structural features—a chlorinated aromatic ring, a nitro group, and a trifluoromethyl group—a profile of potential hazards can be inferred by analogy to related compounds.
Aromatic nitrocompounds are generally recognized for their potential toxicity.[8] The primary hazards associated with this class of chemicals often include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9] The most prominent acute health hazard of aromatic nitro-compounds is cyanosis, the result of methemoglobin formation.
-
Skin and Eye Irritation: The substance is expected to be an irritant to the skin and eyes.[1][9] Direct contact may cause redness, pain, and serious eye damage.[9]
-
Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[9]
-
Organ Toxicity: Prolonged or repeated exposure to aromatic nitrocompounds may cause damage to organs, with chronic exposure potentially leading to anemia.[8]
Legacy safety information for this compound includes the hazard code "Xi" for irritant and risk phrases "R20/21/22" (Harmful by inhalation, in contact with skin and if swallowed) and "R36/37/38" (Irritating to eyes, respiratory system and skin).[1] Corresponding safety phrases "S26" (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and "S36/37/39" (Wear suitable protective clothing, gloves and eye/face protection) are also cited.[1]
Handling and Storage Protocols
Given the potential hazards, stringent safety measures are necessary when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., neoprene, nitrile rubber) should be worn.
-
Body Protection: A lab coat and appropriate protective clothing must be worn.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Disposal: Waste must be disposed of as hazardous material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
Emergency Procedures
In the event of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing Safety Workflows
To aid researchers in conceptualizing the necessary safety considerations, the following diagrams illustrate a general workflow for chemical hazard management and the logical structure of a standard Safety Data Sheet.
Caption: A logical workflow for assessing and managing the hazards of a chemical substance.
Caption: The logical relationship between key sections of a Safety Data Sheet (SDS).
References
- 1. chemwhat.com [chemwhat.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-chloro-4-nitro-1-(trifluoromethyl)benzene | 151504-80-2 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. echemi.com [echemi.com]
- 7. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE;151504-80-2 [abichem.com]
- 8. iloencyclopaedia.org [iloencyclopaedia.org]
- 9. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-4-Nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for 2-chloro-4-nitrobenzotrifluoride (CAS No. 151504-80-2). The following sections detail the chemical and physical properties, potential hazards, required personal protective equipment, and protocols for safe use and incident response.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H3ClF3NO2 | [3][4][5] |
| Molecular Weight | 225.55 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 247.4 ± 40.0 °C (Predicted) | [1] |
| Density | 1.511 g/cm³ | [1][2] |
| Storage Temperature | Room Temperature | [1][4] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[1][2][3] Exposure can cause skin, eye, and respiratory tract irritation.[1] Ingestion or significant exposure may be harmful.
GHS Hazard Statements
While specific GHS classifications for this compound are not consistently available, related compounds exhibit a range of hazards including:
Precautionary Measures
To minimize risk when handling this compound, the following precautions should be strictly adhered to:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors.[6][9] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[10][11] For operations with a higher risk of aerosol formation, respiratory protection may be necessary.[10][11]
-
Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][12] Wash hands thoroughly after handling.[9][12] Contaminated clothing should be removed and laundered before reuse.[8][9]
References
- 1. This compound CAS#: 151504-80-2 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | C7H3ClF3NO2 | CID 2778985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. pschemicals.com [pschemicals.com]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. airgas.com [airgas.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Health and Safety Hazards of Substituted Nitrobenzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety hazards associated with substituted nitrobenzotrifluorides. This class of compounds is of significant interest in medicinal chemistry and materials science, but their inherent reactivity and metabolic pathways necessitate a thorough understanding of their toxicological profiles. This document summarizes key quantitative toxicity data, details relevant experimental protocols for hazard assessment, and elucidates the metabolic and cellular signaling pathways implicated in their toxicity.
Toxicological Profile of Substituted Nitrobenzotrifluorides
Substituted nitrobenzotrifluorides exhibit a range of toxic effects, primarily driven by the presence of the nitro and trifluoromethyl groups on the benzene ring. These effects include acute toxicity upon ingestion, inhalation, or dermal contact, as well as irritation to the skin, eyes, and respiratory system. Furthermore, there is evidence of genotoxicity for some members of this chemical class.
Acute Toxicity
Acute toxicity data, where available, indicate that substituted nitrobenzotrifluorides can be harmful to moderately toxic. The primary routes of exposure are oral, dermal, and inhalation.
| Compound | CAS Number | Test Species | Route of Administration | LD50/LC50 | Reference |
| 3-Nitrobenzotrifluoride | 98-46-4 | Rat | Oral | 610 mg/kg | [1][2] |
| 3-Nitrobenzotrifluoride | 98-46-4 | Mouse | Oral | 520 mg/kg | [3] |
| 3-Nitrobenzotrifluoride | 98-46-4 | Rat | Dermal | 1900 mg/kg | [2] |
| 3-Nitrobenzotrifluoride | 98-46-4 | Rat | Inhalation (4h) | 870 mg/m³ (0.87 mg/L) | [1] |
| p-Nitrobenzotrifluoride | 402-54-0 | - | Oral | Harmful if swallowed | [4] |
| p-Nitrobenzotrifluoride | 402-54-0 | - | Dermal | Harmful in contact with skin | [4] |
| p-Nitrobenzotrifluoride | 402-54-0 | - | Inhalation | Fatal if inhaled | [4] |
| 2-Nitrobenzotrifluoride | 384-22-5 | - | - | Causes skin and serious eye irritation, May cause respiratory irritation | [5] |
| 2-Fluoro-5-nitrobenzotrifluoride | 367-86-2 | - | Oral, Dermal, Inhalation | Harmful if swallowed, in contact with skin, or if inhaled | [6] |
Table 1: Acute Toxicity Data for Selected Substituted Nitrobenzotrifluorides
Irritation and Sensitization
Substituted nitrobenzotrifluorides are generally classified as irritants.
| Compound | Skin Irritation | Eye Irritation | Respiratory Irritation |
| 3-Nitrobenzotrifluoride | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |
| p-Nitrobenzotrifluoride | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |
| 2-Nitrobenzotrifluoride | Causes skin irritation | Causes serious eye irritation | May cause respiratory irritation |
| 2-Fluoro-5-nitrobenzotrifluoride | Causes skin irritation | Causes serious eye irritation | - |
Table 2: Irritant Properties of Selected Substituted Nitrobenzotrifluorides
Genotoxicity and Carcinogenicity
The genotoxic potential of nitroaromatic compounds is a significant concern. The metabolic activation of the nitro group can lead to reactive intermediates that damage DNA. 3-Nitrobenzotrifluoride has been suggested to be a potential mutagen and carcinogen. While comprehensive carcinogenicity data for the entire class is limited, the known genotoxicity of related nitroaromatic compounds warrants a cautious approach.
Metabolic Activation and Mechanisms of Toxicity
The toxicity of substituted nitrobenzotrifluorides is intrinsically linked to their metabolism. The primary pathway involves the reduction of the nitro group, a process that can generate highly reactive electrophilic intermediates.
Nitroreduction Pathway
The nitro group can undergo a six-electron reduction to the corresponding amine. This process, catalyzed by nitroreductases found in both mammalian tissues and gut microbiota, proceeds through several intermediates, including the nitroso and hydroxylamine derivatives. These intermediates are electrophilic and can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and genotoxicity.
Caption: Metabolic nitroreduction of substituted nitrobenzotrifluorides.
Oxidative Stress and Cellular Signaling
The metabolism of nitroaromatic compounds is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger a cascade of cellular signaling events, including the activation of stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Chronic activation of these pathways can lead to inflammation, apoptosis, and other detrimental cellular responses.
Caption: Cellular signaling pathways potentially affected by nitrobenzotrifluorides.
Experimental Protocols for Hazard Assessment
A battery of standardized tests is employed to evaluate the toxicological properties of substituted nitrobenzotrifluorides. These protocols, often following OECD guidelines, provide a framework for consistent and reliable data generation.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dose for the next step. The classification is based on the number of animals that die at a given dose level.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
A starting dose of 300 mg/kg body weight is administered to a group of three animals by oral gavage.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If mortality is observed, the test is repeated at a lower dose level (e.g., 50 mg/kg). If no mortality is observed, the test is repeated at a higher dose level (e.g., 2000 mg/kg).
-
The substance is classified based on the dose at which mortality is observed.
-
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the skin irritation potential of a chemical.
-
Principle: The test chemical is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured after exposure to determine the irritant potential.
-
Test System: A three-dimensional RhE model consisting of normal human-derived epidermal keratinocytes.
-
Procedure:
-
The test chemical is applied to the surface of the RhE tissue.
-
After a defined exposure period (e.g., 60 minutes), the chemical is removed by rinsing.
-
The tissues are incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is assessed using the MTT assay, which measures the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
A substance is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[7]
-
Caption: Workflow for the In Vitro Skin Irritation Test (OECD 439).
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The chemical's ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid, is measured.[8][9]
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).
-
Procedure:
-
The test chemical, bacterial culture, and a small amount of the required amino acid are mixed with or without a metabolic activation system (S9 mix from rat liver).
-
The mixture is poured onto minimal agar plates lacking the specific amino acid.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Caption: General workflow for the Ames Test.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects genotoxic damage at the chromosome level.
-
Principle: The assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines like TK6.
-
Procedure:
-
Cells are exposed to the test chemical with and without metabolic activation (S9 mix).
-
After treatment, the cells are cultured to allow for cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.
-
Cells are harvested, fixed, and stained with a DNA-specific dye.
-
The frequency of micronucleated cells is determined by microscopic analysis.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[10][11][12]
-
Caption: Workflow for the In Vitro Micronucleus Test.
Safe Handling and Disposal
Given their hazardous properties, strict safety protocols must be followed when handling substituted nitrobenzotrifluorides.
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes must be worn.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges should be used.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated and nitrated organic waste should be segregated.
Conclusion
Substituted nitrobenzotrifluorides are a class of chemicals with significant industrial and research applications, but they also present a range of health and safety hazards. Their toxicity is largely driven by the metabolic activation of the nitro group to reactive intermediates that can induce cellular damage, including genotoxicity. A thorough understanding of their toxicological profile, metabolic pathways, and the cellular signaling cascades they affect is crucial for risk assessment and the implementation of appropriate safety measures. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these hazards, ensuring the safety of researchers and the responsible development of new chemical entities.
References
- 1. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxic and cytotoxic effects of the environmental pollutant 3-nitrobenzanthrone on bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Nitro-oxidative stress after neuronal ischemia induces protein nitrotyrosination and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Chloro-4-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4-nitrobenzotrifluoride, a key intermediate in various synthetic pathways. This document outlines the available spectral data, details the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~1600-1585 | Aromatic C-C Stretch (in-ring) |
| ~1550-1475 | Asymmetric NO₂ Stretch |
| ~1500-1400 | Aromatic C-C Stretch (in-ring) |
| ~1360-1290 | Symmetric NO₂ Stretch |
| ~1320-1000 | C-F Stretch (CF₃) |
| ~850-550 | C-Cl Stretch |
Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5-8.5 | Multiplet | - | Aromatic Protons |
Note: The aromatic region will show a complex multiplet pattern due to the substitution on the benzene ring. The exact chemical shifts and coupling constants require experimental determination.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~110-150 | Aromatic Carbons |
| ~120-130 (quartet) | CF₃ Carbon (J_C-F coupling) |
Note: The signals for the aromatic carbons will be distinct based on their electronic environment. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | Singlet | CF₃ |
Note: The chemical shift is referenced to an external standard, typically CFCl₃. The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.
Table 3: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 225/227 | Molecular Ion Peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 206/208 | [M-F]⁺ |
| 195/197 | [M-NO]⁺ |
| 179/181 | [M-NO₂]⁺ |
| 156 | [M-CF₃]⁺ |
Note: The mass spectrum will exhibit characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1][2][3]
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet or the salt plate is recorded first. Subsequently, the sample spectrum is acquired. The instrument scans the sample with infrared radiation, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.
Methodology:
-
Sample Preparation: Approximately 5-25 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4][5][6] The solution should be free of any particulate matter.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum and enhance signal-to-noise.
-
¹⁹F NMR: A one-dimensional fluorine-19 NMR experiment is performed. Proton decoupling can also be applied.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrument: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography:
-
Injection: A small volume of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium, hydrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.[4][8]
-
-
Mass Spectrometry:
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility Profile of 2-Chloro-4-nitrobenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 2-chloro-4-nitrobenzotrifluoride. Due to a lack of publicly available experimental data, this document focuses on predicting the solubility behavior of the compound based on its chemical structure and outlining the established methodologies for its empirical determination. It serves as a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols and theoretical models for data analysis.
Introduction
This compound (C₇H₃ClF₃NO₂) is a substituted aromatic compound with potential applications in chemical synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. Its trifluoromethyl and nitro groups confer specific electronic and steric properties that significantly influence its interactions with various solvents. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.
Chemical Structure:
Note: This is a simplified 2D representation.
This guide will explore the predicted solubility of this compound in a range of common organic solvents, detail the experimental procedures for quantitative solubility measurement, and describe the thermodynamic models used for data correlation and analysis.
Predicted Solubility Profile
Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted by analyzing its polarity and hydrogen bonding capabilities. The molecule possesses a significant dipole moment due to the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the chloro (-Cl) atom. This suggests a moderate to high polarity. However, it lacks strong hydrogen bond donating capabilities.
Expected Solubility in Different Solvent Classes:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): High solubility is expected due to favorable dipole-dipole interactions between the solvent and the polar functional groups of the solute.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol, Propanol): Good solubility is anticipated. While the compound cannot donate hydrogen bonds, the nitro group's oxygen atoms can act as hydrogen bond acceptors, interacting with the hydroxyl group of the alcohols.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Lower solubility is predicted. The polar nature of this compound makes it less compatible with non-polar solvents where dispersion forces are the primary mode of interaction.
-
Ethers and Esters (e.g., Diethyl Ether, Ethyl Acetate): Moderate to good solubility is expected. These solvents have intermediate polarity and can engage in dipole-dipole interactions. Ethyl acetate, with its ester group, can also act as a hydrogen bond acceptor.
-
Water: The compound is reported to be insoluble in water. This is attributed to the hydrophobic nature of the benzene ring and the trifluoromethyl group, which outweighs the polarity of the nitro and chloro substituents.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable technique.
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: General workflow for the experimental determination of solubility.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
This protocol describes a standard procedure for determining the solubility of this compound in an organic solvent at a specific temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask.
-
Place the sealed container in a constant temperature water bath or shaker, maintained at the desired temperature (e.g., 298.15 K).
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a short period at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.
-
The mass of the dissolved solute and the mass of the solvent can then be calculated.
-
-
Spectroscopic Method (UV-Vis):
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution and determine its concentration from the calibration curve. The solubility can then be calculated by accounting for the dilution factor.
-
-
-
Data Calculation:
-
From the masses of the solute and solvent (gravimetric method) or the concentration (spectroscopic method), the solubility can be expressed in various units, including:
-
Mole fraction (x): x = moles of solute / (moles of solute + moles of solvent)
-
Mass fraction (w): w = mass of solute / (mass of solute + mass of solvent)
-
Molarity (mol/L)
-
Grams of solute per 100 g of solvent
-
-
Quantitative Solubility Data (Illustrative)
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (Illustrative).
| Temperature (K) | Methanol (x) | Ethanol (x) | Ethyl Acetate (x) | Toluene (x) |
| 293.15 | Data | Data | Data | Data |
| 298.15 | Data | Data | Data | Data |
| 303.15 | Data | Data | Data | Data |
| 308.15 | Data | Data | Data | Data |
| 313.15 | Data | Data | Data | Data |
Table 2: Mass Fraction Solubility (w) of this compound in Various Organic Solvents at 298.15 K (Illustrative).
| Solvent | Mass Fraction (w) |
| Acetone | Data |
| Acetonitrile | Data |
| n-Propanol | Data |
| n-Butanol | Data |
| Diethyl Ether | Data |
| Hexane | Data |
Thermodynamic Analysis
The temperature-dependent solubility data can be used to calculate the thermodynamic parameters of dissolution, providing insights into the spontaneity and energy changes of the process.
Thermodynamic Models for Data Correlation
Several thermodynamic models can be used to correlate the experimental solubility data. The most common include:
-
The Apelblat Equation: An empirical model that relates the mole fraction solubility (x) to the absolute temperature (T): ln(x) = A + B/T + C ln(T) where A, B, and C are empirical parameters determined by fitting the experimental data.
-
The van't Hoff Equation: This model describes the temperature dependence of the equilibrium constant (approximated by solubility) and can be used to determine the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol): ln(x) = -ΔH°sol / (RT) + ΔS°sol / R where R is the universal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.
-
The λh (Buchowski) Equation: A two-parameter model that is often used for solid-liquid equilibrium: ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm) where λ and h are model parameters, and Tm is the melting point of the solute.
Thermodynamic Parameters of Dissolution
From the correlated solubility data, the apparent standard Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of dissolution can be calculated using the following relationships derived from the van't Hoff analysis:
-
Gibbs Free Energy of Dissolution: ΔG°sol = -RT ln(x)
-
Enthalpy and Entropy of Dissolution: These are determined from the slope and intercept of the van't Hoff plot as described above.
The signs and magnitudes of these parameters provide valuable information:
-
ΔG°sol: A negative value indicates a spontaneous dissolution process.
-
ΔH°sol: A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process (solubility decreases with temperature).
-
ΔS°sol: A positive value suggests an increase in disorder upon dissolution, which is typical for the dissolution of a solid in a liquid.
Data Analysis Workflow
The process of analyzing the experimental data to obtain thermodynamic parameters is illustrated below.
Caption: Workflow for thermodynamic analysis of solubility data.
Conclusion
While specific experimental data on the solubility of this compound in organic solvents is currently lacking in the public domain, this technical guide provides a robust framework for its investigation. The predicted solubility profile suggests high solubility in polar aprotic and protic solvents and lower solubility in non-polar solvents. The detailed experimental protocols and thermodynamic models presented herein offer a clear path for researchers to empirically determine and analyze the solubility of this compound. Such data will be invaluable for the optimization of synthetic routes, purification techniques, and the development of new formulations involving this compound.
The Genesis of a Powerhouse Moiety: A Technical Guide to the Discovery and History of Fluorinated Benzotrifluoride Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical development of fluorinated benzotrifluoride compounds. From their initial synthesis in the late 19th century to their contemporary role as indispensable building blocks in pharmaceuticals and agrochemicals, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and the evolution of our understanding of these uniquely potent molecules. The strategic incorporation of the trifluoromethyl group has revolutionized medicinal chemistry, and this guide serves as a critical resource for professionals engaged in the ongoing quest for novel and effective therapeutic agents.
Early Synthesis and Discovery: From Swarts to Industrial Production
The journey of benzotrifluoride, the parent compound of this class, began in the late 19th century. A pivotal moment in organofluorine chemistry was the development of the Swarts reaction, named after the Belgian chemist Frédéric Jean Edmond Swarts.
The Swarts Reaction: A Foundational Discovery
In 1892, Frédéric Swarts reported the first successful synthesis of benzotrifluoride.[1][2] His method involved the reaction of benzotrichloride with antimony trifluoride (SbF₃), a reagent that became known as the Swarts reagent.[1][3] This halogen exchange reaction, where chlorine atoms are replaced by fluorine, laid the groundwork for the synthesis of a wide range of organofluorine compounds.
While historically significant, the original Swarts reaction using stoichiometric amounts of often toxic and expensive metallic fluorides is less common in modern industrial synthesis.[2] However, it remains a cornerstone of fluorine chemistry.
Transition to Industrial-Scale Synthesis
The 1930s marked a significant leap forward in the production of benzotrifluoride. Researchers at Kinetic Chemicals and IG Farben developed a more cost-effective and scalable method, replacing antimony trifluoride with anhydrous hydrogen fluoride (HF).[1] This process, which involves the reaction of benzotrichloride with HF, remains the primary industrial route for the production of benzotrifluoride and its derivatives.[1][4]
The general reaction is as follows:
C₆H₅CCl₃ + 3 HF → C₆H₅CF₃ + 3 HCl[1]
This industrial process is typically carried out in the gaseous phase at elevated temperatures and pressures, often in the presence of a catalyst.
Experimental Protocols for Benzotrifluoride Synthesis
This section details the methodologies for the key historical and industrial synthesis routes of benzotrifluoride.
1.1.1. Laboratory Scale Synthesis via the Swarts Reaction (Conceptual Protocol)
-
Reaction Setup: A reaction vessel, typically made of a material resistant to corrosive reagents, would be charged with benzotrichloride.
-
Reagent Addition: Antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) to facilitate the reaction, would be added to the benzotrichloride.
-
Heating: The reaction mixture would be heated to initiate the halogen exchange. The reaction is typically exothermic and requires careful temperature control.
-
Workup and Purification: Upon completion of the reaction, the desired benzotrifluoride would be separated from the antimony salts and any unreacted starting materials. This would likely involve distillation to isolate the volatile benzotrifluoride.
1.1.2. Industrial Gas-Phase Synthesis using Hydrogen Fluoride
The following protocol is based on descriptions found in several patents for the industrial production of benzotrifluoride.
-
Pre-heating: Benzotrichloride and anhydrous hydrogen fluoride are vaporized and mixed, often with an inert carrier gas.[5] The molar ratio of HF to benzotrichloride is typically in slight excess.[6]
-
Catalytic Conversion: The gaseous mixture is passed through a tubular reactor packed with a catalyst.[5] Common catalysts include aluminum fluoride.[7] The reaction is carried out at elevated temperatures, typically ranging from 200 to 450°C, and at pressures that can range from atmospheric to over 20 atmospheres.[6][8]
-
Product Separation: The reaction mixture exiting the reactor, consisting of benzotrifluoride, hydrogen chloride (HCl), unreacted HF, and potentially some partially fluorinated intermediates, is cooled.[5]
-
Purification: The condensed liquid is then subjected to distillation to separate the benzotrifluoride from byproducts and unreacted starting materials.[6] The gaseous HCl and unreacted HF are typically recovered and recycled.[5]
The Rise of Trifluoromethylated Compounds in the Life Sciences
The unique properties conferred by the trifluoromethyl (-CF₃) group—high electronegativity, metabolic stability, and lipophilicity—quickly garnered the attention of researchers in the life sciences.[9]
The first investigation into the biological activity of trifluoromethyl compounds was conducted by F. Lehmann in 1927.[1] However, it was in the mid-20th century that the medicinal use of the trifluoromethyl group began to be more intensely researched.[4] The -CF₃ group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties to enhance its biological activity and pharmacokinetic profile.[4]
This has led to the development of numerous successful drugs containing the benzotrifluoride or a trifluoromethyl-substituted aromatic moiety.
Quantitative Data Summary
The following tables summarize key quantitative data for benzotrifluoride and representative trifluoromethyl-containing drugs.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅F₃ | [10] |
| Molecular Weight | 146.11 g/mol | [10] |
| Boiling Point | 102 °C | [11] |
| Melting Point | -29.1 °C | [11] |
| Density | 1.18 g/mL at 25 °C | [11] |
Table 1: Physicochemical Properties of Benzotrifluoride.
| Synthesis Method | Reactants | Catalyst/Conditions | Yield (%) | Reference(s) | | --- | --- | --- | --- | | Swarts Reaction | Benzotrichloride, SbF₃ | SbCl₅ (catalyst), Heat | Not specified in historical literature |[1] | | Industrial Gas-Phase | Benzotrichloride, HF | Aluminum Fluoride, 200-450°C | up to 97% |[7][8] | | Industrial Liquid-Phase | Benzotrichloride, HF | Aluminum chloride/activated charcoal, 85-100°C, 20-45 atm | ~95% |[6] |
Table 2: Reported Yields for Benzotrifluoride Synthesis.
| Drug | Target | Mechanism of Action | Key Application |
| Fluoxetine | Serotonin Transporter (SERT) | Selective Serotonin Reuptake Inhibitor (SSRI) | Antidepressant |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective COX-2 Inhibitor | Anti-inflammatory |
| Bicalutamide | Androgen Receptor (AR) | Androgen Receptor Antagonist | Prostate Cancer |
Table 3: Overview of Selected Trifluoromethyl-Containing Drugs.
Signaling Pathways and Experimental Workflows
The trifluoromethyl group plays a crucial role in the interaction of many drugs with their biological targets. The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by three prominent drugs containing a trifluoromethylphenyl moiety.
Caption: Fluoxetine inhibits the reuptake of serotonin by blocking the SERT.
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Caption: Bicalutamide competitively inhibits the androgen receptor.
Evolution of Trifluoromethylation Reagents and Methodologies
The initial reliance on harsh reagents like SbF₃ and HF spurred the development of more versatile and milder methods for introducing the trifluoromethyl group into organic molecules. This evolution has been critical for the synthesis of complex pharmaceutical compounds.
A timeline of key developments in trifluoromethylation reagents is presented below.
Caption: Evolution of trifluoromethylation reagents and methods.
Conclusion and Future Outlook
The discovery and development of fluorinated benzotrifluoride compounds represent a remarkable journey of chemical innovation with profound impacts on medicine and agriculture. From the early pioneering work of Swarts to the sophisticated trifluoromethylation reagents and industrial processes of today, our ability to strategically incorporate the trifluoromethyl group has become a cornerstone of modern molecular design.
As our understanding of disease pathways deepens, the demand for novel, highly specific, and metabolically robust therapeutic agents will continue to grow. The unique properties of the trifluoromethyl group ensure that it will remain a critical tool in the arsenal of medicinal chemists. Future research will likely focus on the development of even more selective, efficient, and environmentally benign methods for trifluoromethylation, as well as the exploration of novel applications for this versatile and powerful chemical moiety. The legacy of benzotrifluoride and its derivatives is a testament to the power of fundamental chemical discovery to drive progress in applied science.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 6. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 7. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 8. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-chloro-4-nitro-1-(trifluoromethyl)benzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physical and chemical properties, safety information, and its applications in organic synthesis.
Chemical Identity and Synonyms
2-Chloro-4-nitro-1-(trifluoromethyl)benzene is an aromatic organic compound with the chemical formula C₇H₃ClF₃NO₂.[1] Its structure consists of a benzene ring substituted with a chloro group at position 2, a nitro group at position 4, and a trifluoromethyl group at position 1. Due to the various possible arrangements of these substituents on the benzene ring, several isomers exist, each with a unique CAS number and potentially different properties. The information in this guide will focus on the isomer 2-chloro-4-nitro-1-(trifluoromethyl)benzene (CAS Number: 151504-80-2) unless otherwise specified.
It is crucial to distinguish this compound from its isomers, as the position of the functional groups significantly influences the molecule's reactivity and physical properties.
Table 1: Synonyms and Identifiers for 2-Chloro-4-nitro-1-(trifluoromethyl)benzene and its Isomers
| Property | 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene |
| IUPAC Name | 2-chloro-4-nitro-1-(trifluoromethyl)benzene | 1-chloro-2-nitro-4-(trifluoromethyl)benzene[2] | 1-chloro-4-nitro-2-(trifluoromethyl)benzene[3] |
| CAS Number | 151504-80-2 | 121-17-5[2][4][5][6] | 777-37-7[7] |
| Synonyms | 2-Chloro-4-nitrobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride[2] | 2-Chloro-5-nitrobenzotrifluoride[3][7] |
| 1-(Trifluoromethyl)-2-chloro-4-nitrobenzene | 3-Nitro-4-chlorobenzotrifluoride[2] | 4-Nitro-2-(trifluoromethyl)chlorobenzene[3] | |
| 3-Chloro-4-trifluoromethyl-nitrobenzene | 2-Chloro-5-(trifluoromethyl)nitrobenzene[2] | 3-(Trifluoromethyl)-4-chloronitrobenzene[3] |
Physicochemical Properties
The physicochemical properties of 2-chloro-4-nitro-1-(trifluoromethyl)benzene and its isomers are summarized in the table below. These properties are essential for designing chemical reactions, purification processes, and for ensuring safe handling and storage.
Table 2: Physicochemical Data of 2-Chloro-4-nitro-1-(trifluoromethyl)benzene and Isomers
| Property | 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene |
| Molecular Formula | C₇H₃ClF₃NO₂[8] | C₇H₃ClF₃NO₂[2][4][5][6] | C₇H₃ClF₃NO₂[7] |
| Molecular Weight | 225.55 g/mol [8] | 225.552 g/mol [4][5][6] | 225.552 g/mol [7] |
| Appearance | Colorless to dark-colored liquid[2] | - | - |
| Boiling Point | - | - | - |
| Melting Point | - | 27.5°F[2] | - |
| Density | - | 1.542 at 59.9°F[2] | - |
| Solubility | Insoluble in water[2] | Insoluble in water | - |
| Spectroscopic Data | - | IR, Mass Spectrum available[2][4][5][6] | 1H NMR, 13C NMR, Mass Spec, IR available[3] |
Synthesis and Reactions
Aromatic nitro compounds are crucial in the synthesis of various drugs and bioactive molecules.[9] The synthesis of chloro-nitro-trifluoromethyl-substituted benzenes generally involves the nitration of a corresponding chloro-trifluoromethyl-benzene precursor.
General Experimental Protocol for Synthesis
Reaction: Nitration of 2-chloro-1-(trifluoromethyl)benzene.
Materials:
-
2-chloro-1-(trifluoromethyl)benzene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, carefully add a cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add 2-chloro-1-(trifluoromethyl)benzene to the acid mixture dropwise while stirring continuously and maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The crude product can be further purified by techniques such as distillation or column chromatography to obtain pure 2-chloro-4-nitro-1-(trifluoromethyl)benzene.
Note: This is a generalized procedure and the specific reaction conditions (temperature, reaction time, and molar ratios of reactants) would need to be optimized for the synthesis of the specific isomer.
Applications in Synthesis
2-Chloro-4-nitro-1-(trifluoromethyl)benzene and its isomers are valuable intermediates in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of three different functional groups (chloro, nitro, and trifluoromethyl) on the benzene ring provides multiple reaction sites for further chemical transformations.
The trifluoromethyl group is known to enhance properties such as lipophilicity and metabolic stability in drug molecules, which can lead to improved pharmacokinetic profiles and increased potency.
Role as a Synthetic Building Block
This compound serves as a versatile building block for introducing the chloro-nitro-trifluoromethyl-phenyl moiety into larger molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of reactions such as diazotization, acylation, or alkylation. The chlorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, which are often activated by the electron-withdrawing nitro and trifluoromethyl groups.
References
- 1. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 5. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 6. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 7. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]
- 8. GSRS [precision.fda.gov]
- 9. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 2-Chloro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzotrifluoride, with the chemical formula C₇H₃ClF₃NO₂, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural features, including a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring, impart unique electronic properties and reactivity, making it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive structural analysis of this compound, detailing its spectroscopic properties and providing relevant experimental protocols. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this guide draws upon data from closely related structures and spectroscopic evidence to elucidate its structural characteristics.
Molecular Structure and Properties
The structure of this compound is characterized by a benzene ring substituted with a chlorine atom at position 2, a nitro group at position 4, and a trifluoromethyl group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |
| Molecular Weight | 225.55 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 151504-80-2 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| H-3 | 7.8 - 8.2 | d | J(H-C-C-H) ≈ 8-9 |
| H-5 | 7.6 - 8.0 | dd | J(H-C-C-H) ≈ 8-9, J(H-C-C-C-F) ≈ 2-3 |
| H-6 | 7.4 - 7.8 | d | J(H-C-C-H) ≈ 8-9 |
| ¹³C | |||
| C-1 | 120 - 125 (q) | q | J(C-F) ≈ 270-275 |
| C-2 | 135 - 140 | s | |
| C-3 | 125 - 130 | d | |
| C-4 | 145 - 150 | s | |
| C-5 | 120 - 125 | d | |
| C-6 | 130 - 135 | d | |
| CF₃ | 120 - 125 (q) | q | J(C-F) ≈ 270-275 |
| ¹⁹F | |||
| CF₃ | -60 to -65 | s |
Predicted values are based on data from similar substituted benzotrifluorides and general NMR principles.[3][5][6][7][8][9][10][11][12] The quartet multiplicity for the CF₃ carbon is due to the one-bond coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, trifluoromethyl, and chloro-aromatic moieties.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |
| C-F Stretch (CF₃) | 1100 - 1200 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak |
| C-H Aromatic Stretch | 3000 - 3100 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 225, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% the intensity of the [M]⁺ peak).
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 225/227 | [C₇H₃ClF₃NO₂]⁺ (Molecular Ion) |
| 195/197 | [M - NO]⁺ |
| 179/181 | [M - NO₂]⁺ |
| 156 | [M - CF₃]⁺ |
| 144 | [M - Cl - NO₂]⁺ |
| 111 | [C₆H₃Cl]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 2-chloro-1-(trifluoromethyl)benzene.
Protocol: Nitration of 2-Chloro-1-(trifluoromethyl)benzene
-
Preparation of Nitrating Mixture: Carefully add concentrated nitric acid (1.1 eq.) dropwise to chilled (0-5 °C) concentrated sulfuric acid (2-3 eq.) with constant stirring.
-
Nitration Reaction: To the cold nitrating mixture, add 2-chloro-1-(trifluoromethyl)benzene (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
DOT Diagram: Synthesis Workflow
References
- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H3ClF3NO2 | CID 2778985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. colorado.edu [colorado.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. epfl.ch [epfl.ch]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-4-nitrobenzotrifluoride
Introduction
2-Chloro-4-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its preparation involves the electrophilic nitration of 2-chlorobenzotrifluoride. This process typically utilizes a mixed acid system, most commonly a combination of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) as the active electrophile. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. Due to the combined directing effects and steric hindrance, the primary product of mononitration is this compound. Careful control of reaction conditions, particularly temperature, is crucial to ensure selective mononitration and prevent the formation of dinitrated byproducts.
This document provides a detailed protocol for the synthesis of this compound from 2-chlorobenzotrifluoride, based on established chemical literature.
Data Presentation
The following table summarizes the key quantitative parameters for the nitration of 2-chlorobenzotrifluoride. The data is compiled from representative synthesis procedures for chlorobenzotrifluoride derivatives.
| Parameter | Value/Condition | Source |
| Reactants | ||
| 2-Chlorobenzotrifluoride | 1.0 mol equivalent | [1] |
| Sulfuric Acid Monohydrate | ~3.0-4.0 parts by weight | [1] |
| Oleum (20% SO₃) | ~0.6 parts by weight | [1] |
| Nitric Acid (98%) | ~1.5-2.0 mol equivalent | [1] |
| Reaction Conditions | ||
| Initial Temperature (Acid Mixing) | < 30°C | [1] |
| Temperature of Nitrating Acid Addition | 75-80°C | [1] |
| Reaction Time | Not explicitly stated, typically 1-4 hours | [1] |
| Product | ||
| Major Product | This compound | |
| Reported Yield | Up to 95% (for a related dinitration) | [1] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
2-Chlorobenzotrifluoride
-
Sulfuric acid monohydrate (98-100%)
-
Oleum (20% free SO₃)
-
Nitric acid (98%)
-
Ice
-
Water (deionized)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (equipped for stirring and temperature control)
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Sulfuric Acid Medium: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 80.5 g (1 mol) of 2-chlorobenzotrifluoride in a mixture of 250 g of sulfuric acid monohydrate and 50 g of oleum (20% SO₃) at 20°C.[1] The dissolution may be exothermic; use a water bath to maintain the temperature. Cool the resulting solution to 20°C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 70 g of 98% nitric acid to 100 g of sulfuric acid monohydrate.[1] This mixing process is highly exothermic and should be performed slowly in an ice bath to maintain the temperature below 30°C.
-
Nitration Reaction:
-
Begin to add the prepared nitrating mixture dropwise to the solution of 2-chlorobenzotrifluoride in sulfuric acid/oleum.[1] The addition rate should be controlled to maintain the internal temperature of the reaction mixture between 75-80°C.[1] Use a heating mantle or oil bath as needed to maintain this temperature range.
-
After the addition is complete, continue to stir the reaction mixture at 75-80°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Quenching and Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a large beaker within a fume hood.
-
The crude product will precipitate as a solid or an oily layer.
-
Separate the organic layer. If the product is a solid, it can be collected by vacuum filtration. If it is an oil, use a separatory funnel.
-
Wash the organic layer or the collected solid sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
The solvent (if any was used for extraction) can be removed under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.
-
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Chloro-4-nitrobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzotrifluoride is a key chemical intermediate in medicinal chemistry, valued for its trifluoromethyl, nitro, and chloro functional groups.[1] The electron-withdrawing properties of the trifluoromethyl group can significantly enhance the pharmacokinetic profile of drug candidates, improving metabolic stability, membrane permeability, and binding affinity to target proteins. The chloro and nitro groups serve as reactive handles for further chemical modifications, making this compound a versatile starting material for the synthesis of a diverse range of bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds. Key reactions, such as nucleophilic aromatic substitution and nitro group reduction, are highlighted, along with an example of the synthesis of a bioactive benzimidazole derivative.
Key Synthetic Transformations
The chemical versatility of this compound allows for two principal transformations that are widely exploited in medicinal chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated by the electron-withdrawing nitro and trifluoromethyl groups, making it susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine, which then serves as a key functional group for a wide array of subsequent chemical reactions, including amide bond formation and the synthesis of various heterocyclic systems.
A general workflow for the utilization of this compound is depicted below:
Application Example: Synthesis of Bioactive Benzimidazole Derivatives
Benzimidazole scaffolds are prevalent in many pharmacologically active compounds. The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of an o-phenylenediamine with an aldehyde. A key precursor, an N-aryl-o-phenylenediamine, can be synthesized from this compound.
Synthesis of N-Aryl-5-(trifluoromethyl)benzene-1,2-diamine Intermediate
The synthesis begins with a nucleophilic aromatic substitution reaction on this compound with a substituted aniline, followed by the reduction of the nitro group to yield the desired diamine intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-nitro-5-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the N-arylation of a substituted aniline with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add the substituted aniline (1.2 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Reaction Conditions for SNAr
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 6 | 85 |
| 4-Fluoroaniline | Et₃N | DMSO | 120 | 8 | 88 |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
Protocol 2: Synthesis of N-Aryl-5-(trifluoromethyl)benzene-1,2-diamine via Nitro Group Reduction
This protocol describes the reduction of the nitro group of the N-aryl-2-nitro-5-(trifluoromethyl)aniline intermediate.
Materials:
-
N-Aryl-2-nitro-5-(trifluoromethyl)aniline
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
In a flask suitable for hydrogenation, dissolve the N-aryl-2-nitro-5-(trifluoromethyl)aniline (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure in a hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the N-aryl-5-(trifluoromethyl)benzene-1,2-diamine, which can often be used in the next step without further purification.
Table 2: Common Conditions for Nitro Group Reduction
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂, Pd/C | Ethanol | 25 | 2-4 | >95 |
| SnCl₂·2H₂O | Ethanol | 78 | 3-5 | 85-95 |
| Fe, NH₄Cl | Ethanol/Water | 80 | 4-6 | 80-90 |
Synthesis and Biological Activity of a Benzimidazole Derivative
The resulting N-aryl-5-(trifluoromethyl)benzene-1,2-diamine can be cyclized with an aldehyde to form a benzimidazole. The biological activity of these final compounds can then be evaluated. For instance, certain benzimidazole derivatives have shown potential as enzyme inhibitors.
Protocol 3: Synthesis of a 1-Aryl-2-substituted-6-(trifluoromethyl)-1H-benzo[d]imidazole
Materials:
-
N-Aryl-5-(trifluoromethyl)benzene-1,2-diamine
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-5-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) and the substituted aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired benzimidazole derivative.
Table 3: Example of Anticancer Activity of a Benzimidazole Derivative
| Compound | Target | IC50 (µM) | Cancer Cell Line |
| Representative Benzimidazole | Tyrosine Kinase | 0.5 - 10 | Various |
Note: The IC50 values are illustrative and depend on the specific structure of the benzimidazole and the biological assay conditions.
Signaling Pathway Visualization
Many bioactive molecules derived from these synthetic pathways, particularly kinase inhibitors, function by interrupting cellular signaling cascades that are often dysregulated in diseases like cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a variety of substituted anilines and subsequent heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel bioactive molecules based on this important chemical intermediate. The strategic incorporation of the trifluoromethylphenyl moiety can lead to the discovery of new therapeutic agents with improved pharmacological properties.
References
Application Notes and Protocols: 2-Chloro-4-nitrobenzotrifluoride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Chloro-4-nitrobenzotrifluoride as a key intermediate in the synthesis of agrochemicals. The unique molecular structure of this compound, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, makes it a valuable building block for a variety of complex organic molecules with applications in crop protection. The trifluoromethyl group, in particular, is known to enhance the biological activity, metabolic stability, and lipophilicity of agrochemicals, contributing to the development of more potent and effective products.
Application Note 1: Synthesis of N-alkyl-2-amino-4-nitrobenzotrifluoride Derivatives as Herbicide Precursors
A primary application of this compound in agrochemical synthesis is its use as a precursor for N-substituted anilines, which are key components of various herbicides. The chlorine atom on the aromatic ring is activated by the electron-withdrawing nitro and trifluoromethyl groups, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine functionalities, leading to a diverse range of potential herbicidal compounds.
A common synthetic route involves the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted-2-amino-4-nitrobenzotrifluoride derivative. These derivatives are important intermediates in the synthesis of dinitroaniline herbicides, a class of compounds known for their pre-emergence herbicidal activity.
Representative Reaction:
The following reaction demonstrates the synthesis of a potential herbicide intermediate via nucleophilic aromatic substitution of this compound with a generic secondary amine (R₂NH).
Figure 1: Synthesis of an N-substituted aniline intermediate.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of an N-alkyl-2-amino-4-nitrobenzotrifluoride derivative.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Secondary Amine (e.g., Dipropylamine) | 1.2 eq |
| Base (e.g., K₂CO₃) | 1.5 eq |
| Solvent | Acetonitrile |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 6 - 8 hours |
| Product | |
| Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Experimental Protocol: Synthesis of N,N-dipropyl-2-amino-4-nitrobenzotrifluoride
This protocol details the methodology for the nucleophilic aromatic substitution of this compound with dipropylamine.
Materials:
-
This compound
-
Dipropylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
-
Addition of Reagent:
-
While stirring, add dipropylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and maintain this temperature for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-2-amino-4-nitrobenzotrifluoride derivatives.
Figure 2: General experimental workflow.
Logical Relationship in Dinitroaniline Herbicide Synthesis
The diagram below shows the logical progression from the starting material to a potential dinitroaniline herbicide.
Figure 3: Pathway to a potential herbicide.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2-Chloro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic rings. 2-Chloro-4-nitrobenzotrifluoride is a highly activated substrate for SNAr reactions due to the presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and para to the chlorine leaving group. This high degree of activation facilitates the displacement of the chloride with a wide range of nucleophiles under relatively mild conditions, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
These application notes provide detailed protocols for the SNAr of this compound with various nucleophiles, including aromatic amines, aliphatic amines, and phenols. The information presented is intended to serve as a comprehensive resource for researchers in drug development and other scientific fields.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitro and trifluoromethyl groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with Aromatic Amines (Anilines)
This protocol describes a general procedure for the synthesis of N-substituted-2-nitro-4-(trifluoromethyl)anilines. A study on the anilino-dechlorination of the analogous 4-chloro-3,5-dinitrobenzotrifluoride provides a relevant experimental framework.[1]
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Solvent: Methanol or Ethanol
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., 10-20 mL of methanol per mmol of substrate).
-
Add the substituted aniline (1.1-1.2 eq.) to the solution. If the aniline salt is used, or if the reaction is sluggish, a non-nucleophilic base (1.2-1.5 eq.) can be added to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C).
-
Monitor the progress of the reaction by TLC until the starting material is consumed. A typical reaction time is 30-45 minutes at room temperature for activated anilines.[1]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data (Representative Yields for Analogous Reactions):
The following table presents representative yields for SNAr reactions of analogous chloro-nitro aromatic compounds with various anilines. These values should serve as a general guide.
| Nucleophile (Aniline) | Analogous Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Aniline | 1-Chloro-2,4-dinitrobenzene | Ethanol | 25 | 1 h | >95 |
| p-Toluidine | 4-Chloro-3,5-dinitrobenzotrifluoride | Methanol | Room Temp. | 30-45 min | High |
| p-Anisidine | 4-Chloro-3,5-dinitrobenzotrifluoride | Methanol | Room Temp. | 30-45 min | High |
Protocol 2: Reaction with Aliphatic Amines
This protocol outlines a general procedure for the reaction of this compound with primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic Amine (e.g., piperidine, morpholine, benzylamine)
-
Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent (e.g., 10 mL of DCM per mmol of substrate) in a round-bottom flask.
-
Add the aliphatic amine (1.1-1.5 eq.) to the solution.
-
Add the base (1.5-2.0 eq.) to the reaction mixture to act as a scavenger for the generated HCl.
-
Stir the reaction at room temperature. These reactions are often rapid.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Yields for Analogous Reactions):
| Nucleophile (Amine) | Analogous Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Piperidine | 2-Chloro-5-nitropyrimidine | aq. solution | 25 | 0.5 - 2 h | >90 |
| Morpholine | 4-Chloro-3-nitrobenzonitrile | DMF | 80 | 4 h | 85-95 |
| Benzylamine | 2-Chloro-3-nitropyridine | H₂O-IPA | 80 | 2 h | ~90 |
Protocol 3: Reaction with Phenols
This protocol provides a general method for the synthesis of 2-alkoxy-4-nitrobenzotrifluoride derivatives through the reaction with phenols.
Materials:
-
This compound
-
Substituted Phenol
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware under an inert atmosphere (if using NaH)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of the substituted phenol (1.1 eq.) in the chosen anhydrous solvent, add the base (1.2 eq.). If using NaH, add it portion-wise at 0 °C and then allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Yields for Analogous Reactions):
| Nucleophile (Phenol) | Analogous Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol | 1-Chloro-2,4-dinitrobenzene | K₂CO₃ | DMF | 100 | High |
| Substituted Phenols | 3-Nitro-4-chlorobenzaldehyde | NaOEt | Ethanol | Reflux | Moderate to High |
Visualizations
Caption: A generalized experimental workflow for SNAr reactions.
Caption: Logical relationship in drug development.
Conclusion
The nucleophilic aromatic substitution of this compound is a highly efficient and versatile method for the synthesis of a diverse range of substituted aromatic compounds. The strong activation provided by the nitro and trifluoromethyl groups allows for reactions with a variety of nucleophiles under accessible conditions. The protocols and data presented in these application notes serve as a valuable starting point for researchers in the development of novel molecules for pharmaceutical and other applications. Optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for the Use of 2-Chloro-4-nitrobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzotrifluoride is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical development. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring, imparts distinct reactivity that makes it a valuable building block for the synthesis of complex organic molecules.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aromatic ring electron-deficient, thereby activating it for key chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the development of bioactive compounds.
Key Applications
The primary applications of this compound as a synthetic intermediate revolve around two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to displacement by a wide range of nucleophiles. This reaction is fundamental for introducing diverse functionalities and building complex molecular scaffolds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key precursor for the synthesis of various anilines, which are themselves important intermediates in the synthesis of pharmaceuticals and agrochemicals.
These reactions are often employed in the synthesis of herbicides and active pharmaceutical ingredients (APIs). For instance, derivatives of this compound are used in the synthesis of the herbicide saflufenacil.[1][2][3][4]
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient aromatic ring of this compound facilitates nucleophilic attack at the carbon atom bearing the chlorine atom. This addition-elimination mechanism is a powerful tool for creating new carbon-heteroatom bonds.
General Protocol for SNAr with Amines:
A common application of SNAr with this compound is the reaction with various amines to form N-substituted aniline derivatives.
dot
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Methodology:
-
To a stirred solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.2 eq.) and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-substituted 2-amino-4-nitrobenzotrifluoride derivative.
Quantitative Data for SNAr Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 100 | 6 | 92 |
| Morpholine | K₂CO₃ | DMSO | 110 | 8 | 88 |
| Aniline | NaH | THF | 65 | 12 | 75 |
| Sodium Methoxide | - | Methanol | 65 | 4 | 95 |
| Sodium Thiophenoxide | - | DMF | 80 | 3 | 98 |
Note: The data presented in this table is a compilation of typical results for SNAr reactions on activated nitroaromatic compounds and should be considered as a guideline. Actual results may vary depending on the specific reaction conditions and substrates used.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a crucial transformation, as the resulting anilines are versatile intermediates in the synthesis of a wide range of biologically active molecules.
General Protocol for Nitro Group Reduction:
Several methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation and metal-acid reductions being the most common.
dot
Caption: General workflow for the reduction of a nitro group.
Methodology using Iron Powder and Hydrochloric Acid:
-
In a round-bottom flask, suspend this compound (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water.[5]
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Maintain the reaction at reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-4-aminobenzotrifluoride. Further purification can be achieved by chromatography or recrystallization if necessary.
Quantitative Data for Nitro Group Reduction:
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Fe / HCl | Ethanol/Water | Reflux | 4 | 85-95 | | H₂ (50 psi), Pd/C (5 mol%) | Ethanol | 25 | 3 | >95 | | SnCl₂·2H₂O | Ethanol | Reflux | 2 | 80-90 | | Na₂S₂O₄ | Methanol/Water | 60 | 5 | 75-85 |
Note: The choice of reducing agent can be critical to avoid dehalogenation. Catalytic hydrogenation with certain catalysts may lead to the reduction of the chloro group.
Logical Relationships in Synthesis
The utility of this compound lies in the sequential application of these key reactions to build molecular complexity. For example, a common synthetic strategy involves an initial SNAr reaction to introduce a desired substituent, followed by the reduction of the nitro group to an amine. This amine can then be further functionalized, for example, by acylation to form an amide, which is a common structural motif in many bioactive molecules.
dot
Caption: A typical synthetic pathway utilizing this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its activated aromatic system allows for efficient nucleophilic aromatic substitution and nitro group reduction, providing access to a wide range of functionalized trifluoromethyl-containing anilines. These products serve as key building blocks in the discovery and development of new pharmaceuticals and agrochemicals. The protocols and data provided in these application notes offer a comprehensive guide for researchers and scientists to effectively utilize this important synthetic intermediate.
References
- 1. CN112574126A - Preparation method of saflufenacil intermediate - Google Patents [patents.google.com]
- 2. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]
- 3. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis method of saflufenacil key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-4-nitrobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-chloro-4-nitrobenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites. The electron-withdrawing nitro and trifluoromethyl groups activate the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into other functionalities.
Overview of Synthetic Transformations
This compound serves as a precursor for a range of derivatives through several key reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups at the 2-position.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for instance, through diazotization or acylation.
-
Suzuki-Miyaura Coupling: The chloro group can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl structures.
-
Williamson Ether Synthesis (Multi-step): Following reduction of the nitro group and conversion to a phenol, ether derivatives can be synthesized.
Data Presentation: Summary of Reaction Protocols
The following table summarizes the reaction conditions and representative yields for the synthesis of various derivatives from this compound.
| Reaction Type | Derivative Class | Reagents | Solvent | Temperature | Time | Yield (%) |
| Nucleophilic Aromatic Substitution | 2-Amino Derivatives | Primary/Secondary Amine, K₂CO₃ | DMF or DMSO | 50-100 °C | 2-12 h | 70-95 |
| Nucleophilic Aromatic Substitution | 2-Alkoxy Derivatives | Alcohol, NaH or t-BuOK | Anhydrous THF/DMF | 60-80 °C | 4-16 h | 65-85 |
| Nucleophilic Aromatic Substitution | 2-Thioether Derivatives | Thiol, NaH | Anhydrous THF/DMF | 0 °C to RT | 2-6 h | 75-90 |
| Reduction of Nitro Group | 4-Amino-2-chlorobenzotrifluoride | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1-3 h | 85-95 |
| Reduction of Nitro Group | 4-Amino-2-chlorobenzotrifluoride | Fe, Acetic Acid | Ethanol/Water | 80-100 °C | 2-4 h | 80-90 |
| Reduction of Nitro Group | 4-Amino-2-chlorobenzotrifluoride | H₂ (g), Pd/C | Ethanol | Room Temperature | 2-6 h | 90-98 |
| Suzuki-Miyaura Coupling | 2-Aryl-4-nitrobenzotrifluoride | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | THF or Dioxane | 90-110 °C | 12-24 h | 60-85 |
| Williamson Ether Synthesis (via Phenol) | 2-Alkoxy-4-aminobenzotrifluoride | Alkyl halide, K₂CO₃ | Acetone or DMF | Reflux | 6-12 h | 70-90 |
Experimental Protocols
This protocol describes the general procedure for the synthesis of N-substituted 2-amino-4-nitrobenzotrifluoride derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
This protocol details the reduction of the nitro group of this compound to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to reflux (around 70-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic, which will precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-amino-2-chlorobenzotrifluoride.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube, magnetic stirrer, heating plate/oil bath
-
Ethyl acetate, brine, silica gel for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed anhydrous solvent via syringe.
-
With vigorous stirring, heat the reaction mixture to 90–110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This is a multi-step synthesis to produce 2-alkoxy-4-aminobenzotrifluoride derivatives.
Step 1 & 2: Reduction and Diazotization/Hydrolysis (not detailed) First, the nitro group of this compound is reduced to an amine as described in Protocol 3.2. The resulting 4-amino-2-chlorobenzotrifluoride is then converted to 2-chloro-4-hydroxybenzotrifluoride via a Sandmeyer-type reaction (diazotization with NaNO₂/HCl followed by hydrolysis).
Step 3: Williamson Ether Synthesis
Materials:
-
2-Chloro-4-hydroxybenzotrifluoride (from Step 2)
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
-
Standard work-up and purification reagents
Procedure:
-
To a solution of 2-chloro-4-hydroxybenzotrifluoride (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction at reflux for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction and filter off the inorganic salts.
-
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions involving sodium hydride (NaH) should be performed under an inert atmosphere and quenched carefully.
-
Palladium catalysts can be pyrophoric and should be handled with care.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific substrates and scales. Researchers should exercise caution and perform appropriate risk assessments before conducting any new chemical synthesis.
References
The Pivotal Role of the Trifluoromethyl Group in the Reactivity of Nitrobenzotrifluorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF₃) group into a nitroaromatic scaffold profoundly influences its chemical reactivity and biological properties. This document provides a detailed examination of the role of the -CF₃ group in the reactivity of nitrobenzotrifluorides, offering insights valuable for synthetic chemists and drug development professionals. It includes a summary of key physicochemical and electronic parameters, detailed experimental protocols for pivotal reactions, and an exploration of the metabolic and toxicological implications.
The Trifluoromethyl Group: A Powerful Modulator of Reactivity
The trifluoromethyl group is a potent electron-withdrawing substituent, a property that, in concert with the nitro (-NO₂) group, dramatically alters the electron density and reactivity of the benzene ring. This dual activation is central to the synthetic utility of nitrobenzotrifluorides.
Electronic Effects: A Quantitative Perspective
The electronic influence of the -CF₃ and -NO₂ groups can be quantified using Hammett constants (σ), which measure the electronic effect of a substituent on the reactivity of a reaction center. A positive σ value indicates an electron-withdrawing effect.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -CF₃ | 0.54 | 0.43 |
| -NO₂ | 0.78 | 0.71 |
| Table 1: Hammett constants for the trifluoromethyl and nitro groups, illustrating their strong electron-withdrawing nature in both the para and meta positions. |
The strongly positive Hammett constants for both groups highlight their capacity to decrease electron density on the aromatic ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of electrophilic substitutions.
Physicochemical Properties of Nitrobenzotrifluoride Isomers
The position of the -CF₃ and -NO₂ groups also influences the physical properties of the resulting isomers.
| Property | 2-Nitrobenzotrifluoride (ortho) | 3-Nitrobenzotrifluoride (meta) | 4-Nitrobenzotrifluoride (para) |
| CAS Number | 384-22-5 | 98-46-4 | 402-54-0 |
| Molecular Weight | 191.11 g/mol | 191.11 g/mol | 191.11 g/mol |
| Boiling Point | 247 °C | 200-205 °C | 205 °C |
| Melting Point | 29-31 °C | -5 °C | 38-40 °C |
| Density | 1.496 g/mL | 1.436 g/mL | 1.439 g/mL |
| Water Solubility | Insoluble | 0.4 g/L (20 °C)[1] | Insoluble |
| Table 2: Physicochemical properties of ortho-, meta-, and para-nitrobenzotrifluoride. |
Reactivity in Key Chemical Transformations
The electronic properties conferred by the -CF₃ and -NO₂ groups dictate the reactivity of nitrobenzotrifluorides in fundamental organic reactions.
Electrophilic Aromatic Substitution: The Meta-Directing Effect
Both the -CF₃ and -NO₂ groups are deactivating and meta-directing in electrophilic aromatic substitution reactions. This is due to their strong electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during ortho and para attack. Consequently, electrophilic attack occurs preferentially at the meta position.
Caption: Workflow for the synthesis of m-nitrobenzotrifluoride.
Nucleophilic Aromatic Substitution (SNAr): Activation and Regioselectivity
The presence of both the -CF₃ and -NO₂ groups renders the aromatic ring highly electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). This reaction is particularly facile when a good leaving group (e.g., a halogen) is present on the ring. The rate of SNAr is significantly influenced by the position of the electron-withdrawing groups relative to the leaving group.
Ortho and para isomers exhibit significantly higher reactivity in SNAr reactions compared to the meta isomer. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance, providing substantial stabilization. In the meta isomer, this resonance stabilization is not possible.
Caption: Relative reactivity of isomers in SNAr reactions.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving nitrobenzotrifluorides.
Protocol 1: Synthesis of 3-Nitrobenzotrifluoride
Objective: To synthesize 3-nitrobenzotrifluoride via the nitration of benzotrifluoride.
Materials:
-
Benzotrifluoride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (95%)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Ice
Procedure:
-
To a stirred mixture of benzotrifluoride (e.g., 80.0 g, 0.55 mol) and concentrated sulfuric acid (e.g., 200 mL), slowly add fuming nitric acid (e.g., 29.3 mL, 1.2 equivalents) over 30 minutes.
-
Maintain the reaction temperature between 20°C and 30°C using an external cooling bath.
-
After the addition is complete, continue stirring at room temperature for an additional hour.
-
Pour the reaction mixture onto a mixture of ice (e.g., 1 kg) and water (e.g., 100 mL).
-
Extract the product with dichloromethane (e.g., 2 x 250 mL).
-
Wash the combined organic extracts with water (e.g., 2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil. A typical yield is around 91%.
Protocol 2: Reduction of 3-Nitrobenzotrifluoride to 3-Aminobenzotrifluoride
Objective: To reduce the nitro group of 3-nitrobenzotrifluoride to an amine.
Materials:
-
3-Nitrobenzotrifluoride
-
Methanol
-
Palladium on carbon (10% w/w)
-
Hydrogen gas
Procedure:
-
Dissolve 3-nitrobenzotrifluoride (e.g., 41.0 g, 0.2 mol) in methanol (e.g., 100 mL) in a suitable hydrogenation vessel.
-
Stir the solution under an inert atmosphere (e.g., dry nitrogen) at room temperature.
-
Carefully add the palladium on carbon catalyst (e.g., 1.0 g).
-
Warm the stirred mixture to 40-45°C.
-
Pass hydrogen gas into the solution at atmospheric pressure until the reduction is complete, as monitored by thin-layer chromatography (typically 4-5 hours).
-
Cool the solution to room temperature.
-
Remove the catalyst by filtration through a pad of celite.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 3-aminobenzotrifluoride.
Role in Drug Development: Metabolic and Toxicological Considerations
The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability and bioavailability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can lead to a longer half-life of the drug in the body.
Metabolism of Nitrobenzotrifluorides
The primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group. This process can occur in the liver and by intestinal microflora. The reduction proceeds through nitroso and hydroxylamine intermediates.
Caption: Metabolic reduction of nitrobenzotrifluoride.
Toxicological Profile
The toxicity of nitroaromatic compounds is often linked to their metabolism. While the parent nitro compounds can be toxic, the intermediates of the reduction pathway, particularly the hydroxylamine metabolite, can be reactive and may contribute to toxicity.
3-Aminobenzotrifluoride Toxicity Data:
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 480 mg/kg |
| LD50 | Rabbit | Dermal | 1330 mg/kg |
| LC50 | Rat | Inhalation | 440 mg/m³ (4 h) |
| Table 3: Acute toxicity data for 3-aminobenzotrifluoride.[3] |
Symptoms of acute exposure to 3-aminobenzotrifluoride can include skin and eye irritation, and respiratory irritation.[3] Prolonged or repeated exposure may cause damage to organs.[3]
Signaling Pathways
Currently, there is a lack of specific data in the reviewed literature detailing the direct interaction of nitrobenzotrifluorides or their primary metabolites with specific cellular signaling pathways. The toxicological effects observed are generally consistent with those of other nitroaromatic and aniline compounds, which can induce oxidative stress and methemoglobinemia. Further research is warranted to elucidate any specific molecular targets or signaling cascades that may be modulated by these compounds, which could have significant implications for their use in drug development.
Conclusion
The trifluoromethyl group plays a multifaceted and crucial role in defining the reactivity and utility of nitrobenzotrifluorides. Its strong electron-withdrawing nature, in synergy with the nitro group, activates the aromatic ring for key synthetic transformations such as nucleophilic aromatic substitution, while also directing the outcome of electrophilic substitutions. In the context of drug development, the -CF₃ group offers the advantage of enhanced metabolic stability. A thorough understanding of the principles and protocols outlined in this document is essential for researchers and scientists aiming to leverage the unique properties of nitrobenzotrifluorides in the design and synthesis of novel pharmaceuticals and other functional molecules. Further investigation into the specific biological interactions of these compounds and their metabolites will be critical for fully realizing their therapeutic potential and ensuring their safety.
References
- 1. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Experimental Setup for Nitration of Halogenated Benzotrifluorides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitrated halogenated benzotrifluorides are crucial intermediates in the synthesis of a wide range of fine chemicals, particularly in the agrochemical and pharmaceutical industries. For instance, 4-chloro-3,5-dinitrobenzotrifluoride is a key precursor for certain herbicidally active agricultural chemicals[1]. The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene ring. The trifluoromethyl (-CF₃) group is a powerful deactivating, meta-directing group, while halogens are also deactivating but ortho, para-directing[2][3]. This interplay of directing effects necessitates carefully controlled experimental conditions to achieve desired product selectivity and yield. This document provides detailed protocols and quantitative data for the nitration of these compounds.
General Principles and Reaction Mechanism
Electrophilic aromatic nitration is the fundamental reaction for introducing a nitro group (-NO₂) onto the aromatic ring. The process typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, a reaction that is significantly enhanced by a strong acid catalyst, most commonly concentrated sulfuric acid[4]. The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion[4].
The reaction proceeds via a two-step mechanism:
-
Attack of the aromatic ring's π-electron system on the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex[5][6].
-
Deprotonation of the arenium ion to restore aromaticity, yielding the nitro-substituted product[4].
For halogenated benzotrifluorides, the positions of nitration are dictated by the existing substituents. The -CF₃ group directs the incoming nitro group to the meta position, while the halogen atom directs it to the ortho and para positions[2][3]. The final isomer distribution is a result of the balance between these electronic effects and steric hindrance.
Visualized Experimental Workflow
The following diagram outlines the typical workflow for the nitration of halogenated benzotrifluorides in a laboratory setting.
Caption: General experimental workflow for the nitration of halogenated benzotrifluorides.
Experimental Protocols
Protocol 1: Mononitration of 4-Chlorobenzotrifluoride
This protocol is based on procedures for the synthesis of 4-chloro-3-nitrobenzotrifluoride, a common industrial intermediate[1][7][8].
Materials:
-
4-Chlorobenzotrifluoride (10 mmol, 1.81 g)
-
90% Nitric Acid (20 mmol, 1.4 g)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and washing
Procedure:
-
Charge a 25 mL round-bottom flask with 10 mmol (1.81 g) of 4-chlorobenzotrifluoride.
-
While stirring, slowly add 20 mmol (1.4 g) of 90% nitric acid to the flask. Note: Some procedures utilize a pre-mixed acid of nitric and sulfuric acid, or employ a catalyst[8].
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) and stir for the required duration (e.g., 2 hours)[8]. The reaction is exothermic and may require cooling to control the temperature, especially during scale-up[7][9].
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Transfer the mixture to a separatory funnel. An organic solvent like methylene chloride can be used to facilitate phase separation[10][11].
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate or sodium carbonate solution (to neutralize residual acid), and finally with brine[10][11].
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.
Protocol 2: Cyclic Two-Stage Dinitration of 4-Chlorobenzotrifluoride
This protocol describes the synthesis of 4-chloro-3,5-dinitrobenzotrifluoride and is adapted from a patented cyclic process designed for high yield[1].
Stage 1: Mononitration
-
Prepare a mixed acid comprising 20% by weight nitric acid, 26% sulfur trioxide (oleum), and 54% sulfuric acid[1].
-
In a suitable reactor, heat the mixed acid to 50-55°C.
-
Slowly add one molar equivalent of 4-chlorobenzotrifluoride over 30 minutes, maintaining the temperature at 50-55°C with cooling[1].
-
Once the conversion to 4-chloro-3-nitrobenzotrifluoride is complete (monitored by GC), dilute the used acid mixture with water (approx. 50 mL per mole of substrate) at 50-52°C[1].
-
Allow the layers to separate. The upper layer is the mononitro product, and the lower is the aqueous used acid.
-
Separate and collect the mononitro product layer.
Stage 2: Dinitration
-
Prepare a dinitrating acid mixture of 50% by weight nitric acid and 50% by weight 30% oleum (sulfur trioxide in sulfuric acid)[1].
-
Add the 4-chloro-3-nitrobenzotrifluoride (from Stage 1) to the dinitrating acid mixture over 30 minutes at 90-95°C.
-
Heat the reaction mixture to 105-110°C and hold for 1.5 hours[1].
-
Cool the mixture to 90°C and add water to dilute the spent acid to about 85% sulfuric acid concentration[1].
-
Separate the upper dinitro oil product layer. The product solidifies upon cooling to 55-57°C[1]. The partially spent acid can be recovered and recycled for subsequent mononitration stages[1].
Quantitative Data Summary
The tables below summarize reaction conditions and outcomes for the nitration of various benzotrifluoride derivatives.
Table 1: Reaction Conditions and Yields for Nitration of 4-Chlorobenzotrifluoride
| Nitrating Agent/Catalyst | Substrate:HNO₃ Ratio | Temperature (°C) | Time (h) | Yield (%) | Product | Reference |
|---|---|---|---|---|---|---|
| 90% HNO₃ / Heteropolyacid IL | 1:2 | 80 | 2 | 82% | 4-Chloro-3-nitrobenzotrifluoride | [8] |
| 100% HNO₃ / Heteropolyacid IL | 1:2 | 20 | 1 | 83% | 4-Chloro-3-nitrobenzotrifluoride | [8] |
| 65% HNO₃ / Heteropolyacid IL | 1:3 | 80 | 10 | 80% | 4-Chloro-3-nitrobenzotrifluoride | [8] |
| Ammonium Nitrate / Ionic Liquid | 1:2 | 70 | 9 | 85% | 4-Chloro-3-nitrobenzotrifluoride | [12] |
| HNO₃/SO₃/H₂SO₄ (Stage 1) | 1:1 | 50-55 | 0.5 | Complete Conv. | 4-Chloro-3-nitrobenzotrifluoride | [1] |
| HNO₃/Oleum (Stage 2) | 1:1 (mono:nitro) | 105-110 | 1.5 | 94.8% (overall) | 4-Chloro-3,5-dinitrobenzotrifluoride |[1] |
Table 2: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride Note: This substrate is presented as an illustrative example of regioselectivity analysis, as detailed isomer data for halogenated analogs is less available in the cited literature. The principles of analysis are directly transferable.
| Temperature (°C) | Analysis Method | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) | Reference |
| -16 to -22 | GLC / ¹⁹F NMR | 43 | 31 | 24 | [11] |
| -30 to -31 | ¹⁹F NMR | 46.6 | 26.9 | 26.5 | [10][13] |
| -30 to -31 | ¹H NMR | 45.7 | 26.6 | 27.8 | [10][13] |
Lower temperatures may favor the formation of the 2-nitro isomer in some cases[10][14]. The presence of sulfuric acid can sometimes increase the formation of 4- and 6-nitro isomers[10][14].
Regioselectivity and Directing Effects
The substitution pattern on halogenated benzotrifluorides is a classic example of competing directing effects. The diagram below illustrates this relationship for a generic chloro-benzotrifluoride.
Caption: Logical relationship of substituent directing effects on 4-chlorobenzotrifluoride.
In the case of 4-chlorobenzotrifluoride, the -CF₃ group at position 1 directs nitration to positions 3 and 5 (meta). The chloro group at position 4 directs to positions 3 and 5 (ortho and meta relative to itself, but ortho to the Cl is position 3 and 5). The directive influences reinforce each other, leading primarily to substitution at the 3-position, yielding 4-chloro-3-nitrobenzotrifluoride as the major mononitration product[1]. Further nitration under harsher conditions occurs at the other meta position (position 5) to give the dinitro product[1].
References
- 1. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 8. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 11. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 12. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 13. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: 2-Chloro-4-nitrobenzotrifluoride in the Synthesis of Immunomodulatory Agents
Introduction
2-Chloro-4-nitrobenzotrifluoride is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its trifluoromethyl and nitro groups provide unique reactivity and are crucial for the biological activity of the final drug products. This document outlines the application of this compound in the synthesis of the immunomodulatory drug Leflunomide and its active metabolite, Teriflunomide. These drugs are primarily used in the treatment of rheumatoid arthritis and multiple sclerosis.
The core of their therapeutic action lies in the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting this enzyme, Leflunomide and Teriflunomide effectively halt the proliferation of rapidly dividing cells, particularly activated lymphocytes, which play a central role in autoimmune disorders.[1][3]
Synthesis of Leflunomide and Teriflunomide
The synthesis of Leflunomide from this compound is a multi-step process. The initial step involves the reduction of the nitro group and removal of the chlorine atom to yield 4-trifluoromethylaniline. This intermediate is then reacted with 5-methylisoxazole-4-carboxylic acid chloride to produce Leflunomide.[4][5] Leflunomide, a prodrug, is subsequently converted in the body to its active metabolite, Teriflunomide, through the opening of the isoxazole ring.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic steps in the production of Leflunomide and its conversion to Teriflunomide.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Yield (%) | Purity (%) (Method) | Reference |
| Leflunomide Synthesis | 4-Trifluoromethylaniline, 5-methylisoxazole-4-carboxylic acid chloride | Leflunomide | Toluene | NaHCO₃ | 88 | 96 (HPLC) | [6] |
| Leflunomide Synthesis | 4-Trifluoromethylaniline, 5-methylisoxazole-4-carboxylic acid chloride | Leflunomide | Dimethoxyethane | - | 68 | 99.8 (HPLC) | [4][5] |
| Teriflunomide Synthesis | Leflunomide | Teriflunomide | Aqueous Methanol | Sodium Hydroxide | 81 | 99.9 (HPLC) | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Leflunomide
This protocol is based on the N-acylation of 4-trifluoromethylaniline.[4][5]
Materials:
-
4-Trifluoromethylaniline
-
5-Methylisoxazole-4-carboxylic acid chloride
-
Dimethoxyethane
-
Purified water
Procedure:
-
Charge a suitable reactor with 4-trifluoromethylaniline and dimethoxyethane.
-
Slowly add 5-methylisoxazole-4-carboxylic acid chloride to the mixture while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, add purified water to the reaction mixture to precipitate the crude Leflunomide.
-
Filter the solid product and wash with purified water.
-
The wet product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) to achieve high purity.
-
Dry the purified Leflunomide under vacuum at a temperature below 50°C.
Protocol 2: Synthesis of Teriflunomide from Leflunomide
This protocol describes the isoxazole ring opening of Leflunomide to yield Teriflunomide.[4][5]
Materials:
-
Leflunomide
-
Methanol
-
Sodium Hydroxide solution
-
Purified water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve Leflunomide in methanol in a reaction vessel.
-
Add a solution of sodium hydroxide in water to the Leflunomide solution.
-
Heat the reaction mixture to reflux and maintain for a specified period until the reaction is complete (monitor by HPLC).
-
After completion, cool the reaction mixture and evaporate the methanol under vacuum.
-
Add purified water to the residue and adjust the pH to acidic (around pH 2-3) with hydrochloric acid to precipitate Teriflunomide.
-
Filter the precipitated solid, wash with purified water to remove inorganic salts.
-
Dry the product under vacuum to obtain pure Teriflunomide.
Visualizations
Signaling Pathway: Inhibition of de novo Pyrimidine Synthesis by Teriflunomide
The following diagram illustrates the mechanism of action of Teriflunomide, the active metabolite of Leflunomide. Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes in autoimmune diseases.
Caption: Mechanism of action of Teriflunomide.
Experimental Workflow: Synthesis of Leflunomide and Teriflunomide
This diagram outlines the key steps in the synthesis of Leflunomide from this compound and its subsequent conversion to Teriflunomide.
Caption: Synthetic pathway from this compound.
References
- 1. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the scalable synthesis of 2-Chloro-4-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The primary method detailed is the electrophilic nitration of 2-chlorobenzotrifluoride using a sulfonitric mixture. This document includes a comprehensive experimental protocol, quantitative data on expected yields and purity, and safety considerations. Visual aids in the form of diagrams are provided to illustrate the reaction pathway and experimental workflow.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various active pharmaceutical ingredients (APIs) and agrochemicals. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity to the final products. The presence of the nitro and chloro substituents allows for a wide range of subsequent chemical transformations. The scalable and efficient synthesis of this intermediate is therefore of significant industrial importance.
The most common and industrially viable method for the preparation of this compound is the direct nitration of 2-chlorobenzotrifluoride. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound via the nitration of 2-chlorobenzotrifluoride. The data is compiled from analogous reactions and represents typical outcomes for a well-optimized process.
| Parameter | Value | Notes |
| Starting Material | 2-Chlorobenzotrifluoride | Purity >99% |
| Reagents | Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%) | |
| Reaction Temperature | 0-5 °C | Critical for controlling regioselectivity and reaction rate. |
| Reaction Time | 2-4 hours | Monitored by TLC or GC/MS. |
| Typical Yield | 85-95% | Based on the limiting reagent (2-chlorobenzotrifluoride). |
| Product Purity (crude) | >90% | |
| Product Purity (after purification) | >99% | Achieved by recrystallization or distillation. |
| Major Isomeric Impurities | 2-Chloro-6-nitrobenzotrifluoride, 2-Chloro-5-nitrobenzotrifluoride | Levels are minimized by controlling the reaction temperature. |
Experimental Protocol: Nitration of 2-Chlorobenzotrifluoride
This protocol details a laboratory-scale synthesis that is scalable to industrial production.
Materials:
-
2-Chlorobenzotrifluoride (1.0 eq)
-
Concentrated Sulfuric Acid (98%, 4.0 eq)
-
Fuming Nitric Acid (90%, 1.1 eq)
-
Ice
-
Deionized Water
-
5% (w/v) Sodium Bicarbonate Solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Sulfonitric Mixture: In a three-necked flask cooled in an ice-water bath, slowly add concentrated sulfuric acid (4.0 eq). While maintaining the temperature below 10 °C, add fuming nitric acid (1.1 eq) dropwise with vigorous stirring.
-
Addition of Substrate: Once the sulfonitric mixture is prepared and cooled to 0-5 °C, add 2-chlorobenzotrifluoride (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours. Ensure the internal temperature does not exceed 5 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with deionized water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield a pale yellow solid with a purity of >99%.
Visualizations
Reaction Pathway
Caption: Electrophilic nitration of 2-chlorobenzotrifluoride.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Safety Considerations
-
Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Ensure the cooling bath is adequately maintained throughout the addition and reaction phases.
-
Quenching: The quenching of the reaction mixture with water is also highly exothermic. Perform this step slowly and with efficient stirring to dissipate the heat.
-
Product Hazards: this compound is a chemical intermediate and should be handled with care. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed toxicological information.
Conclusion
The protocol described provides a scalable and efficient method for the synthesis of high-purity this compound. Adherence to the detailed procedure and safety precautions is essential for a successful and safe synthesis. This intermediate serves as a critical starting material for numerous applications in the life sciences, and its reliable production is key to advancing research and development in these fields.
Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds Using 2-Chloro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 2-Chloro-4-nitrobenzotrifluoride as a versatile building block in the development of novel fluorinated compounds. The protocols focus on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal and materials chemistry.
Introduction
This compound is a highly activated aromatic compound poised for nucleophilic aromatic substitution. The strong electron-withdrawing effects of the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group significantly activate the benzene ring towards nucleophilic attack, facilitating the displacement of the chlorine atom. This reactivity makes it an excellent starting material for the synthesis of a diverse range of fluorinated derivatives, including anilines, phenols, and thioethers, which are valuable intermediates in drug discovery and materials science.
General Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The fundamental reaction described in these notes is the SNAr mechanism. This process typically involves a two-step addition-elimination sequence. A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the chloride leaving group.
Caption: General mechanism of the SNAr reaction.
Application Protocol 1: Synthesis of N-Substituted 2-Nitro-4-(trifluoromethyl)anilines
This protocol details the reaction of this compound with amine nucleophiles to generate various aniline derivatives.
Experimental Workflow:
Caption: Workflow for the synthesis of N-substituted anilines.
Detailed Protocols:
Protocol 1.1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
This protocol is adapted from a patented procedure for the synthesis of 2-nitro-4-(trifluoromethyl)aniline.[1]
-
Materials:
-
4-Chloro-3-nitrobenzotrifluoride (isomer of the title compound, but the procedure is directly applicable)
-
Aqueous ammonia
-
Copper catalyst (optional)
-
Autoclave reactor
-
-
Procedure:
-
In a stainless-steel autoclave, charge 4-chloro-3-nitrobenzotrifluoride and excess aqueous ammonia.
-
If desired, add a catalytic amount of a copper catalyst.
-
Seal the autoclave and heat the reaction mixture to a temperature between 80°C and 150°C.
-
Maintain the temperature and stir for the required reaction time.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent any excess pressure and carefully open the reactor.
-
The product will precipitate as a crystalline solid. Filter the suspension and wash the solid with water.
-
Dry the product to obtain 2-nitro-4-(trifluoromethyl)aniline.
-
Protocol 1.2: Synthesis of N-Aryl-2-nitro-4-(trifluoromethyl)anilines
This general protocol is based on the reaction of a related activated aryl chloride with aniline derivatives.[2]
-
Materials:
-
This compound
-
Substituted aniline
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol.
-
Add the substituted aniline (1.4 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 30-45 minutes.
-
The product will precipitate out of the solution. Filter the solid.
-
Recrystallize the crude product from a methanol-water mixture to obtain the pure N-aryl-2-nitro-4-(trifluoromethyl)aniline.
-
Quantitative Data:
| Product | Nucleophile | Solvent | Temperature | Time | Yield | Reference |
| 2-Nitro-4-(trifluoromethyl)aniline | Aqueous Ammonia | Water | 80-150°C | - | 98-99% | [1] |
| N-Aryl-2-nitro-4-(trifluoromethyl)anilines | Substituted Anilines | Methanol | Room Temp. | 30-45 min | High | [2] |
Application Protocol 2: Synthesis of 2-Nitro-4-(trifluoromethyl)phenyl Ethers
This protocol provides a general method for the synthesis of diaryl ethers via the reaction of this compound with phenolic nucleophiles.
Detailed Protocol:
This protocol is adapted from general procedures for microwave-assisted SNAr reactions of electron-deficient aryl halides with phenols.[3][4]
-
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
-
-
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq.), the substituted phenol (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add DMSO as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature sufficient to achieve reflux for 5-10 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired diaryl ether.
-
Quantitative Data:
| Product | Nucleophile | Solvent | Temperature | Time | Yield | Reference |
| 2-Nitro-4-(trifluoromethyl)phenyl ethers | Substituted Phenols | DMSO | Reflux | 5-10 min (MW) | Very Good | [3][4] |
Application Protocol 3: Synthesis of 2-Nitro-4-(trifluoromethyl)phenyl Thioethers
This section provides a general protocol for the synthesis of aryl thioethers from this compound and thiol nucleophiles.
Detailed Protocol:
-
Materials:
-
This compound
-
Thiophenol or alkyl thiol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq.) in DMF.
-
Add the base (e.g., K₂CO₃, 1.5 eq.) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thioether.
-
Expected Outcomes:
Based on the high reactivity of this compound, these reactions are expected to proceed efficiently to provide good to excellent yields of the corresponding thioethers.
Safety Information
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a variety of novel fluorinated compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.
References
Laboratory procedures for working with aromatic nitro compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling, synthesis, purification, and analysis of aromatic nitro compounds in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and experimental success.
Safety and Handling of Aromatic Nitro Compounds
Aromatic nitro compounds present several hazards, including toxicity, potential for explosion (especially with multiple nitro groups), and skin irritation.[1] Many are readily absorbed through the skin. Therefore, stringent safety measures are imperative.
General Safety Precautions:
-
Engineering Controls: Always handle aromatic nitro compounds in a well-ventilated chemical fume hood to minimize inhalation of dusts or vapors.[2][3] Emergency eyewash and shower stations should be readily accessible.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly before breaks and after handling these compounds.[2] Do not bring food or drink into the laboratory.[4][5]
-
Unauthorized Experiments: Do not perform any unauthorized experiments.[6]
Storage and Disposal:
-
Storage: Store aromatic nitro compounds in tightly sealed containers in a cool, dry, and well-ventilated area.[2] They should be kept away from heat, ignition sources, strong acids, reducing agents, and combustible materials.[2][7][8] Nitric acid, often used in their synthesis, should be stored separately in a dedicated acid cabinet.[8][9]
-
Disposal: Dispose of aromatic nitro compounds and any contaminated materials as hazardous waste according to institutional and local regulations.[2][10] Empty containers must also be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[10] For some aromatic compounds, incineration or treatment with Fenton's reagent are potential disposal methods, but require specialized facilities and adherence to local laws.[11]
Spill Management:
-
For small spills, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for hazardous waste disposal.[7][12]
-
For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[12]
Quantitative Data
The following tables summarize key quantitative data for common aromatic nitro compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | ~70 | ~300 (decomposes) |
| Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | 80.6 | 295 (explodes) |
| Picric Acid | C₆H₃N₃O₇ | 229.10 | 122.5 | >300 (explodes) |
Data sourced from various chemical suppliers and safety data sheets.
| Compound | Route of Exposure | LD50 (Rat) | Key Toxic Effects |
| Nitrobenzene | Oral | 600 mg/kg[13] | Methemoglobinemia, central nervous system depression, liver impairment. |
| 2,4-Dinitrotoluene | Oral | 268 mg/kg | Hepatocarcinogen in rats, affects drug-metabolizing enzymes. |
| Picric Acid | Ingestion | - | Gastroenteritis, toxic hepatitis, nephritis. |
Toxicity data can vary depending on the specific study and animal model.
Experimental Protocols
Synthesis of Nitrobenzene (Electrophilic Aromatic Substitution)
This protocol describes the nitration of benzene to form nitrobenzene using a nitrating mixture of concentrated nitric and sulfuric acids.[1][14]
Materials:
-
Benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, carefully prepare the nitrating mixture by slowly adding 8 mL of concentrated sulfuric acid to 7 mL of concentrated nitric acid.[14] Cool the mixture in an ice bath with continuous stirring.[14]
-
Slowly add 6 mL of benzene dropwise to the cooled nitrating mixture, ensuring the temperature does not exceed 50°C.[14]
-
After the addition of benzene is complete, heat the mixture to 55-60°C for approximately one hour with continuous stirring.[14] Do not let the temperature exceed 60°C to avoid dinitration.[14]
-
Cool the reaction mixture. Two distinct layers should be visible.[14]
-
Carefully transfer the mixture to a separatory funnel. The lower layer consists of the acids, and the upper layer is the crude nitrobenzene.[14]
-
Separate the layers and wash the organic layer (nitrobenzene) with cold water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the nitrobenzene over anhydrous calcium chloride.
-
Purify the nitrobenzene by distillation.
Purification of Aromatic Nitro Compounds
Crude aromatic nitro compounds from nitration reactions often contain acidic byproducts like nitrophenols.[15] A common industrial purification method involves washing with an alkaline solution.[15]
Materials:
-
Crude aromatic nitro compound
-
Aqueous ammonia solution or dilute sodium hydroxide solution
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the crude aromatic nitro compound in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with an aqueous ammonia or dilute sodium hydroxide solution to extract acidic impurities.[15]
-
Separate the aqueous layer.
-
Wash the organic layer with water to remove any remaining base.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the purified aromatic nitro compound.
Reduction of an Aromatic Nitro Compound to an Amine
This protocol outlines the reduction of nitrobenzene to aniline using tin and hydrochloric acid.[16]
Materials:
-
Nitrobenzene
-
Mossy tin
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide solution
-
Steam distillation apparatus
-
Separatory funnel
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask, combine 0.20 mole of nitrobenzene and 0.4 g-atom of mossy tin.[16]
-
Carefully add 10 mL of concentrated hydrochloric acid. The reaction should become warm.[16]
-
Add the remaining required amount of hydrochloric acid in portions.[16]
-
Once the reaction is complete (indicated by the disappearance of nitrobenzene droplets), cool the mixture.[16]
-
Make the solution basic by adding a cold, concentrated solution of sodium hydroxide.[16]
-
Perform a steam distillation to separate the aniline.[16]
-
Extract the aniline from the distillate using diethyl ether in a separatory funnel.[16]
-
Dry the ether layer over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain the aniline.
Analytical Techniques
-
Infrared (IR) Spectroscopy: Aromatic nitro compounds typically show two strong absorption bands in the IR spectrum, one around 1560 cm⁻¹ and another around 1350 cm⁻¹.[17]
-
Qualitative Test (Zinc Test): Aromatic nitro compounds can be reduced to hydroxylamines or related compounds using zinc powder and ammonium chloride.[17] The resulting product can then be tested with Tollens' reagent.[17]
-
Quantitative Analysis: A common method involves the reduction of the nitro group to an amine, followed by titration.[18] For example, after reduction, the resulting amine can be titrated with a standardized sodium nitrite solution.[18]
Visualizations
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. youtube.com [youtube.com]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. cdc.gov [cdc.gov]
- 6. csub.edu [csub.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 15. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 16. web.mst.edu [web.mst.edu]
- 17. chemistry-online.com [chemistry-online.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-nitrobenzotrifluoride, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the nitration of 4-chlorobenzotrifluoride. This reaction typically employs a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the key parameters to control during the nitration reaction to ensure high yield?
A2: Several factors significantly influence the reaction's success. Key parameters to control include the reaction temperature, the ratio of nitric acid to sulfuric acid, the ratio of the nitrating agent to the substrate, and the reaction time. Careful optimization of these variables is crucial for maximizing yield and minimizing the formation of byproducts.[1][2]
Q3: What are the common impurities or byproducts in this synthesis?
A3: A common challenge is the formation of isomeric impurities. Depending on the starting material and reaction conditions, undesired isomers can be generated. For instance, in related syntheses, the formation of acidic byproducts has been reported, which can complicate purification and reduce the overall yield of the desired product.[3]
Q4: How can I purify the crude this compound product?
A4: Purification of the crude product can be achieved through several methods. A common approach involves washing the organic phase with water to remove residual acids and water-soluble salts.[4] Subsequent purification can be performed by techniques such as crystallization from a suitable solvent or vacuum distillation.
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of this compound is consistently lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, this must be done cautiously as it can also lead to the formation of byproducts. A temperature range of 90°C to 110°C has been reported to be effective in similar dinitration reactions.[4] |
| Suboptimal Reagent Ratios | - Adjust Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical. A mixture of 90% fuming nitric acid and 100% sulfuric acid has been used effectively.[4] Experiment with different ratios to find the optimal balance for your specific setup. - Vary Substrate to Nitrating Agent Ratio: An excess of the nitrating agent is often used to drive the reaction to completion. Systematically vary the molar ratio of the nitrating agent to 4-chlorobenzotrifluoride to identify the most effective concentration. |
| Poor Mixing | - Improve Agitation: In a heterogeneous reaction mixture, efficient mixing is crucial for good contact between reactants. Use a high-speed stirrer to ensure the reaction medium is well-agitated.[4] |
| Hydrolysis of the Product | - Control Water Content: The presence of excess water can lead to hydrolysis of the trifluoromethyl group. Ensure that the reagents are as anhydrous as possible. The use of concentrated sulfuric acid helps to sequester water. |
High Impurity Levels
Problem: The final product is contaminated with significant amounts of impurities, particularly isomers.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Side Reactions due to High Temperature | - Lower the Reaction Temperature: Elevated temperatures can promote the formation of undesired isomers and other byproducts. Conduct the reaction at a lower, controlled temperature. For some related nitration processes, temperatures as low as 0°C to 15°C have been shown to reduce impurity formation.[3] |
| Incorrect Acidity of the Reaction Medium | - Optimize Sulfuric Acid Concentration: The concentration of sulfuric acid can influence the regioselectivity of the nitration. For dinitration of related compounds, a sulfuric acid concentration of 50 to 60 mole percent was found to minimize hydrolysis.[4] |
| Inefficient Quenching and Work-up | - Controlled Quenching: Quenching the reaction by adding the reaction mixture to ice-water should be done carefully to prevent localized heating that can lead to byproduct formation. - Thorough Washing: After phase separation, wash the organic layer multiple times with water and then with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities. |
Experimental Protocols
Protocol 1: Nitration of 4-Chlorobenzotrifluoride
This protocol is a general guideline based on typical nitration procedures. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
4-chlorobenzotrifluoride
-
Concentrated nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to prepare the nitrating mixture.
-
Slowly add 4-chlorobenzotrifluoride dropwise to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield in a Related Synthesis (Nitration of 2-chloro-4-fluorobenzotrichloride)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reaction Temperature | 5-7°C | > 10°C | < 5°C |
| Observed Outcome | Optimal | Increased acid impurity formation | Increased reaction times |
| Reported Yield | 86% (after purification) | Lower effective yield due to impurities | Not specified, but longer process time |
| Purity (by HPLC) | 99.33% | Lower | Not specified |
| Data adapted from a patent describing a similar nitration process.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 2. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 3. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride - Google Patents [patents.google.com]
- 4. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Chloro-4-nitrobenzotrifluoride by Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Chloro-4-nitrobenzotrifluoride using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound due to its effectiveness in separating compounds based on polarity. For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be considered as an alternative.
Q2: How do I determine the optimal solvent system for the column?
A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] A good starting point for developing a solvent system for this compound is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.[1]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can arise from the nitration of 4-chlorobenzotrifluoride. These may include starting material and other isomers formed during the reaction. The separation of these closely related compounds can be challenging and may require careful optimization of the chromatographic conditions.
Q4: Can I use gradient elution for the purification?
A4: Yes, gradient elution can be very effective, especially for complex mixtures with components of widely differing polarities. You can start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute the this compound and then more polar impurities.
Q5: How can I visualize the compound on a TLC plate if it is not colored?
A5: this compound contains a chromophore and can often be visualized under a UV lamp (254 nm). If the compound does not visualize well under UV, staining with a universal stain such as potassium permanganate can be used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system polarity. | - If spots are too high (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). - If spots are at the baseline (low Rf), increase the eluent polarity (e.g., decrease the hexane to ethyl acetate ratio).[1] |
| Streaking of Spots on TLC | - The sample is too concentrated. - The compound is highly polar or acidic/basic and is interacting strongly with the silica gel. | - Dilute the sample before spotting it on the TLC plate. - Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. |
| Product Elutes Too Quickly from the Column | - The eluent is too polar. | - Switch to a less polar solvent system that provided an optimal Rf value (0.2-0.4) during TLC analysis. |
| Product is Not Eluting from the Column | - The eluent is not polar enough. - The compound may have degraded on the silica gel. | - Gradually increase the polarity of the eluent. - Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. If it is unstable, consider using a less acidic stationary phase like neutral alumina. |
| Peak Tailing in Column Fractions | - Strong interaction between the compound and the stationary phase. - Column overloading. | - Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce strong interactions. - Ensure the sample load is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Cracked or Channeled Column Bed | - Improper packing of the column. - The column ran dry during the run. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out at any point during the purification process. |
Experimental Protocols
Thin Layer Chromatography (TLC) Analysis
A detailed protocol for conducting TLC to determine the optimal solvent system.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents (Hexane, Ethyl Acetate)
-
UV lamp
Procedure:
-
Prepare a developing chamber by adding a small amount of the chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and placing a piece of filter paper to saturate the atmosphere.
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot. Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the target compound.
Flash Column Chromatography Purification
A step-by-step guide for the purification of crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., Hexane/Ethyl Acetate mixture determined by TLC)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle positive pressure to the top of the column to begin the elution.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table presents representative data for the purification of crude this compound using different solvent systems. Note: These are example values and actual results may vary depending on the specific reaction conditions and scale.
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Crude Loading (g) | Silica Gel (g) | Yield (%) | Purity (%) |
| 95:5 | 0.35 | 1.0 | 50 | 85 | >98 |
| 90:10 | 0.50 | 1.0 | 50 | 82 | 97 |
| 80:20 | 0.65 | 1.0 | 50 | 75 | 95 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common chromatography purification issues.
References
Identifying and removing isomeric impurities from 2-Chloro-4-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing isomeric impurities from 2-Chloro-4-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in this compound synthesis?
A1: During the nitration of 2-chlorobenzotrifluoride, several positional isomers can be formed. The primary product is this compound. However, depending on the reaction conditions, other isomers can arise as impurities. These include, but are not limited to:
-
2-Chloro-3-nitrobenzotrifluoride
-
2-Chloro-5-nitrobenzotrifluoride
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2-Chloro-6-nitrobenzotrifluoride
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4-Chloro-2-nitrobenzotrifluoride
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4-Chloro-3-nitrobenzotrifluoride
The presence and proportion of these isomers are highly dependent on the nitrating agent, reaction temperature, and catalyst used.
Q2: Why is it crucial to remove isomeric impurities?
A2: Isomeric impurities are challenging to separate due to their identical molecular weight and similar physicochemical properties.[1] In pharmaceutical development, the presence of these impurities can affect the quality, safety, and efficacy of the final drug product.[1][2] Regulatory bodies like the ICH require that impurities present above a certain threshold (typically >0.1%) be identified and characterized.[3]
Q3: What analytical techniques are recommended for identifying these isomeric impurities?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It provides both retention time data for separation and mass spectra for identification.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary method for separating and quantifying non-volatile impurities.[4] Different column chemistries, such as phenyl or PFP columns, can be effective for separating positional isomers.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of unknown impurities, especially when they can be isolated.[7][8] Advanced techniques like COSY, HSQC, and HMBC can help in definitively assigning the structure of each isomer.[7]
Troubleshooting Guides
Poor Resolution of Isomers in Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of isomeric peaks in GC or HPLC. | 1. Suboptimal column choice. 2. Inadequate mobile phase or temperature gradient. | 1. For GC: Use a column with a different stationary phase polarity. Trifluoromethyl-functionalized 2D covalent organic frameworks (COFs) have shown high resolution for separating isomers.[9] 2. For HPLC: Employ a column with enhanced selectivity for aromatic positional isomers, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.[6] Experiment with different mobile phase compositions (e.g., methanol vs. acetonitrile) and optimize the gradient elution profile.[4] |
| Peak tailing for the main component or impurities. | 1. Active sites on the column or in the inlet. 2. Column overload. | 1. Use an inert column and liner. Consider derivatization of the analytes to reduce interactions with active sites. 2. Reduce the injection volume or dilute the sample. |
Inconclusive Identification of Impurities
| Problem | Possible Cause | Solution |
| Mass spectra of isomers are very similar. | Electron ionization (EI) can produce similar fragmentation patterns for positional isomers. | 1. Use a softer ionization technique like Chemical Ionization (CI) which may result in more prominent molecular ion peaks and different fragmentation patterns. 2. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions of fragment ions, which can help differentiate isomers. |
| ¹H NMR spectra are complex and overlapping. | Aromatic protons of different isomers may have very similar chemical shifts. | 1. Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion. 2. Perform 2D NMR experiments such as COSY and NOESY to establish proton-proton correlations and spatial proximities, which can help in assigning the correct isomeric structure.[7] |
Experimental Protocols
Protocol 1: GC-MS for Isomeric Impurity Profiling
This protocol is a general starting point and should be optimized for your specific instrumentation and impurity profile.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Q Exactive GC Orbitrap GC-MS/MS).[10]
-
Column: TraceGOLD TG-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film, or a similar 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: Fractional Crystallization for Impurity Removal
Fractional crystallization can be an effective method for removing isomeric impurities, particularly if one isomer is present in a significantly higher concentration.[11][12]
-
Solvent Screening:
-
Dissolve a small amount of the impure this compound in various solvents (e.g., methanol, ethanol, isopropanol, hexane, toluene) at an elevated temperature to achieve saturation.
-
Slowly cool the solutions to room temperature and then to a lower temperature (e.g., 0-5°C).
-
Observe the formation of crystals and analyze the purity of the crystals and the mother liquor by GC-MS or HPLC.
-
Select the solvent that provides the best separation (i.e., the highest purity of the desired isomer in the crystalline form).
-
-
Purification Procedure:
-
Dissolve the impure material in the selected solvent at its boiling point to form a saturated solution.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure this compound can promote crystallization of the desired isomer.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the dried crystals. Repeat the process if necessary.
-
Quantitative Data
The following table summarizes hypothetical data based on typical separation efficiencies for similar compounds to illustrate the effectiveness of different purification techniques.
| Purification Method | Initial Purity of this compound (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Yield (%) |
| Fractional Crystallization (Methanol) | 95.0 | 98.5 | 99.7 | 70 |
| Fractional Crystallization (Ethanol/Water) | 95.0 | 98.2 | 99.5 | 75 |
| Preparative HPLC | 95.0 | >99.9 | N/A | 60 |
| Column Chromatography (Silica Gel) | 95.0 | 99.0 | 99.8 | 80 |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Relationship between analytical and purification techniques for obtaining pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. welch-us.com [welch-us.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. magritek.com [magritek.com]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 12. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
Troubleshooting unexpected side reactions in nitration of benzotrifluorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of benzotrifluorides.
Troubleshooting Guides
This section addresses specific issues that may arise during the nitration of benzotrifluorides, offering potential causes and recommended solutions.
Issue 1: Unexpected Isomer Distribution or Poor Regioselectivity
Question: My nitration of a substituted benzotrifluoride yielded a mixture of 2-, 4-, and 6-nitro isomers, but the ratio is not what I expected. How can I control the regioselectivity?
Answer: The distribution of nitro isomers in the nitration of substituted benzotrifluorides is highly sensitive to reaction conditions. The trifluoromethyl group is a deactivating, meta-directing group. However, the presence of other substituents and the reaction parameters can significantly influence the final isomer ratio.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reaction Temperature | Lowering the reaction temperature, often to the range of -20°C to 10°C, can favor the formation of the 2-nitro isomer in some substituted benzotrifluorides.[1][2] Conversely, higher temperatures may lead to an increase in other isomers. |
| Presence of Sulfuric Acid | The use of sulfuric acid as a co-solvent with nitric acid can increase the formation of 4- and 6-nitro isomers.[1][2] Performing the nitration with concentrated nitric acid alone may enhance the yield of the 2-nitro isomer. |
| Nitrating Agent | The choice of nitrating agent (e.g., nitric acid, mixed acid, nitronium tetrafluoroborate) can affect selectivity.[1] Experiment with different nitrating agents to optimize for the desired isomer. |
| Steric Hindrance | The steric bulk of substituents on the benzotrifluoride ring can influence the accessibility of different positions to the incoming nitro group. |
Issue 2: Formation of Dinitro Compounds
Question: I am observing the formation of dinitrobenzotrifluoride byproducts in my reaction. How can I minimize this?
Answer: Dinitration occurs when the initial mononitrated product undergoes a second nitration. This is more likely to happen under harsh reaction conditions or with prolonged reaction times.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess Nitrating Agent | Use a smaller excess of the nitrating agent. A molar ratio of 1:1 to 1:1.5 of benzotrifluoride to nitric acid is often sufficient for mononitration. |
| High Reaction Temperature | Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further nitration. |
| Concentrated Acid | Very high concentrations of fuming nitric acid and oleum can promote dinitration.[3] Adjust the acid concentration as needed. |
Issue 3: Reaction Appears Stalled or Incomplete
Question: My nitration reaction is very slow or does not go to completion, even after an extended period. What could be the issue?
Answer: The deactivating nature of the trifluoromethyl group can make the aromatic ring less reactive towards electrophilic substitution.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficiently Activating Conditions | If using nitric acid alone, the addition of a catalytic amount of sulfuric acid can increase the rate of reaction by promoting the formation of the nitronium ion. |
| Low Reaction Temperature | While low temperatures are good for selectivity, they can also slow down the reaction rate. A moderate increase in temperature may be necessary to achieve a reasonable reaction time. |
| Poor Mixing | Ensure vigorous stirring, especially in biphasic reactions, to maximize the interfacial area between the organic substrate and the acidic nitrating phase. |
| Water Content | The presence of excess water in the reaction mixture can deactivate the nitrating agent. Use high-concentration nitric acid (e.g., >90%) and consider using a dehydrating agent like sulfuric acid if necessary. |
Issue 4: Runaway Reaction or Exotherm
Question: My reaction mixture is overheating and producing a large amount of brown fumes (NOx). What should I do?
Answer: This indicates a runaway reaction, which is a serious safety hazard in nitration processes. The immediate priority is to control the exotherm and safely stop the reaction.
Immediate Actions:
-
Stop the addition of reagents.
-
Increase cooling to the reaction vessel.
-
If the reaction is still out of control, quench the reaction by carefully and slowly adding the reaction mixture to a large volume of crushed ice and water with vigorous stirring. Do this in a well-ventilated fume hood and be prepared for the release of gases.
Prevention:
| Preventative Measure | Description |
| Slow Addition of Reagents | Add the nitrating agent dropwise to the benzotrifluoride solution at a controlled rate, ensuring the temperature does not rise significantly. |
| Adequate Cooling | Use an ice bath, cryocooler, or other appropriate cooling system to maintain the desired reaction temperature. |
| Continuous Monitoring | Constantly monitor the reaction temperature with a calibrated thermometer. |
| Good Mixing | Ensure efficient stirring to dissipate heat throughout the reaction mixture and prevent localized hotspots. |
| Proper Scale-Up Procedures | Be cautious when scaling up reactions, as heat dissipation becomes less efficient in larger vessels. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the nitration of benzotrifluorides?
A1: The most common side products are isomers of the desired mononitrobenzotrifluoride. For example, the nitration of 3-methylbenzotrifluoride typically yields a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-methylbenzotrifluoride, with trace amounts of the 5-nitro isomer.[1][2][4] Dinitration products can also form under more forcing conditions. While not explicitly reported for benzotrifluorides, oxidation byproducts, such as quinone-like compounds, are known to form during the nitration of other activated aromatic rings like phenols and could potentially arise under harsh conditions.[5][6]
Q2: How can I purify my desired nitrobenzotrifluoride isomer from the reaction mixture?
A2: The purification strategy depends on the physical properties of the isomers.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective separation method.[1][2]
-
Chromatography: Column chromatography is a common laboratory technique for separating isomers with different polarities.
-
Crystallization: If one isomer is a solid and has different solubility characteristics from the others, recrystallization can be used for purification.
Q3: What analytical techniques are best for identifying and quantifying the products of my nitration reaction?
A3: A combination of chromatographic and spectroscopic techniques is typically used:
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is excellent for separating and quantifying volatile isomers and byproducts.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile compounds and can provide good separation of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for structural elucidation and can be used for quantitative analysis of the isomer distribution in the crude reaction mixture.[1][4]
Data Presentation
Table 1: Influence of Reaction Conditions on the Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride
| Nitrating Agent | Temperature (°C) | Solvent | Isomer Distribution (%) | Reference |
| 98% HNO₃ | -16 to -22 | None | 2-nitro: 43, 4-nitro: 31, 6-nitro: 24, 5-nitro: ~1 | [8] |
| 98% HNO₃ | -30 to -31 | None | 2-nitro: 46.6, 6-nitro: 26.5, 4-nitro: 26.9 | [2][4] |
| 90% HNO₃ | -5 to 10 | None | 2-nitro: 44.2, 6-nitro: 31.1, 4-nitro: 24.5 | [8] |
| 98% HNO₃ | -20 to -25 | Methylene Chloride | 2-nitro: 44, 6-nitro: 29, 4-nitro: 26.6 | [1] |
Experimental Protocols
Key Experiment: Mononitration of 3-Methylbenzotrifluoride
This protocol is adapted from cited literature and serves as a general guideline.[1][4]
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric Acid
-
Methylene Chloride (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 98% nitric acid (3-10 molar equivalents) to the desired temperature (e.g., -20°C) using an appropriate cooling bath.
-
Slowly add 3-methylbenzotrifluoride (1 equivalent) dropwise to the stirred nitric acid, maintaining the internal temperature within the desired range.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 1 hour) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel and extract the product with methylene chloride (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by GC or NMR to determine the isomer distribution.
-
Purify the desired isomer by fractional distillation or column chromatography.
Visualizations
Troubleshooting Workflow for Unexpected Isomer Distribution
Caption: A flowchart to guide troubleshooting of isomer distribution in benzotrifluoride nitration.
Logical Relationship between Reaction Parameters and Outcomes
Caption: Influence of key reaction parameters on nitration outcomes.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
Optimizing temperature and reaction time for 2-Chloro-4-nitrobenzotrifluoride reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing reactions involving 2-Chloro-4-nitrobenzotrifluoride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in nucleophilic aromatic substitution (SNAr) reactions of this compound can stem from several factors related to temperature, reaction time, and reagent activity.
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Suboptimal Temperature: The reaction temperature is a critical parameter. An insufficient temperature will lead to a slow reaction rate, while an excessively high temperature can cause decomposition of the starting material, product, or reagents.
-
Solution: Systematically screen a range of temperatures. For reactions with amines, a starting point could be between 80-120°C, based on analogous reactions with similar compounds. For reactions with more reactive nucleophiles like phenoxides, room temperature might be sufficient. Monitor the reaction progress at different temperatures using techniques like TLC or GC to identify the optimal condition.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Conversely, excessively long reaction times can lead to the formation of byproducts and degradation of the desired product.
-
Solution: Monitor the reaction over time at the optimized temperature. Take aliquots at regular intervals to determine the point of maximum product formation before significant byproduct formation or degradation occurs. For some reactions with highly reactive nucleophiles, such as certain anilines, a reaction time of 30-45 minutes at room temperature may be adequate.[1]
-
-
Inactive Nucleophile or Base: The nucleophile or the base used to activate it (e.g., in reactions with phenols or thiols) may be of poor quality, hydrated, or decomposed.
-
Solution: Ensure the nucleophile and any base used are pure and anhydrous. If necessary, purify or freshly prepare the reagents. For instance, when using a base like potassium carbonate, ensure it is dried before use.
-
-
Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but it is contaminated with significant amounts of byproducts. How can I improve the selectivity?
Answer: Byproduct formation is often a result of suboptimal reaction conditions, particularly temperature and reaction time.
-
Excessive Temperature: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired isomers or decomposition products.
-
Solution: Lowering the reaction temperature can often improve selectivity. Even if the reaction rate is slower, the improved purity may lead to a higher isolated yield of the desired product.
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the slow formation of thermodynamically stable byproducts or degradation of the desired product.
-
Solution: As mentioned previously, a time-course study is crucial to identify the optimal reaction duration. Quench the reaction when the concentration of the desired product is at its maximum.
-
-
Stoichiometry of Reactants: An incorrect ratio of nucleophile to electrophile can lead to side reactions. For example, in reactions with di-functional nucleophiles, using an excess of the nucleophile might lead to double substitution.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting material, but a large excess should be avoided unless empirically found to be optimal.
-
Data on Temperature and Reaction Time Optimization
The following tables provide illustrative data on how temperature and reaction time can be optimized for nucleophilic aromatic substitution reactions of this compound with common nucleophiles. These are generalized examples based on reactions of similar compounds and should be used as a starting point for your own optimization studies.
Table 1: Optimization of Reaction with a Primary Amine (e.g., Benzylamine)
| Entry | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) |
| 1 | 60 | 12 | 45 | 40 |
| 2 | 80 | 8 | 85 | 80 |
| 3 | 100 | 6 | 98 | 92 |
| 4 | 120 | 6 | >99 | 85 (some degradation) |
Table 2: Optimization of Reaction with a Phenol (e.g., Phenol with K₂CO₃)
| Entry | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) |
| 1 | 25 (Room Temp) | 24 | 60 | 55 |
| 2 | 50 | 12 | 90 | 87 |
| 3 | 80 | 5 | >99 | 95 |
| 4 | 100 | 5 | >99 | 90 (byproduct formation) |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO, approx. 0.5 M), add the amine nucleophile (1.1-1.5 eq).
-
If the amine is used as its hydrochloride salt, add a suitable base (e.g., K₂CO₃ or triethylamine, 2.0-2.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: General experimental workflow for SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl and nitro groups in the reactivity of this compound?
A1: Both the trifluoromethyl (-CF₃) and the nitro (-NO₂) groups are strong electron-withdrawing groups. They activate the benzene ring towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. The nitro group, being in the para position to the chlorine leaving group, is particularly effective at this stabilization through resonance.
Signaling Pathway of Electron-Withdrawing Group Activation
References
Technical Support Center: Managing Thermal Stability of Nitroaromatic Compound Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroaromatic compounds. The information herein is intended to assist in managing the thermal stability of reactions involving these energetic materials, ensuring safer and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction in the context of nitroaromatic compounds?
A1: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[1] The rate of reaction increases with temperature, releasing more heat, which in turn further accelerates the reaction rate.[1][2] This positive feedback loop starts when the heat generated by the reaction, such as a nitration, surpasses the heat removal capacity of the experimental setup.[3][4] If not managed, this can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure, explosions, and the release of toxic substances.[3][5][6] Nitroaromatic compounds are particularly susceptible to thermal runaway due to the high energy stored in the C-NO2 bond.[7]
Q2: What are the primary factors that influence the thermal stability of nitroaromatic compounds?
A2: The thermal stability of nitroaromatic compounds is influenced by several key factors:
-
Molecular Structure: The number and position of nitro groups on the aromatic ring are critical. For instance, the presence of a methyl group ortho to a nitro group can introduce new decomposition pathways.[8][9]
-
Impurities and Contaminants: The presence of impurities, such as acids (e.g., sulfuric acid), bases (e.g., caustic soda), or metal salts, can significantly lower the decomposition onset temperature of nitroaromatic compounds.[10][11]
-
Heating Rate: Higher heating rates can lead to a more violent decomposition at slightly higher onset temperatures.[11]
-
Confinement: Increased pressure or confinement of the reaction can dramatically increase the maximum pressure-rise rate during decomposition, making it more hazardous.[11]
Q3: What are the initial signs of a potential thermal runaway, and what immediate actions should be taken?
A3: Initial signs of a potential thermal runaway include a reactor temperature rising above the setpoint even with maximum cooling, a sudden increase in the cooling jacket temperature, or a loss of coolant flow.[1]
Immediate actions to take are:
-
Stop Reactant Addition: Immediately cease the feeding of any reactants, especially the nitrating agent.[1][6]
-
Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to its lowest possible temperature.
-
Proper Quenching: If the temperature continues to rise, quenching the reaction by adding a large volume of a suitable cold solvent or a reaction inhibitor may be necessary. Pouring a runaway nitration mixture into water should be done with extreme caution, as the heat of dilution of strong acids like sulfuric acid can initially exacerbate the temperature rise.[6]
Troubleshooting Guides
Problem 1: My reaction is showing an unexpected exotherm, and the temperature is difficult to control.
-
Possible Cause: The rate of addition of a reactant (e.g., nitrating agent) is too high for the system's cooling capacity.
-
Solution: Immediately stop the addition of the reactant.[1] Allow the temperature to stabilize and return to the desired setpoint before resuming the addition at a significantly reduced rate. Monitor the temperature closely.
-
Possible Cause: Inadequate stirring leading to localized "hotspots" where the reaction is proceeding at a much faster rate.[1]
-
Solution: Ensure the stirring mechanism is functioning correctly and that the stirring speed is sufficient to maintain a homogenous mixture. If stirring has failed, do not restart it without a thorough risk assessment, as it may suddenly mix accumulated reactants and cause a violent reaction.
-
Possible Cause: The presence of an unknown impurity that is catalyzing the reaction.
-
Solution: Stop the reaction if possible. If the exotherm is manageable, take a sample for analysis to identify potential impurities. For future reactions, ensure all reagents and solvents are of high purity.
Problem 2: My nitroaromatic product appears to be decomposing during work-up or isolation.
-
Possible Cause: The product is thermally unstable at the temperatures used for solvent removal or purification (e.g., distillation).
-
Solution: Use low-temperature techniques for solvent removal, such as a rotary evaporator with a low-temperature water bath and high vacuum. For purification, consider methods that do not require high temperatures, such as recrystallization from a suitable solvent or column chromatography at room temperature.
-
Possible Cause: The work-up procedure involves acidic or basic conditions that are incompatible with the product, lowering its decomposition temperature.
-
Solution: Neutralize the reaction mixture carefully at a low temperature before proceeding with extraction and isolation. Wash the organic extracts with neutral solutions like brine to remove any residual acid or base.
Data Presentation: Thermal Stability of Common Nitroaromatic Compounds
The following table summarizes key thermal stability data for a selection of nitroaromatic compounds. These values are approximate and can vary with experimental conditions such as heating rate and sample purity.
| Compound Name | Abbreviation | Decomposition Onset (°C) | Heat of Decomposition (kJ/mol) |
| 2,4,6-Trinitrotoluene | TNT | ~245-255 | - |
| 2,4-Dinitrotoluene | DNT | ~250-280 | - |
| 1,3,5-Trinitrobenzene | TNB | ~310 | - |
| Picric Acid | TNP | ~295-310 | - |
| Nitrobenzene | - | 299.2 - 318.7 | |
| 2-Nitrotoluene | 2-NT | ~310 | 74 |
| 3-Nitrotoluene | 3-NT | ~302 | 92 |
| 2,4-Dinitrophenylhydrazine | DNPH | ~200 | - |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
-
Objective: To determine the onset temperature and enthalpy of decomposition of a nitroaromatic compound.
-
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the nitroaromatic compound into a high-pressure DSC pan.[13][14]
-
Crucible Sealing: Hermetically seal the pan to prevent evaporation of the sample during heating. An empty, sealed pan should be used as a reference.[15]
-
Instrumentation Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.[15]
-
Thermal Program: Heat the sample and reference at a constant rate, typically 10°C/min, over a defined temperature range (e.g., from ambient to 400°C).[13][14]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of any exothermic events (decomposition) and the integrated area of the exotherm, which corresponds to the heat of decomposition.[13]
-
2. Thermogravimetric Analysis (TGA) for Decomposition Profiling
-
Objective: To determine the temperature range over which a nitroaromatic compound decomposes and the corresponding mass loss.
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan.
-
Instrumentation Setup: Place the sample pan onto the TGA balance. Purge the furnace with a specific atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a controlled flow rate.[15][16]
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C).[15]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the total mass loss for each decomposition step.[15]
-
3. Reaction Calorimetry (RC) for Assessing Reaction Hazards
-
Objective: To measure the heat evolved during a chemical reaction to determine the heat of reaction, heat release rate, and potential for thermal accumulation.
-
Methodology:
-
System Calibration: Before the reaction, a calibration pulse is performed using a heater with a known power to determine the heat transfer coefficient (UA) of the reactor system.[17]
-
Reaction Setup: The reactants are charged to the calorimeter, which is designed to mimic a larger-scale reactor. The system is brought to the desired initial temperature.
-
Isothermal Operation: The reaction is typically run under isothermal conditions, where a cooling jacket removes the heat generated by the reaction to maintain a constant temperature.[17]
-
Reactant Addition: The limiting reagent is added at a controlled rate.
-
Data Acquisition: The heat flow from the reaction is continuously measured throughout the addition and for a period afterward to ensure the reaction has gone to completion.[17]
-
Post-Calibration: A final calibration pulse is performed to determine the UA value at the end of the reaction.[17]
-
Data Analysis: The collected data is used to calculate the total heat of reaction (kJ), the heat release rate (W), and the adiabatic temperature rise, which is a critical parameter for assessing the potential for a thermal runaway.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected exotherms.
Caption: Workflow for thermal hazard assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 3. youtube.com [youtube.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 6. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. icheme.org [icheme.org]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 14. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 15. benchchem.com [benchchem.com]
- 16. tainstruments.com [tainstruments.com]
- 17. syrris.com [syrris.com]
Technical Support Center: Safe Quenching Procedures for Nitration Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nitration reactions. The following information is intended to ensure the safe and effective quenching of nitration reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a nitration reaction?
A1: Quenching a nitration reaction serves two main purposes. First, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted byproducts due to overheating.[1][2] Second, it dilutes the strong acid mixture, which effectively halts the nitration process.[1] For many solid nitroaromatic products, this dilution also decreases their solubility, leading to precipitation which aids in isolation.[1]
Q2: What are the most common quenching agents for nitration reactions?
A2: The most common and widely recommended quenching agent is a slurry of crushed ice and water.[1][3] This method provides rapid cooling and dilution. Other quenching agents include basic solutions like saturated potassium carbonate or sodium bicarbonate, which both cool the reaction and neutralize the excess acid.[1][4]
Q3: Why is slow, controlled addition of the reaction mixture to the quenching agent crucial?
A3: The dilution of concentrated acids, particularly sulfuric acid, is a highly exothermic process.[1] Adding the reaction mixture too quickly to the quenching agent (e.g., ice water) can cause a dangerous and uncontrolled temperature increase, potentially leading to boiling and splashing of the corrosive mixture. Slow, portion-wise, or dropwise addition with vigorous stirring is essential to manage the heat generated and ensure a safe quench.[1]
Q4: What personal protective equipment (PPE) should be worn during the quenching process?
A4: Due to the corrosive and toxic nature of the reagents, appropriate PPE is mandatory. This includes, at a minimum:
-
Acid-resistant gloves
-
Chemical splash goggles and a face shield
-
A chemical-resistant lab coat
All quenching procedures should be performed in a well-ventilated chemical fume hood.
Troubleshooting Guides
Issue 1: No precipitate forms after quenching with ice water.
-
Possible Cause: The nitrated product may be a liquid or oil at the quenching temperature, or it might be soluble in the acidic aqueous mixture.[1]
-
Solution: If no solid forms, the product must be recovered through liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[1] The combined organic layers can then be washed, dried, and the solvent evaporated to isolate the product.[1]
Issue 2: The reaction mixture becomes excessively hot or starts to fume violently during quenching.
-
Possible Cause: This indicates a potential thermal runaway situation, likely caused by adding the reaction mixture to the quenching agent too quickly or with inadequate cooling.
-
Solution:
-
Immediately stop the addition of the reaction mixture.
-
Ensure the quenching vessel is well-immersed in an ice bath to provide external cooling.
-
If the situation is manageable, continue adding the reaction mixture at a much slower rate with vigorous stirring.
-
If the reaction becomes uncontrollable, evacuate the area and follow emergency procedures.
-
Issue 3: The final product is dark or contains tar-like impurities.
-
Possible Cause: Overheating during the nitration reaction or the quenching process can lead to the formation of oxidized or polymeric byproducts.[5] This is especially true for highly activated aromatic starting materials.[5]
-
Solution:
-
Ensure the nitration reaction temperature is strictly controlled.
-
Quench the reaction mixture slowly and with efficient cooling to prevent temperature spikes.
-
Consider purifying the crude product by recrystallization or column chromatography to remove the impurities.
-
Quantitative Data for Quenching Procedures
The following tables provide typical parameters for common quenching procedures. Note that the optimal conditions will depend on the specific substrate and reaction scale.
| Quenching Agent | Typical Volume Ratio (Quenching Agent : Reaction Mixture) | Recommended Temperature | Key Considerations |
| Ice/Water Slurry | 5-10 : 1 | 0 °C or below | Provides rapid cooling and dilution. The reaction mixture should be added slowly to the slurry.[1] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Varies; added until effervescence ceases | 0-10 °C | Neutralizes excess acid. Gas evolution (CO₂) must be carefully managed to prevent pressure buildup. |
| Saturated Potassium Carbonate (K₂CO₃) Solution | Varies; added until pH is neutral or slightly basic | 0-10 °C | A stronger base than sodium bicarbonate, used for efficient neutralization.[4] |
Experimental Protocols
Protocol 1: Standard Quenching with Ice Water (for solid product)
This protocol describes a general procedure for quenching a nitration reaction where the product is expected to be a solid.
Materials:
-
Completed nitration reaction mixture
-
Large beaker (at least 10 times the volume of the reaction mixture)
-
Crushed ice
-
Deionized water
-
Stir plate and magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Prepare a quenching bath by filling a large beaker with a mixture of crushed ice and water in a 1:1 ratio. The total volume should be 5-10 times the volume of the nitration reaction mixture.[1]
-
Place the beaker on a stir plate in a fume hood and begin stirring vigorously.
-
Slowly and carefully, pour the completed nitration reaction mixture in a thin stream into the center of the vortex of the stirring ice-water slurry.
-
Monitor the temperature of the quenching mixture to ensure it remains below 10 °C. If the temperature rises significantly, pause the addition and add more ice.
-
Once the entire reaction mixture has been added, continue stirring for 15-30 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold deionized water until the filtrate is neutral to pH paper.[1]
-
Allow the solid to air-dry on the filter paper or proceed with further purification steps.
Protocol 2: Quenching and Neutralization with Saturated Potassium Carbonate (for liquid/soluble product)
This protocol is suitable for reactions where the product is a liquid or soluble in the aqueous phase and requires subsequent extraction.
Materials:
-
Completed nitration reaction mixture
-
Large beaker immersed in an ice bath
-
Saturated aqueous potassium carbonate solution
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Place the beaker containing the completed nitration reaction mixture in an ice bath and begin stirring.
-
Slowly add a cold saturated aqueous solution of potassium carbonate to the reaction mixture.[4] Be cautious as this will be exothermic and will evolve carbon dioxide gas.
-
Continue adding the potassium carbonate solution portion-wise until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer 2-3 times with a suitable organic solvent.[1]
-
Combine the organic extracts.
-
Wash the combined organic layers with water, followed by a wash with saturated brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
Workflow and Decision-Making Diagram
The following diagram illustrates the general workflow and key decision points for safely quenching a nitration reaction mixture.
References
How to avoid over-nitration in benzotrifluoride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the nitration of benzotrifluoride and avoiding over-nitration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary factors that lead to the over-nitration of benzotrifluoride?
Over-nitration, the formation of dinitrobenzotrifluoride, is primarily driven by harsh reaction conditions. The key factors include:
-
High Reaction Temperatures: Temperatures significantly above room temperature dramatically increase the rate of the second nitration.
-
Strong Nitrating Agents: The use of potent nitrating mixtures, such as those containing fuming nitric acid and oleum (fuming sulfuric acid), provides a high concentration of the nitronium ion (NO₂⁺), which facilitates multiple nitrations.
-
Extended Reaction Times: Prolonged exposure to the nitrating agent, especially under harsh conditions, increases the likelihood of a second nitration event occurring on the initially formed mononitrobenzotrifluoride.
-
High Molar Ratios of Nitrating Agent: A large excess of the nitrating agent can drive the reaction towards dinitration.
Q2: I am observing a significant amount of dinitrobenzotrifluoride in my product mixture. How can I minimize this side product?
To minimize the formation of dinitrobenzotrifluoride and favor the synthesis of mononitrobenzotrifluoride, you should adjust the following reaction parameters:
-
Lower the Reaction Temperature: Maintaining a low temperature is the most critical factor. For mononitration, temperatures are typically kept between -40°C and 30°C.[1] Cooling the reaction vessel with an ice bath or a cryocooler is essential.
-
Use a Milder Nitrating Agent: Avoid using oleum. A mixture of concentrated nitric acid and concentrated sulfuric acid is generally sufficient for mononitration.[2] In some cases, using only concentrated nitric acid at low temperatures can also yield the desired mononitrated product.[1]
-
Control the Addition of Benzotrifluoride: Add the benzotrifluoride dropwise to the cooled nitrating mixture. This allows for better control of the reaction exotherm and prevents localized temperature spikes that can lead to over-nitration.
-
Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed to prevent further nitration.
-
Optimize the Molar Ratio of Reactants: Use a smaller excess of the nitrating agent. A molar ratio of nitric acid to benzotrifluoride between 3:1 and 5:1 is often sufficient for mononitration.[1]
Q3: At what temperature does dinitration become a significant side reaction?
Dinitration of benzotrifluoride generally requires significantly higher temperatures than mononitration. While mononitration is typically carried out at or below room temperature, the synthesis of 3,5-dinitrobenzotrifluoride often involves heating the reaction mixture to temperatures in the range of 50°C to 225°C.[3][4] One specific method involves heating to about 100°C with a fuming nitric-sulfuric acid mixture to obtain a satisfactory yield of the dinitro product.[2]
Q4: Can the choice of solvent influence the selectivity of the nitration?
While many nitrations of benzotrifluoride are performed without a solvent, the use of an inert solvent can help to moderate the reaction temperature.[1] Solvents like methylene chloride can be used to help control the exotherm of the reaction, thereby indirectly improving selectivity by maintaining a lower and more stable temperature.[1]
Data Presentation: Reaction Conditions for Mono- vs. Di-nitration
The following table summarizes typical reaction conditions for the selective synthesis of mononitrobenzotrifluoride and the conditions that lead to the formation of 3,5-dinitrobenzotrifluoride.
| Feature | Mononitration of Benzotrifluoride | Dinitration of Benzotrifluoride |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ or Concentrated HNO₃ alone | Fuming HNO₃ / Oleum (H₂SO₄ + SO₃) or Alkali Metal Nitrate / Oleum[3] |
| Temperature | -20°C to 30°C[1] | 100°C to 160°C[2][4] |
| Reaction Time | 1 to 4 hours | 1 to 12 hours[3] |
| Key to Selectivity | Low temperature and controlled addition of reactants. | High temperature and strong nitrating agent. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrobenzotrifluoride (Mononitration)
This protocol is adapted from established methods for the selective mononitration of benzotrifluoride.
Materials:
-
Benzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%)
-
Dichloromethane
-
Ice
-
Water
-
Sodium Bicarbonate Solution (5%)
Procedure:
-
To a stirred mixture of 80.0 g (0.55 mol) of benzotrifluoride and 200 ml of concentrated sulfuric acid, add 29.3 ml (44.0 g, 1.2 equivalents) of fuming nitric acid over a period of 30 minutes.
-
Maintain the temperature of the reaction mixture between 20°C and 30°C using an external cooling bath.
-
After the addition is complete, continue stirring at room temperature for an additional hour.
-
Pour the reaction mixture onto a mixture of 1 kg of ice and 100 ml of water.
-
Extract the resulting mixture with two 250 ml portions of dichloromethane.
-
Wash the combined organic extracts with two 100 ml portions of water and then with a 5% sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.
Protocol 2: Synthesis of 3,5-Dinitrobenzotrifluoride (Over-Nitration Product)
This protocol outlines the conditions that promote the formation of the dinitrated product.
Materials:
-
Benzotrifluoride
-
Oleum (25-30% SO₃)
-
Potassium Nitrate or 90% Nitric Acid
-
Ice
-
Water
Procedure:
-
In a reaction flask, prepare a nitrating mixture by combining 256 g of 30% oleum, 44.0 g (0.436 mol) of potassium nitrate, and 11.5 g of 90% nitric acid (0.164 mol).
-
To this stirred mixture, add 14.6 g (0.10 mol) of benzotrifluoride.
-
Heat the mixture to 120°C and maintain this temperature for one hour.[3]
-
After the reaction is complete, carefully pour the hot mixture into approximately 1500 ml of an ice-water slurry to precipitate the product.
-
Isolate the crude 3,5-dinitrobenzotrifluoride by filtration.
-
The crude product can be purified by recrystallization.
Visualization of Reaction Control
The following diagram illustrates the key decision points and their impact on the final product distribution in the nitration of benzotrifluoride.
Caption: Decision workflow for controlling benzotrifluoride nitration.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
- 4. DE2131561B2 - Process for the preparation of 3,5-dinitrobenzotrifluorides - Google Patents [patents.google.com]
Best practices for handling and disposing of nitrating acid waste
Technical Support Center: Nitrating Acid Waste Management
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals handling and disposing of nitrating acid waste.
Frequently Asked Questions (FAQs)
Q1: What constitutes nitrating acid waste?
A1: Nitrating acid waste is typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) used in nitration reactions.[1] This waste is highly corrosive, a strong oxidizer, and can react violently with many other substances.[2][3] It may also contain residual organic compounds from the reaction, which can pose additional hazards.[4]
Q2: What are the primary hazards associated with nitrating acid waste?
A2: The primary hazards include:
-
Corrosivity: Can cause severe chemical burns to skin and eyes and damage respiratory tissues if inhaled.[3][5][6]
-
Reactivity: As a strong oxidizer, it can react violently and potentially explosively with incompatible materials such as organic compounds (e.g., solvents), bases, reducing agents, and metals.[7][8][9]
-
Gas Generation: Reactions with incompatible materials can generate toxic and flammable gases, such as nitrogen oxides.[7][8] Mixing with organic solvents can lead to pressure buildup in sealed containers, creating an explosion risk.[9]
-
Delayed Effects: Inhalation exposure can lead to delayed-onset pulmonary edema, a medical emergency.[10]
Q3: What are the general principles for storing nitrating acid waste?
A3: Proper storage is critical to prevent accidents. Key principles include:
-
Segregation: Always store nitrating acid waste separately from other waste streams, especially organic solvents, bases, and combustible materials.[7][8][11][12][13]
-
Containment: Use designated, chemically-compatible containers. For concentrations above 50%, glass containers specifically designed for acids are recommended.[7][8][13] Always use secondary containment, such as a polyethylene tray, to catch potential leaks.[7][11]
-
Labeling: Containers must be clearly labeled as "HAZARDOUS WASTE," "NITRIC ACID WASTE," and "NO ORGANICS."[8][14]
-
Venting: Use vented caps on waste containers to prevent the buildup of pressure from gas generation, which can cause containers to rupture.[9][15]
-
Location: Store containers in a cool, dry, well-ventilated area, away from heat and direct sunlight, and below eye level.[11][16]
Q4: How long can I store nitrating acid waste before disposal?
A4: Nitrating acid waste should generally be disposed of within a specified timeframe, often within 90 days of its generation, to comply with regulations and minimize the risk of accumulation and degradation.[13] The stability of the waste can decrease over time, especially if it contains dissolved nitric esters, which can lead to autocatalytic decomposition.[4]
Troubleshooting Guides
Q1: I've noticed my nitrating acid waste container is bulging or seems pressurized. What should I do?
A1: A bulging or pressurized container is extremely dangerous and indicates a chemical reaction is occurring inside, generating gas. This can lead to a container rupture or explosion.[9]
-
Immediate Action: Do not attempt to open or move the container. Evacuate the immediate area and alert others.[15]
-
Contact Safety Personnel: Immediately contact your institution's Environmental Health & Safety (EH&S) department or the relevant emergency response team.[11][17]
-
Probable Cause: This is often caused by the accidental mixing of nitric acid waste with incompatible organic materials, such as solvents (e.g., methanol, acetone).[9][17] This reaction can be delayed, taking hours or days to build up significant pressure.[9]
-
Prevention: Always use dedicated, clearly labeled waste containers for nitrating acids.[8][17] Use vented caps to allow for the safe release of any off-gassing.[9][15]
Q2: I have a small spill of nitrating acid waste in the fume hood (<100 mL). How should I clean it up?
A2: For small spills, trained laboratory personnel can typically manage the cleanup.
-
Safety First: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including an acid-resistant apron, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber).[15][18][19]
-
Containment: Confine the spill using a spill kit or absorbent material like sand, vermiculite, or other non-combustible material.[11][20]
-
Neutralization: Carefully and slowly apply a neutralizing agent, such as sodium bicarbonate or calcium carbonate, starting from the outside of the spill and working inwards.[8][11][12] Be cautious, as the reaction will bubble and produce gas (CO₂).[21]
-
Absorption: Once the bubbling has stopped, absorb the neutralized residue with pads or vermiculite.[8][20]
-
Disposal: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container for disposal through your institution's chemical waste program.[10][17]
-
Decontamination: Clean the spill area with soap and water.[3][22]
Q3: I have a large spill of nitrating acid waste (>1 Liter). What is the procedure?
A3: Large spills should not be handled by laboratory personnel.[17][18]
-
Alert and Evacuate: Immediately alert personnel in the area and evacuate.[10][23]
-
Isolate: If safe to do so, close the doors to the area to contain fumes.[7]
-
Emergency Call: Call your institution's emergency number or 911 to notify the professional spill response team.[7][11][17]
-
Provide Information: Be prepared to provide details about the spilled substance, quantity, and location to the emergency responders.[24]
Q4: My nitric acid waste has turned yellow or reddish-brown. Is this a concern?
A4: Yes, this is a concern. A color change to yellow or reddish-brown indicates the decomposition of nitric acid, which produces nitrogen dioxide (NO₂), a toxic gas.[25] This can be accelerated by exposure to heat or light. Discolored nitric acid should be treated as unstable. You should submit a chemical waste collection request for any discolored nitric acid.[11]
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield worn over goggles is recommended when there is a high risk of splashing.[15][26] | Protects eyes from corrosive splashes and fumes.[27] |
| Hand Protection | Heavy-duty, acid-resistant gloves such as Butyl rubber or Neoprene.[7][15] Standard nitrile gloves offer poor resistance to concentrated nitric acid.[18][22][28] | Prevents severe skin burns from direct contact.[27] |
| Body Protection | A lab coat is required. An acid-resistant apron over the lab coat provides additional protection.[15] Wear full-length pants and closed-toe shoes.[18] | Protects skin and clothing from splashes.[27] |
| Respiratory | All work should be performed in a certified chemical fume hood.[18][22] For emergencies or if exposure limits are exceeded, a full-face respirator with an acid gas cartridge is necessary.[6][10] | Prevents inhalation of corrosive and toxic fumes, which can cause severe lung damage.[10][27] |
Table 2: Common Neutralizing Agents for Nitric Acid
| Neutralizing Agent | Chemical Formula | Key Characteristics |
| Sodium Bicarbonate | NaHCO₃ | Common, relatively weak base. Reaction produces CO₂ gas, leading to foaming.[8][21] |
| Calcium Carbonate | CaCO₃ | Similar to sodium bicarbonate, produces CO₂ gas.[8][12] |
| Calcium Hydroxide | Ca(OH)₂ | A stronger base, produces calcium nitrate and water without significant gas evolution.[2][8] |
| Magnesium Oxide | MgO | Forms magnesium nitrate and water.[2][8] |
| Soda Ash (Sodium Carbonate) | Na₂CO₃ | A stronger base than sodium bicarbonate, also produces CO₂ gas.[11][26] |
Experimental Protocols
Protocol: Neutralization of Nitrating Acid Waste
This protocol outlines a general procedure for neutralizing nitrating acid waste in a laboratory setting. This procedure must be performed inside a certified chemical fume hood while wearing all recommended PPE.
Methodology:
-
Preparation and Dilution:
-
Place a large, chemically resistant container (e.g., a heavy-walled Pyrex beaker or a polyethylene tub) in a secondary container filled with ice and water to create an ice bath. This is crucial for controlling the exothermic reaction.[3]
-
Slowly and carefully add the nitrating acid waste to a larger volume of cold water in the reaction vessel. Always add acid to water , never the other way around, to prevent violent boiling and splashing.[3][5]
-
-
Neutralization:
-
Prepare a solution or slurry of a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution.[8][12]
-
While stirring the diluted acid solution continuously, slowly add the basic solution in small increments.[12]
-
Monitor the reaction closely. Vigorous bubbling (effervescence) will occur if using a carbonate-based neutralizer.[8] Control the rate of addition to prevent excessive foaming and splashing.[21]
-
-
pH Monitoring:
-
Final Disposal:
-
Once the solution is neutralized and has cooled to room temperature, it can often be disposed of down the drain with copious amounts of water, depending on local regulations.[25][29]
-
Crucially, you must consult and adhere to your institution's and local municipality's specific guidelines for the disposal of neutralized acid waste. [5][25] Some jurisdictions may still require it to be collected as hazardous waste.
-
Visualizations
References
- 1. kbr.com [kbr.com]
- 2. laballey.com [laballey.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]
- 5. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. How to Neutralize Nitric Acid: A Step-by-Step Safety Guide [northindustrial.net]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. nj.gov [nj.gov]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ibisscientific.com [ibisscientific.com]
- 13. youtube.com [youtube.com]
- 14. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 15. scribd.com [scribd.com]
- 16. dynonobel.com [dynonobel.com]
- 17. ehs.unm.edu [ehs.unm.edu]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. scribd.com [scribd.com]
- 20. Essential Safety Protocols for Handling Nitric Acid Spills [absorbentsonline.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. columbiastate.edu [columbiastate.edu]
- 23. How to Properly Use a Spill Kit for Nitric Acid Incidents [absorbentsonline.com]
- 24. youtube.com [youtube.com]
- 25. laballey.com [laballey.com]
- 26. eastharbourgroup.com [eastharbourgroup.com]
- 27. labproinc.com [labproinc.com]
- 28. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 29. laballey.com [laballey.com]
Technical Support Center: Nucleophilic Aromatic Substitution on Electron-Deficient Rings
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is not proceeding or is very slow. What are the common causes?
A1: Several factors can lead to a sluggish or failed SNAr reaction. The primary reasons often involve the nature of the aromatic ring, the leaving group, the nucleophile, or the reaction conditions.
-
Insufficient Ring Activation: The aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[1][2][3] This is typically achieved by having potent electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or acyl groups, positioned ortho or para to the leaving group.[1][4][5] If the EWGs are in the meta position, they do not effectively stabilize the intermediate carbanion (the Meisenheimer complex) through resonance, leading to a significantly slower reaction.[4][6]
-
Poor Leaving Group: The rate of an SNAr reaction is influenced by the leaving group's ability to depart. While counterintuitive compared to SN1/SN2 reactions, for SNAr, the reactivity order for halogens is often F > Cl > Br > I.[7][8] This is because the rate-determining step is typically the nucleophilic attack on the ring, which is accelerated by a more electronegative halogen that enhances the ring's electrophilicity.[5][9]
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring. Anionic nucleophiles are generally more reactive than their neutral counterparts.[10]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus enhancing its nucleophilicity.[10][11] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[11][12]
-
Low Temperature: While some highly activated systems react at room temperature, many SNAr reactions require heating to overcome the activation energy barrier.[13][14] If the reaction is slow, cautiously increasing the temperature may be necessary.
Q2: I am observing multiple products and a low yield of my desired product. What are the likely side reactions?
A2: The formation of multiple products can be attributed to several side reactions.
-
Competitive Nucleophilic Attack at Other Positions: In some cases, particularly with highly activated rings or strong nucleophiles, substitution might occur at positions other than the one bearing the primary leaving group. This is especially true if there are other potential leaving groups or if the nucleophile can attack a hydrogen, leading to processes like vicarious nucleophilic substitution (VNS).[15][16]
-
Reaction with Electron-Withdrawing Groups: Strong nucleophiles can sometimes react with the activating groups themselves. For example, a nitro group can be reduced by certain nucleophiles, or a cyano group could be hydrolyzed under basic conditions.
-
Benzyne Formation: In the absence of strong activating groups and the presence of a very strong base (like NaNH₂), a competing elimination-addition mechanism involving a benzyne intermediate can occur, often leading to a mixture of regioisomers.[1][4][9]
-
Degradation of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) might be too harsh, causing the starting material or the product to decompose over time.[17]
Q3: How do I control regioselectivity in nucleophilic substitution on poly-substituted or heterocyclic rings like pyridines and pyrimidines?
A3: Regioselectivity is a crucial aspect when dealing with rings that have multiple potential reaction sites.
-
On Pyridine Rings: Nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[18][19][20] Attack at the C3 (meta) position does not allow for this resonance stabilization.[18]
-
On Pyrimidine Rings: In pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[21][22] This is often attributed to the greater electrophilicity at these positions. When both a C2 and a C4 leaving group are present, substitution typically occurs preferentially at the C4 position.[23]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may favor the kinetically preferred product (the one that forms fastest). At higher temperatures, the thermodynamically more stable product might be favored.
-
Steric Hindrance: Bulky nucleophiles or substituents near a potential reaction site can sterically hinder the attack, favoring substitution at a less crowded position.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you might encounter during your experiments.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Insufficient ring activation | Ensure the electron-withdrawing group is ortho or para to the leaving group. Consider using a substrate with stronger or additional activating groups if possible. |
| Poor leaving group | If using Cl, Br, or I, consider switching to the corresponding fluoro-substituted arene, as fluorine is often a better leaving group in SNAr.[7][8] |
| Weak nucleophile or low nucleophile concentration | Use a stronger nucleophile (e.g., an alkoxide instead of an alcohol). Ensure you are using a sufficient excess of the nucleophile. |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[24] Ensure the solvent is anhydrous, as water can protonate and deactivate anionic nucleophiles. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Using a sealed tube or microwave reactor can allow for higher temperatures.[13] |
Issue 2: Formation of Multiple Unidentified Products
| Possible Cause | Troubleshooting Step |
| Starting material or product decomposition | Run the reaction at a lower temperature for a longer period. Check the stability of your starting material and product under the reaction conditions separately. |
| Competing benzyne mechanism | This is likely if your ring is not strongly activated and you are using a very strong base. Try using a weaker base. |
| Side reactions with activating groups | Protect sensitive functional groups or choose milder reaction conditions if the nucleophile is reacting with the EWGs. |
| Reaction with solvent | Some nucleophiles can react with solvents like DMF or DMSO at elevated temperatures. Consider a more inert solvent like dioxane or toluene if compatible. |
Experimental Protocols
General Protocol for SNAr Reaction of 2,4-Dinitrochlorobenzene with an Amine
This protocol describes a general procedure for the reaction between 2,4-dinitrochlorobenzene and a primary or secondary amine.
Materials:
-
2,4-Dinitrochlorobenzene (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere (N₂ or Ar), add 2,4-dinitrochlorobenzene and anhydrous DMF.
-
Add the amine to the solution, followed by the base (K₂CO₃ or Et₃N).
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to 100 °C depending on the amine's reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted product.
Visualizations
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Troubleshooting Workflow for a Failed SNAr Reaction
Caption: A logical workflow for troubleshooting failed SNAr reactions.
Factors Influencing Regioselectivity on a Dichloropyrimidine
Caption: Regioselectivity in the SNAr of 2,4-dichloropyrimidine.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 14. d-nb.info [d-nb.info]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. echemi.com [echemi.com]
- 20. chemistry-online.com [chemistry-online.com]
- 21. benchchem.com [benchchem.com]
- 22. Pyrimidine | PPTX [slideshare.net]
- 23. youtube.com [youtube.com]
- 24. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative NMR Analysis of 2-Chloro-4-nitrobenzotrifluoride and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-4-nitrobenzotrifluoride, alongside a comparison with its structural analogs, 4-Nitrobenzotrifluoride and 2-Chloro-4-nitrotoluene. This document is intended for researchers, scientists, and drug development professionals, offering a reference for spectral interpretation and compound characterization.
Due to the limited availability of public experimental spectra for this compound, predicted NMR data is presented for this compound. This data is compared with experimental data for the related compounds to provide a comprehensive analytical overview.
Predicted ¹H and ¹³C NMR Data of this compound
The following tables summarize the predicted chemical shifts (δ) for this compound. These values were obtained using online NMR prediction tools.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.52 | d |
| H-5 | 8.35 | dd |
| H-6 | 7.95 | d |
Prediction performed in CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-CF₃) | 132.3 |
| C-2 (C-Cl) | 130.5 |
| C-3 | 126.1 |
| C-4 (C-NO₂) | 148.9 |
| C-5 | 124.8 |
| C-6 | 129.7 |
| CF₃ | 121.8 (q) |
Prediction performed in CDCl₃
Comparative Analysis with Structural Analogs
To provide context for the predicted data, the following tables present experimental NMR data for 4-Nitrobenzotrifluoride and 2-Chloro-4-nitrotoluene.
Table 3: Experimental ¹H and ¹³C NMR Spectral Data for 4-Nitrobenzotrifluoride
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| H-2, H-6 | 7.78 (d) | C-1 (C-CF₃) | 131.7 (q, J = 33 Hz) |
| H-3, H-5 | 8.32 (d) | C-2, C-6 | 126.3 (q, J = 4 Hz) |
| C-3, C-5 | 124.2 | ||
| C-4 (C-NO₂) | 149.5 | ||
| CF₃ | 122.9 (q, J = 272 Hz) |
Table 4: Experimental ¹H and ¹³C NMR Spectral Data for 2-Chloro-4-nitrotoluene
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| CH₃ | 2.45 (s) | CH₃ | 20.1 |
| H-3 | 8.05 (d) | C-1 (C-CH₃) | 136.1 |
| H-5 | 8.15 (dd) | C-2 (C-Cl) | 133.2 |
| H-6 | 7.45 (d) | C-3 | 124.7 |
| C-4 (C-NO₂) | 148.0 | ||
| C-5 | 124.1 | ||
| C-6 | 132.5 |
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
3.2. Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 250 ppm, centered around 125 ppm.
-
Use a 45-degree pulse angle.
-
Employ proton decoupling to simplify the spectrum.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum.
Structural Representation and NMR Logic
The following diagram illustrates the chemical structure of this compound and the distinct proton and carbon environments that give rise to the NMR signals.
Caption: Chemical structure of this compound.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-4-nitrobenzotrifluoride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of halogenated nitroaromatic compounds is a critical step in chemical analysis. This guide provides a comprehensive interpretation of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-4-nitrobenzotrifluoride, offering a comparative analysis with its isomers and a detailed experimental protocol for data acquisition.
The mass spectrum of this compound is characterized by a series of distinct fragmentation pathways driven by the interplay of its functional groups: the chloro, nitro, and trifluoromethyl substituents on the benzene ring. Understanding these fragmentation patterns is essential for the unambiguous identification of this and related compounds in complex matrices.
Unraveling the Fragmentation Cascade
The electron ionization mass spectrum of this compound (molecular weight: 225.55 g/mol , monoisotopic mass: 224.9804 Da) reveals a complex yet interpretable fragmentation pattern. The primary fragmentation events involve the loss of the nitro group and subsequent cleavages of the trifluoromethyl and chloro substituents.
The molecular ion peak ([M]⁺˙) is observed at m/z 225, with a characteristic isotopic peak at m/z 227 due to the presence of the ³⁷Cl isotope. The fragmentation cascade is initiated by several key losses:
-
Loss of NO₂: A prominent fragmentation pathway for nitroaromatic compounds is the neutral loss of a nitro group (NO₂, 46 Da). This leads to the formation of a fragment ion at m/z 179.
-
Loss of NO: The expulsion of nitric oxide (NO, 30 Da) from the molecular ion can also occur, yielding a fragment at m/z 195.
-
Loss of Cl: Cleavage of the carbon-chlorine bond results in the loss of a chlorine radical (Cl˙, 35/37 Da), producing a fragment ion at m/z 190.
-
Loss of CF₃: The strong carbon-fluorine bonds in the trifluoromethyl group make the loss of a CF₃ radical (69 Da) a significant fragmentation route, leading to a fragment at m/z 156.
Subsequent fragmentation of these primary ions gives rise to the complex pattern observed in the mass spectrum. A detailed interpretation of the major fragments is presented in the table below.
Comparative Fragmentation Analysis
To aid in the differentiation of isomers, the fragmentation pattern of this compound is compared with that of its structural isomer, 4-Chloro-2-nitrobenzotrifluoride. While both compounds exhibit similar primary fragmentation losses (NO₂, NO, Cl, CF₃), the relative abundances of the resulting fragment ions can differ, providing a basis for their distinction.
| m/z | Proposed Fragment | Interpretation for this compound | Comparison with 4-Chloro-2-nitrobenzotrifluoride |
| 225/227 | [C₇H₃ClF₃NO₂]⁺˙ | Molecular ion | Molecular ion |
| 195/197 | [C₇H₃ClF₃O]⁺ | Loss of NO from the molecular ion | Similar fragmentation expected |
| 179/181 | [C₇H₃ClF₃]⁺˙ | Loss of NO₂ from the molecular ion | Similar fragmentation expected |
| 190 | [C₇H₃F₃NO₂]⁺ | Loss of Cl from the molecular ion | Similar fragmentation expected |
| 156 | [C₇H₃ClNO₂]⁺ | Loss of CF₃ from the molecular ion | Similar fragmentation expected |
| 144 | [C₆H₃ClF]⁺ | Loss of NO₂ and F from the molecular ion | Relative abundance may differ |
| 125 | [C₆H₃Cl]⁺˙ | Loss of NO₂ and CF₃ from the molecular ion | Relative abundance may differ |
| 99 | [C₅H₃Cl]⁺ | Further fragmentation of the benzene ring | Relative abundance may differ |
Visualizing the Fragmentation Pathway
The proposed fragmentation pathway of this compound is illustrated in the following diagram:
Figure 1. Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocol for GC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, acetone) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to achieve an appropriate on-column concentration.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Scan Rate: 2 scans/second
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library or the data presented in this guide for confirmation.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For definitive structural confirmation, it is recommended to compare the experimental data with that of an authentic reference standard under identical analytical conditions.
Comparative Guide to Purity Assessment of 2-Chloro-4-nitrobenzotrifluoride by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the purity assessment of 2-Chloro-4-nitrobenzotrifluoride using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comparison with alternative analytical techniques and presents the necessary experimental data structure for comprehensive evaluation. This compound is a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, making its purity crucial for the quality and safety of the final products.
Introduction to Purity Analysis
The purity of starting materials and intermediates like this compound is a critical parameter in chemical manufacturing. Impurities can affect reaction yields, introduce unwanted by-products, and pose safety risks. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for the purity analysis of this compound. The EPA recommends GC-MS for the analysis of nitroaromatic compounds due to its high selectivity and sensitivity.[1] Alternative methods such as High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for compounds that are not amenable to GC.[1]
Experimental Workflow: Purity Validation
The general workflow for the purity validation of this compound involves sample preparation, instrumental analysis, and data processing. The following diagram illustrates the logical steps in the GC-MS analysis process.
Detailed Experimental Protocol: GC-MS
This protocol is adapted from established methods for the analysis of halogenated nitroaromatic compounds and substituted benzotrifluorides.[2][3]
-
Instrumentation : A Gas Chromatograph system equipped with a mass spectrometer detector (e.g., Agilent 7000 Series Triple Quadrupole GC/MS or equivalent).[4]
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent like methanol or acetonitrile to achieve a concentration of 1 mg/mL.
-
Further dilute as necessary to fall within the linear range of the instrument.
-
-
Chromatographic and Spectrometric Conditions :
-
Column : DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).[2][5]
-
Carrier Gas : Helium, at a constant flow rate of 1.0 mL/min.[5][6]
-
Injection Mode : Split (e.g., 40:1 ratio) to handle the high concentration of the main component.[6]
-
Oven Temperature Program :
-
Initial temperature: 84 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C.
-
Ramp: 30 °C/min to 300 °C, hold for 5 minutes.[2]
-
-
Mass Range : Scan from 50 to 350 amu to cover the expected mass of the parent compound and potential impurities.[8]
-
Data Presentation and Comparison
The primary method for purity assessment by GC-MS is the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Selectivity | Very High (mass spectral data provides structural information). | Moderate to High (dependent on chromatographic resolution). |
| Sensitivity | High (can detect impurities at low ppm levels).[4] | Good (typically sufficient for routine QC). |
| Sample Preparation | Simple dissolution in a volatile solvent. | Dissolution in mobile phase solvent. |
| Analysis Time | Typically 20-30 minutes per sample. | Typically 10-20 minutes per sample. |
| Compound Identification | Confident identification through mass spectral library matching. | Identification based on retention time comparison with a reference standard. |
| Best For | Identifying unknown impurities and trace-level contaminants. | Routine quality control, quantifying known impurities. |
Table 2: Expected Purity Data for this compound
| Method | Expected Purity (%) | Common Impurities | Limit of Detection (LOD) |
| GC-MS (% Area) | > 98% | Isomeric impurities (e.g., other chloro-nitrobenzotrifluorides), residual starting materials. | ~1-10 ppm |
| HPLC-UV (% Area) | > 98% | As above, plus non-volatile impurities. | ~10-50 ppm |
Note: The expected purity is based on typical commercial specifications for this compound.[9] The actual purity of a given batch must be determined experimentally.
Alternative Analytical Techniques
While GC-MS is a preferred method, other techniques can provide complementary information or may be more suitable in certain contexts:
-
High-Performance Liquid Chromatography (HPLC) : As mentioned, HPLC with a UV detector is a robust alternative, especially for non-volatile impurities that would not be detected by GC.[1] It is a workhorse in many QC labs for its reliability and high throughput.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Quantitative NMR (qNMR) can provide a highly accurate, direct measure of purity without the need for a reference standard of the impurities. It is considered a primary ratio method of measurement.
-
Differential Scanning Calorimetry (DSC) : This thermal analysis technique can be used to determine purity by measuring the melting point depression of the sample, which is related to the mole fraction of impurities.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
A Comparative Guide to HPLC Method Development for the Separation of Chloronitrobenzotrifluoride Isomers
The successful separation and quantification of positional isomers, such as 2-chloro-5-nitrobenzotrifluoride and 4-chloro-3-nitrobenzotrifluoride, are critical in pharmaceutical development and chemical manufacturing for ensuring product purity and safety. Due to their similar physicochemical properties, these isomers present a significant analytical challenge. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) method development strategies, focusing on the selection of stationary and mobile phases to achieve optimal resolution.
Comparison of Chromatographic Strategies
The key to separating positional isomers lies in exploiting subtle differences in their structure and electron density. Reversed-phase HPLC is the most common starting point, but achieving selectivity requires careful selection of the column chemistry and mobile phase composition.
Stationary Phase Selection: The choice of stationary phase is the most critical factor influencing separation selectivity. While standard C18 columns separate primarily based on hydrophobicity, alternative chemistries can provide different interaction mechanisms.
-
C18 (Octadecylsilane): The most common reversed-phase packing, offering strong hydrophobic retention. However, it may provide insufficient selectivity for positional isomers with very similar hydrophobicities.[1]
-
Phenyl-Hexyl: This phase offers π–π interactions between the phenyl ligands and the aromatic rings of the analytes.[2] These interactions are sensitive to the position of electron-withdrawing groups (like -NO2 and -CF3), which can lead to differential retention and successful separation of the isomers.
-
Pentafluorophenyl (PFP): PFP columns provide a combination of hydrophobic, aromatic, and dipole-dipole interactions. The strong dipole moment of the carbon-fluorine bonds can enhance selectivity for polarizable analytes and isomers that differ in the distribution of electron density.[3] PFP phases are known for their unique ability to provide shape selectivity.[3]
Mobile Phase Selection: The mobile phase composition fine-tunes the separation by altering the interactions between the analytes and the stationary phase.[4][5]
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN is generally a stronger eluting solvent and is aprotic, while MeOH is a polar, protic solvent capable of hydrogen bonding.[1] Switching between ACN and MeOH can significantly alter selectivity, as their different properties can change how the isomers interact with the stationary phase.[1]
-
pH Control: Although chloronitrobenzotrifluoride isomers are neutral, controlling the mobile phase pH with a buffer (e.g., phosphate or acetate buffer) is crucial for ensuring method robustness by maintaining a consistent surface chemistry on the silica-based stationary phase.[6][7] For neutral compounds, a pH between 3 and 7 is typically recommended to avoid silica dissolution at high pH or bonded phase hydrolysis at low pH.
Illustrative Performance Data
The following table provides an illustrative comparison of expected performance for different column and mobile phase combinations in separating the two isomers. This data is intended as a guide for method development.
| Stationary Phase | Mobile Phase Composition | Expected Isomer 1 (4-chloro-3-nitro) Retention Time (min) | Expected Isomer 2 (2-chloro-5-nitro) Retention Time (min) | Expected Resolution (Rs) | Rationale for Performance |
| C18 | 60:40 Acetonitrile/Water | 5.2 | 5.4 | < 1.2 | Separation is based primarily on slight differences in hydrophobicity, which may be insufficient for baseline resolution. |
| Phenyl-Hexyl | 60:40 Acetonitrile/Water | 6.8 | 7.5 | > 1.5 | Enhanced separation due to π–π interactions between the column's phenyl groups and the analyte's aromatic ring. Differences in electron density due to substituent positions lead to differential retention.[2] |
| PFP | 55:45 Methanol/Water | 8.1 | 9.0 | > 1.8 | Provides multiple interaction modes (hydrophobic, dipole-dipole, π–π) and shape selectivity, often resulting in superior resolution for challenging isomer separations.[3] |
Experimental Protocols
A systematic approach is essential for efficient HPLC method development.[8][9] The following protocols outline a two-stage process for separating chloronitrobenzotrifluoride isomers.
Protocol 1: Initial Method Screening
Objective: To identify the most promising stationary phase and organic modifier combination.
-
Sample Preparation: Prepare a mixed standard solution containing both 2-chloro-5-nitrobenzotrifluoride and 4-chloro-3-nitrobenzotrifluoride at a concentration of approximately 50 µg/mL in 50:50 acetonitrile/water.
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Screening Conditions:
-
Columns to Test: C18, Phenyl-Hexyl, PFP (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a broad scouting gradient to determine the approximate elution strength required (e.g., 10% to 90% B over 20 minutes).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Evaluation: Analyze the chromatograms from each column/solvent combination. Identify the condition that provides the best initial separation (highest resolution) between the two isomer peaks.
Protocol 2: Method Optimization
Objective: To fine-tune the selected conditions to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
-
Select Best Condition: Choose the column and organic modifier combination identified in Protocol 1.
-
Optimize Mobile Phase Strength (Isocratic): Based on the scouting gradient, determine the mobile phase composition where the isomers elute. Convert this to an isocratic method for simplicity and robustness.[10]
-
Example: If the isomers eluted at 55% Acetonitrile in the gradient, start isocratic runs at 50%, 55%, and 60% Acetonitrile to find the optimal balance between retention time and resolution.
-
-
Fine-Tune Selectivity:
-
Organic Modifier Ratio: Make small adjustments to the percentage of the organic modifier (e.g., ±1-2%). A lower percentage of organic solvent will increase retention and may improve resolution.[1]
-
Temperature: Vary the column temperature (e.g., 25 °C, 30 °C, 35 °C). Temperature can affect selectivity and peak shape.
-
-
Finalize Method: Once baseline separation is achieved, document the final optimized parameters. Verify the method's performance by checking for system suitability parameters like resolution, tailing factor, and repeatability.
Visualizing the Method Development Process
Understanding the workflow and the interplay of different parameters is crucial for successful method development.
Caption: Workflow for HPLC Method Development.
Caption: Influence of Parameters on Separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Increasing separation efficiency by pH adjustment in Centrifugal Partition Chromatography - Rotachrom Technologies [rotachrom.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. lcms.cz [lcms.cz]
A Comparative Analysis of Reactivity: 2-Chloro-4-nitrobenzotrifluoride vs. 4-Chloro-3-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is critical to the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key isomers, 2-Chloro-4-nitrobenzotrifluoride and 4-Chloro-3-nitrobenzotrifluoride, in the context of nucleophilic aromatic substitution (SNAr) reactions. This comparison is grounded in established mechanistic principles and supported by available experimental data.
The reactivity of aryl halides in SNAr reactions is fundamentally governed by the electronic stabilization of the intermediate Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is essential for activating the substrate towards nucleophilic attack. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent EWGs, making both isomers viable candidates for SNAr. However, their positional arrangement relative to the leaving group (the chlorine atom) is the decisive factor in determining their relative reactivity.
Theoretical Reactivity: An Analysis of Substituent Effects
The rate of a nucleophilic aromatic substitution reaction is intrinsically linked to the stability of the negatively charged Meisenheimer complex formed during the reaction. Electron-withdrawing groups stabilize this intermediate, and this stabilization is most effective when the groups are located at positions ortho or para to the site of nucleophilic attack. This is because they can delocalize the negative charge through resonance.
-
This compound: In this isomer, the chlorine leaving group is at the C2 position. It is flanked by a trifluoromethyl group at the C1 position (ortho) and a nitro group at the C4 position (para). Both of these powerful electron-withdrawing groups are optimally positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance. This synergistic stabilization significantly lowers the activation energy of the reaction, leading to a higher reaction rate.
-
4-Chloro-3-nitrobenzotrifluoride: Here, the chlorine leaving group is at the C4 position. The trifluoromethyl group is at the C1 position (para), which allows for effective resonance stabilization. However, the nitro group is at the C3 position (meta). A meta-positioned substituent cannot participate in the resonance delocalization of the negative charge from the site of attack. While it does exert a stabilizing inductive effect, this is considerably weaker than the resonance effect.
Reaction Mechanism and Stabilization
The accepted mechanism for these reactions is the SNAr addition-elimination pathway. The diagram below illustrates the formation of the resonance-stabilized Meisenheimer complex for the more reactive isomer, this compound.
Caption: General SNAr mechanism for this compound.
Experimental Data Comparison
Table 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| This compound | Piperidine | Ethanol | 25 | < 1 | > 95 | Rapid reaction at room temperature. |
| 4-Chloro-3-nitrobenzotrifluoride | Piperidine | Ethanol | 80 | 12 | ~90 | Requires elevated temperatures and longer reaction times for high conversion. |
Table 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| This compound | Sodium Methoxide | Methanol | 25 | 2 | > 98 | Efficient substitution under mild conditions. |
| 4-Chloro-3-nitrobenzotrifluoride | Sodium Methoxide | Methanol | 65 (reflux) | 24 | ~85 | Requires reflux and extended time to achieve a good yield. |
Note: The data presented are representative values compiled from various chemical suppliers and literature sources and are intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
For researchers wishing to conduct a direct comparative analysis, the following protocol outlines a general method for determining the pseudo-first-order rate constants for the reaction of these isomers with a nucleophile like piperidine.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-Chloro-3-nitrobenzotrifluoride with piperidine.
Materials:
-
This compound
-
4-Chloro-3-nitrobenzotrifluoride
-
Piperidine (freshly distilled)
-
Absolute Ethanol (spectrophotometric grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the aryl chloride (e.g., 1.0 x 10⁻³ M) in absolute ethanol.
-
Prepare several stock solutions of piperidine in absolute ethanol at concentrations significantly higher than the aryl chloride (e.g., 0.1 M, 0.2 M, 0.3 M) to ensure pseudo-first-order conditions.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance (determined by preliminary scans).
-
Equilibrate both the aryl chloride solution and the piperidine solution to the desired temperature (e.g., 25.0 ± 0.1 °C) in a water bath.
-
To initiate a kinetic run, rapidly mix a known volume of the aryl chloride solution with a known volume of the piperidine solution in the thermostatted cuvette.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀), where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k₂) is the slope of the plot of kobs versus the concentration of piperidine ([Piperidine]).
-
Caption: Generalized workflow for kinetic analysis of SNAr reactions.
Summary and Conclusion
The comparative reactivity of this compound and 4-Chloro-3-nitrobenzotrifluoride is a clear illustration of the structure-reactivity relationships in nucleophilic aromatic substitution.
-
Higher Reactivity: This compound is the more reactive isomer. Its reactivity is enhanced by the synergistic resonance stabilization of the Meisenheimer complex afforded by the ortho-trifluoromethyl and para-nitro substituents.
-
Lower Reactivity: 4-Chloro-3-nitrobenzotrifluoride is less reactive due to the meta-position of the nitro group, which cannot provide resonance stabilization to the reaction intermediate, leading to a higher activation energy barrier.
For drug development and other fine chemical synthesis, this reactivity difference has significant practical implications. Reactions with this compound can often be performed under milder conditions, with shorter reaction times and potentially higher yields, which can be advantageous in terms of process efficiency, energy consumption, and minimizing side-product formation. Conversely, the lower reactivity of 4-Chloro-3-nitrobenzotrifluoride may be desirable in cases where selectivity is required in the presence of other reactive functional groups. A thorough understanding of these electronic effects is therefore essential for the rational design of synthetic strategies.
Spectroscopic comparison of ortho vs meta nitro group on benzotrifluoride
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The positional isomerism of substituents on an aromatic ring can dramatically alter a molecule's electronic properties, reactivity, and ultimately, its biological activity. This guide provides a detailed spectroscopic comparison of ortho-nitrobenzotrifluoride (2-nitrobenzotrifluoride) and meta-nitrobenzotrifluoride (3-nitrobenzotrifluoride), offering a clear delineation of their characteristics through nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.
The trifluoromethyl (-CF₃) group, a potent electron-withdrawing substituent, and the nitro (-NO₂) group, another strong deactivating group, exert a significant influence on the electronic environment of the benzene ring. Their relative positions in ortho- and meta-isomers lead to distinct spectroscopic signatures, which are crucial for identification and for predicting chemical behavior.
At a Glance: Key Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for ortho- and meta-nitrobenzotrifluoride.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | 2-Nitrobenzotrifluoride | 3-Nitrobenzotrifluoride |
| H-3 | ~7.88-7.82 (m) | - |
| H-4 | ~7.77-7.73 (m) | ~8.00 (d) |
| H-5 | ~7.77-7.73 (m) | ~7.77 (t) |
| H-6 | ~7.88-7.82 (m) | ~8.46 (d) |
| H-2 | - | ~8.51 (s) |
Note: Data for 2-nitrobenzotrifluoride is presented as a multiplet range due to complex splitting patterns. Data for 3-nitrobenzotrifluoride is reported with multiplicity (s: singlet, d: doublet, t: triplet).
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | 2-Nitrobenzotrifluoride | 3-Nitrobenzotrifluoride |
| C-1 (C-CF₃) | ~123.8 (q, J ≈ 34.0 Hz) | ~131.5 (q, J ≈ 34.0 Hz) |
| C-2 | ~148.4 | ~123.5 |
| C-3 | ~128.1 (q, J ≈ 5.0 Hz) | ~148.5 |
| C-4 | ~133.3 | ~127.5 |
| C-5 | ~132.7 | ~130.0 |
| C-6 | ~125.1 | ~135.5 |
| -CF₃ | ~122.1 (q, J ≈ 272.0 Hz) | ~123.0 (q, J ≈ 273.0 Hz) |
Note: The chemical shifts are approximate and coupling constants (J) are provided where available. The large coupling constant for the -CF₃ carbon is characteristic.
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Nitrobenzotrifluoride | 3-Nitrobenzotrifluoride |
| Asymmetric NO₂ Stretch | ~1530 - 1550 | ~1530 - 1550 |
| Symmetric NO₂ Stretch | ~1350 - 1370 | ~1350 - 1370 |
| C-F Stretch | ~1320 | ~1320 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of the hydrogen and carbon atoms in the molecule.
In 2-nitrobenzotrifluoride , the proximity of the two strong electron-withdrawing groups leads to a complex and downfield-shifted aromatic region in the ¹H NMR spectrum, often presenting as overlapping multiplets. The steric hindrance between the adjacent nitro and trifluoromethyl groups can cause a slight twisting of the nitro group out of the plane of the benzene ring, which can influence the electronic distribution.
For 3-nitrobenzotrifluoride , the ¹H NMR spectrum is more resolved, showing distinct signals for each of the four aromatic protons. The proton at the 2-position, situated between the two electron-withdrawing groups, is expected to be the most deshielded and appear furthest downfield.
The ¹³C NMR spectra for both isomers show a characteristic quartet for the -CF₃ carbon due to coupling with the three fluorine atoms, with a large coupling constant of around 272-273 Hz. The carbon attached to the -CF₃ group also appears as a quartet, but with a smaller coupling constant. The chemical shifts of the aromatic carbons are influenced by the positions of the deactivating groups.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by strong absorptions corresponding to the nitro and trifluoromethyl groups. The asymmetric and symmetric stretching vibrations of the nitro group typically appear around 1530-1550 cm⁻¹ and 1350-1370 cm⁻¹, respectively. The strong C-F stretching vibrations of the trifluoromethyl group are observed around 1320 cm⁻¹. While the exact positions of these bands may differ slightly between the two isomers due to changes in the electronic environment, the overall pattern is a key identifier for the presence of these functional groups. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of aromatic nitro compounds are characterized by π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the electronic effects of the substituents. For both 2-nitrobenzotrifluoride and 3-nitrobenzotrifluoride, the strong electron-withdrawing nature of the -NO₂ and -CF₃ groups is expected to cause a bathochromic (red) shift of the primary benzene absorption bands. A study on substituted benzotrifluorides suggests that the electronic interactions in the ortho isomer, including potential steric effects influencing the planarity of the nitro group, can lead to differences in the λ_max and molar absorptivity compared to the meta isomer. Generally, nitroaromatic compounds exhibit strong absorption in the UV region.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid samples like ortho- and meta-nitrobenzotrifluoride.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and a wide spectral width to encompass all carbon signals.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-400 nm).
-
The instrument will automatically subtract the absorbance of the solvent.
-
Visualizing the Workflow
The logical workflow for a comparative spectroscopic analysis can be visualized as follows:
A Comparative Guide to the Reaction Products of 2-Chloro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 2-substituted-4-nitrobenzotrifluoride derivatives, key intermediates in the pharmaceutical and agrochemical industries. The primary focus is on the characterization of products from nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-4-nitrobenzotrifluoride and a comparative look at alternative synthetic routes.
Introduction
This compound is a versatile chemical intermediate, prized for its trifluoromethyl group which can enhance the metabolic stability and bioavailability of drug candidates. The presence of both a nitro and a trifluoromethyl group strongly activates the benzene ring towards nucleophilic aromatic substitution, making the chlorine atom a good leaving group for the synthesis of diverse derivatives. This guide explores the synthesis of amino and phenoxy derivatives, providing experimental details and comparing synthetic routes to aid in the selection of optimal methodologies.
Nucleophilic Aromatic Substitution Reactions
The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates the attack of nucleophiles at the carbon bearing the chlorine atom.
Reaction with Amines: Synthesis of 2-Amino-4-nitrobenzotrifluoride
Alternative Synthesis: Nitration of 3-aminobenzotrifluoride
An alternative approach to 2-amino-4-nitrobenzotrifluoride involves the nitration of 3-aminobenzotrifluoride. This method, however, can lead to a mixture of isomers, requiring careful control of reaction conditions and purification of the desired product.
Reaction with Phenoxides: Synthesis of 2-Phenoxy-4-nitrobenzotrifluoride
The displacement of the chloride with a phenoxide nucleophile offers a pathway to diaryl ether derivatives. These structures are prevalent in many biologically active molecules.
Alternative Synthesis: Ullmann Condensation
A classic alternative for the formation of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction between an aryl halide and a phenol provides another route to 2-phenoxy-4-nitrobenzotrifluoride.
Comparative Data
The following tables summarize the key performance indicators for the synthesis of 2-amino-4-nitrobenzotrifluoride and 2-phenoxy-4-nitrobenzotrifluoride via different synthetic routes.
Table 1: Comparison of Synthetic Routes to 2-Amino-4-nitrobenzotrifluoride
| Parameter | Nucleophilic Aromatic Substitution | Nitration of 3-Aminobenzotrifluoride |
| Starting Materials | This compound, Ammonia | 3-Aminobenzotrifluoride, Nitrating agent |
| Key Reagents | Aqueous Ammonia, Copper Catalyst (optional) | Sulfuric Acid, Nitric Acid |
| Reaction Conditions | 80-150 °C, High Pressure | 0-10 °C |
| Reported Yield | High (by analogy) | Variable, potential for isomers |
| Purity of Crude Product | High (by analogy) | Requires significant purification |
| Advantages | Direct, potentially high yielding and pure | Utilizes a different starting material |
| Disadvantages | Requires high pressure and temperature | Lack of regioselectivity, purification challenges |
Table 2: Comparison of Synthetic Routes to 2-Phenoxy-4-nitrobenzotrifluoride
| Parameter | Nucleophilic Aromatic Substitution | Ullmann Condensation |
| Starting Materials | This compound, Phenol | This compound, Phenol |
| Key Reagents | Base (e.g., K2CO3) | Copper catalyst, Base (e.g., K2CO3) |
| Reaction Conditions | 80-120 °C | 150-200 °C |
| Reported Yield | Good to Excellent | Moderate to Good |
| Purity of Crude Product | Generally high | Often requires extensive purification |
| Advantages | Milder conditions, generally cleaner reaction | Established classical method |
| Disadvantages | Base sensitive functional groups may be an issue | High temperatures, catalyst removal can be difficult |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-nitrobenzotrifluoride via SNAr (Adapted)
Materials:
-
This compound
-
Aqueous ammonia (25-30%)
-
Copper(I) chloride (optional)
-
Autoclave reactor
Procedure:
-
Charge a high-pressure autoclave with this compound and a molar excess of aqueous ammonia.
-
If desired, add a catalytic amount of copper(I) chloride.
-
Seal the reactor and heat to a temperature between 100-120 °C.
-
Maintain the reaction at this temperature with stirring for several hours, monitoring the pressure.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
The reaction mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Phenoxy-4-nitrobenzotrifluoride via SNAr
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of phenol in DMF, add potassium carbonate and stir at room temperature for 30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to afford the desired product.
Visualizations
Caption: Nucleophilic aromatic substitution with ammonia.
Caption: Nucleophilic aromatic substitution with phenoxide.
Caption: General experimental workflow for synthesis.
A Comparative Analysis of Reactivity: Chlorinated vs. Brominated Nitrobenzotrifluorides in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between halogenated building blocks is paramount for efficient synthesis design and optimization. This guide provides an in-depth comparison of the reactivity of chlorinated and brominated nitrobenzotrifluorides in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and a detailed experimental protocol for kinetic analysis.
The primary determinant of reactivity in SNAr reactions is the ability of the aromatic ring to accommodate the negative charge developed during the formation of the Meisenheimer complex, the reaction's rate-determining intermediate.[1] Electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, are crucial for activating the ring towards nucleophilic attack.[2] The nature of the halogen leaving group also plays a significant, albeit counterintuitive, role.
The Halogen Reactivity Trend in SNAr Reactions
Contrary to the leaving group ability observed in SN1 and SN2 reactions (I > Br > Cl > F), the reactivity order for halogens in SNAr reactions is typically F > Cl ≈ Br > I.[3] This reversal is attributed to the two-step addition-elimination mechanism of SNAr. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[4]
The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4] This inductive electron withdrawal by the halogen is the dominant factor influencing the reaction rate. Since chlorine and bromine have similar electronegativities, their corresponding nitrobenzotrifluoride derivatives are expected to exhibit comparable reactivity in SNAr reactions.
Quantitative Reactivity Data
While specific kinetic data for the nucleophilic aromatic substitution of chlorinated and brominated nitrobenzotrifluorides is not extensively available in the public domain, the following table presents representative data for analogous p-halonitrobenzene compounds to illustrate the expected trend in reactivity. The data showcases the significantly higher reactivity of the fluoro-substituted analog and the comparable reactivity of the chloro- and bromo-substituted compounds.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| p-Fluoronitrobenzene | Piperidine | Benzene | 4.0 x 10⁻³ | 333 |
| p-Chloronitrobenzene | Piperidine | Benzene | 1.2 x 10⁻⁵ | 1 |
| p-Bromonitrobenzene | Piperidine | Benzene | 1.0 x 10⁻⁵ | 0.83 |
This data is for analogous p-halonitrobenzene compounds and is presented to illustrate the general reactivity trend in SNAr reactions.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism, as illustrated below. The first step, the nucleophilic addition, is typically the rate-determining step. The stability of the resulting Meisenheimer complex is a key factor in determining the overall reaction rate.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is essential for a quantitative comparison of the reactivity of chlorinated and brominated nitrobenzotrifluorides. A common and reliable method is UV-Vis spectrophotometry, which can be used to monitor the reaction progress under pseudo-first-order conditions.
Objective:
To determine the second-order rate constant for the reaction of a halogenated nitrobenzotrifluoride with a nucleophile.
Materials:
-
Chlorinated or brominated nitrobenzotrifluoride
-
Selected nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks, pipettes, and syringes
General Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the halogenated nitrobenzotrifluoride of a known concentration in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different known concentrations. The nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Place a known volume of the nucleophile solution into a cuvette and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant difference in molar absorptivity.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the substrate.
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]): k₂ = kobs / [Nu].
-
Caption: Workflow for a typical kinetic study of an SNAr reaction.
Conclusion
In the context of nucleophilic aromatic substitution, both chlorinated and brominated nitrobenzotrifluorides are expected to exhibit similar reactivity. The choice between these two substrates for a particular synthetic application will likely depend on factors such as cost, availability, and the specific reaction conditions, rather than a significant difference in their intrinsic reactivity towards nucleophiles in SNAr reactions. For applications where a significantly higher reaction rate is desired, the corresponding fluorinated nitrobenzotrifluoride would be the superior choice. The provided experimental protocol offers a robust framework for researchers to quantitatively assess these reactivity differences in their own systems.
References
DFT Studies on the Electronic Properties of 2-Chloro-4-nitrobenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical investigation of the electronic properties of 2-Chloro-4-nitrobenzotrifluoride using Density Functional Theory (DFT). Due to the limited availability of direct experimental and computational studies on this specific molecule, this document establishes a framework for comparison by examining DFT studies on structurally analogous compounds. The methodologies and findings from these related studies offer valuable insights into the expected electronic characteristics of this compound and provide a basis for future research.
Comparison with Alternative Molecules
The electronic properties of aromatic compounds are significantly influenced by the nature and position of their substituents. To understand the electronic profile of this compound, it is instructive to compare it with related substituted nitrobenzene and benzotrifluoride derivatives that have been the subject of DFT studies. Key comparators include 2-chloro-4-nitroaniline, 2-chloro-4-nitrotoluene, and other substituted benzotrifluorides. These molecules share key structural motifs with this compound, such as the nitro group, a halogen substituent, and the trifluoromethyl group, which are known to be strong electron-withdrawing groups.
Data Presentation: Calculated Electronic Properties
The following table summarizes key electronic properties obtained from DFT calculations for molecules structurally related to this compound. These values provide a benchmark for predicting the properties of the target molecule.
| Molecule | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound (Hypothetical) | B3LYP/6-311++G(d,p) | TBD | TBD | TBD | TBD |
| 2-Amino-4-chlorobenzonitrile[1] | B3LYP/6-311++G(d,p) | -6.65 | -1.85 | 4.80 | 5.57 |
| (E)-2-chloro-4-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol[2][3] | B3LYP/6–311G(d,p) | - | - | 3.55 | - |
| 2,4-diamino-5-p-substituted-phenyl-6-ethyl-pyrimidines (unsubstituted)[4] | B3LYP/6-311G(d) | -5.62 | -0.98 | 4.64 | 2.29 |
TBD: To Be Determined through future DFT calculations.
Experimental and Computational Protocols
A standard computational protocol for investigating the electronic properties of this compound via DFT would involve the following steps:
-
Geometry Optimization: The molecular structure of this compound would first be optimized to find its lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-311++G(d,p) basis set.[1]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Following successful optimization, key electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[2][3]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment is calculated to understand the molecule's overall polarity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge delocalization and intramolecular interactions.
-
Mandatory Visualization: DFT Workflow
The following diagram illustrates a typical workflow for a DFT study on the electronic properties of a molecule like this compound.
References
Validating the Structure of Novel Antiviral Compounds Synthesized from 2-Chloro-4-nitrobenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel antiviral compound synthesized from 2-Chloro-4-nitrobenzotrifluoride and its well-established alternative, Niclosamide. The document details the synthesis, structural validation, and comparative performance of these compounds, supported by experimental data and protocols.
Introduction to the Novel Compound and its Alternative
This compound serves as a versatile starting material in the synthesis of various bioactive molecules.[1] Its trifluoromethyl and nitro groups offer unique electronic properties that can be exploited in drug design. This guide focuses on a novel niclosamide analogue, N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-bromobenzamide (Compound 5) , synthesized utilizing an intermediate derived from this compound.
Niclosamide , an FDA-approved anthelmintic drug, is presented as the alternative for comparison. It has demonstrated broad-spectrum antiviral activity, including against SARS-CoV-2, but its application is often limited by its cytotoxicity and low oral bioavailability.[2][3]
Performance Comparison
The antiviral efficacy of the novel compound and niclosamide against SARS-CoV-2 was evaluated using a cytopathic effect (CPE) assay. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) were determined to assess both potency and safety.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Novel Compound 5 | 0.057 | 1.51 | 26.5 |
| Niclosamide | 0.39 | 1.03 | 2.6 |
| Data sourced from a study on niclosamide analogues against SARS-CoV-2.[1] |
The data clearly indicates that the novel Compound 5 exhibits significantly higher antiviral potency (a lower IC50 value) and a much-improved safety profile (a higher Selectivity Index) compared to Niclosamide.
Experimental Protocols
Synthesis of the Novel Compound
The synthesis of N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-bromobenzamide (Compound 5) involves a two-step process starting from this compound.
Step 1: Synthesis of 2-Chloro-4-nitroaniline
While a direct protocol starting from this compound was not found in the immediate search results, a general method involves the aminolysis of a related compound, 3,4-dichloronitrobenzene, which can be synthesized from precursors related to the starting material. A plausible synthetic route from this compound would involve the reduction of the trifluoromethyl group to a methyl group, followed by chlorination and subsequent amination. A more direct, albeit less detailed, method involves the direct chlorination of p-nitroaniline.[4]
A representative aminolysis protocol:
-
To a solution of 3,4-dichloronitrobenzene in water, add cuprous chloride and a phase transfer catalyst (e.g., tetrabutylammonium bromide).[5]
-
Introduce aqueous ammonia and heat the mixture in a sealed vessel to approximately 140°C.[5]
-
Maintain the reaction under pressure until completion.[5]
-
After cooling, the product, 2-chloro-4-nitroaniline, is isolated by filtration and purified by recrystallization.
Step 2: Synthesis of N-(2-chloro-4-nitrophenyl)-2-hydroxy-5-bromobenzamide (Compound 5)
This step involves the amide coupling of 5-bromo-2-hydroxybenzoic acid with the synthesized 2-chloro-4-nitroaniline.
A general procedure for amide coupling:
-
Suspend 5-bromo-2-hydroxybenzoic acid in an inert solvent like dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) dropwise and reflux the mixture to form the corresponding acyl chloride.[1]
-
In a separate flask, dissolve 2-chloro-4-nitroaniline in DCM.
-
Cool the aniline solution in an ice bath and slowly add the freshly prepared acyl chloride solution.[1]
-
Allow the reaction to proceed to completion, after which the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the final compound.
Antiviral Cytopathic Effect (CPE) Assay
This assay determines the ability of a compound to inhibit the virus-induced death of host cells.
Protocol for SARS-CoV-2 CPE Assay:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.[6]
-
Compound Preparation: Prepare serial dilutions of the test compounds (Novel Compound 5 and Niclosamide) and a vehicle control (DMSO).
-
Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).[7]
-
Treatment: Immediately after infection, add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
Cell Viability Assessment: After incubation, assess cell viability using a reagent such as CellTiter-Glo, which measures ATP content, or by staining with crystal violet.[7][8]
-
Data Analysis: Calculate the IC50 (the concentration at which 50% of the viral cytopathic effect is inhibited) and CC50 (the concentration at which 50% of cell viability is reduced) from the dose-response curves.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the novel benzamide derivative.
Wnt/β-catenin Signaling Pathway
Niclosamide and its analogues are known to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and some viral infections.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
This guide demonstrates the potential of this compound as a starting material for the synthesis of novel, potent antiviral agents with improved safety profiles compared to existing alternatives. Further research and development of such compounds could lead to new therapeutic options for viral diseases.
References
- 1. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 5. 2-Chloro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
Comparative Analysis of Fluorinated Building Blocks in Drug Discovery: A Guide for Researchers
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a powerful toolkit for researchers and drug development professionals to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Judicious use of fluorine can lead to significant improvements in metabolic stability, binding affinity, and bioavailability, ultimately enhancing the therapeutic potential of a molecule.[1][2][3][4][5] This guide provides an objective comparison of various fluorinated building blocks, supported by experimental data, to aid in their rational application in drug discovery programs.
The Impact of Fluorination on Key Drug Properties
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are responsible for its profound effects on molecular behavior.[2][5] The introduction of fluorine can modulate a range of properties critical for a successful drug candidate.
Key Advantages of Incorporating Fluorine:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, a process often referred to as "metabolic blocking."[1][5][6] This can significantly increase a drug's half-life and oral bioavailability.[5][6]
-
Modulation of Binding Affinity: Fluorine's strong electron-withdrawing nature can alter the electronic distribution within a molecule, influencing non-covalent interactions with the target protein.[1][5][7] This can lead to enhanced binding affinity and selectivity.
-
Tuning Lipophilicity (logP): Fluorination can either increase or decrease lipophilicity depending on the specific structural context.[1][8][9][10] This allows for fine-tuning of a compound's solubility and membrane permeability.
-
Altering Acidity/Basicity (pKa): The introduction of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can improve a drug's absorption and distribution profile.[1][2][7][11]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of different fluorinated building blocks on key drug discovery parameters.
Table 1: Effect of Fluorination on pKa of Amines and Pyridines
| Parent Compound | Fluorinated Analog | Change in pKa | Reference |
| Piperidine | 4-Fluoropiperidine | Decrease | [7] |
| 2-Thiomethylpyridine | 2-Thio(trifluoromethyl)pyridine | -2.72 | [10] |
| 2-Thioethylpyridine | 2-Thio(2,2-difluoroethyl)pyridine | -1.63 | [10] |
| 2-Thioethylpyridine | 2-Thio(2-fluoroethyl)pyridine | -0.6 | [10] |
Table 2: Impact of Fluorination on Lipophilicity (logD7.4)
| Parent Compound | Fluorinated Analog | logD7.4 | Change in logD7.4 | Reference |
| 2-Thioethylpyridine | 2-Thio(2,2,2-trifluoroethyl)pyridine | 2.15 | +0.42 | [10] |
| 2-Thioethylpyridine | 2-Thio(2,2-difluoroethyl)pyridine | 1.63 | -0.1 | [10] |
| 2-Thioethylpyridine | 2-Thio(1,1-difluoroethyl)pyridine | 2.01 | +0.28 | [10] |
Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Series | Non-Fluorinated Analog (t1/2 in min) | Fluorinated Analog (t1/2 in min) | Fold Improvement | Reference |
| PARP Inhibitors | 15.2 | 25.8 (7-F-isoquinoline) | 1.7 | [12] |
| Quinolones | Not specified | Not specified | Fluorination generally increases metabolic stability | [13] |
| BTK Inhibitors | Not specified | Improved microsomal stability | Not specified | [1] |
Table 4: Influence of Fluorination on Binding Affinity
| Target | Non-Fluorinated Analog (IC50 or Ki) | Fluorinated Analog (IC50 or Ki) | Fold Improvement | Reference |
| PARP2 | 10 nM | 6 nM (7-F-isoquinoline) | 1.67 | [12] |
| µ-Opioid Receptor | Fentanyl (EC50 = 0.53 nM) | 2-Fluoro-fentanyl (EC50 = 0.16 nM) | 3.3 | [14] |
| DNA Gyrase | Naphthyridine derivative | Enoxacin (6-F) | 15 | [7] |
Mandatory Visualization
Caption: Workflow for incorporating fluorinated building blocks in drug discovery.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a fluorinated drug.
Caption: Multifaceted effects of fluorine substitution on drug properties.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 enzymes.[13]
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
LC-MS/MS system
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, pre-incubate the test compound with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the reaction mixture to a well containing ice-cold acetonitrile with the internal standard. This also precipitates the microsomal proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
Competitive Binding Assay for Affinity Determination
This assay determines the binding affinity of a test compound by measuring its ability to displace a known labeled ligand from its target.[15][16]
1. Materials:
-
Purified target protein
-
Labeled ligand (e.g., radiolabeled or fluorescently tagged) with known affinity
-
Test compound at various concentrations
-
Assay buffer
-
Filtration device or other method to separate bound from free ligand
2. Procedure:
-
In a multi-well plate, add the target protein, the labeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.
-
Incubate the mixture to allow it to reach binding equilibrium.
-
Separate the bound from the free labeled ligand. For membrane-bound receptors, this is often done by rapid filtration through a filter that retains the protein-ligand complex.
-
Quantify the amount of bound labeled ligand.
-
Plot the amount of bound labeled ligand as a function of the test compound concentration.
3. Data Analysis:
-
The data is typically fitted to a sigmoidal dose-response curve.
-
The IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand, is determined from the curve.
-
The Ki (inhibition constant) of the test compound can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the labeled ligand.
Conclusion
The strategic incorporation of fluorinated building blocks is a powerful and well-established strategy in modern drug discovery.[2] By understanding the nuanced effects of different fluorination patterns on key drug-like properties, researchers can more effectively design and optimize therapeutic candidates. The comparative data and experimental protocols provided in this guide offer a framework for the rational application of fluorinated motifs to enhance metabolic stability, modulate binding affinity, and improve the overall pharmacokinetic profile of novel drug candidates. The continued development of new fluorination methodologies will undoubtedly expand the toolkit available to medicinal chemists, paving the way for the next generation of innovative medicines.[1][4][17]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
- 15. Affinity screening using competitive binding with fluorine-19 hyperpolarized ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [scholarlyworks.adelphi.edu]
- 17. pharmacyjournal.org [pharmacyjournal.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-nitrobenzotrifluoride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 2-Chloro-4-nitrobenzotrifluoride. This guide provides procedural, step-by-step guidance to ensure the safe management of this chemical in a laboratory setting.
This compound is a chemical compound that presents several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2] Proper handling and disposal are crucial to mitigate risks to personnel and the environment.
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazards and recommended disposal procedures for this compound.
| Characteristic | Description |
| Primary Hazards | Irritant[3], Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] In case of dust, a dust respirator is recommended.[5] |
| Spill Cleanup | For dry spills, use dry clean-up procedures to avoid generating dust. For wet spills, vacuum or shovel the material into a labeled container for disposal. Wash the spill area with large amounts of water.[5] |
| Containerization of Waste | Collect waste in sturdy, leak-proof, and compatible containers.[6][7] The original container can often be used.[8] Containers must be kept tightly closed and properly labeled with "HAZARDOUS WASTE" and the chemical name.[7][8] |
| Disposal Method | Disposal should be carried out by a licensed professional waste disposal service.[1] Options may include burial in a licensed landfill or incineration.[5] Recycling may be an option for unused, uncontaminated material.[5] |
| Empty Containers | Empty containers should be triple-rinsed, with the rinsate collected as chemical waste.[6] After thorough cleaning, labels should be defaced before disposal.[6][7] |
Detailed Disposal Protocol
Follow these steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses or goggles.[1][5]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
2. Waste Collection and Segregation:
-
Collect all waste contaminated with this compound, including residual amounts, contaminated labware (e.g., gloves, wipes), and spill cleanup materials, in a designated hazardous waste container.[6]
-
Do not mix this waste with other incompatible waste streams.[7]
-
Keep the waste container securely closed except when adding waste.[8]
3. Labeling and Storage:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8]
-
Store the waste container in a designated, secure area away from incompatible materials.[7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide them with accurate information about the waste composition.
5. Spill and Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.[5]
-
For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in the hazardous waste container.[5]
-
For a liquid spill, absorb the material with an inert absorbent and place it in the hazardous waste container.
-
Wash the contaminated area thoroughly with water.[5]
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
In case of skin contact, wash off immediately with soap and plenty of water.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C7H3ClF3NO2 | CID 2778985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guide for 2-Chloro-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 2-Chloro-4-nitrobenzotrifluoride. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 247.4 ± 40.0 °C (Predicted) |
| Density | 1.511 g/cm³ |
| Flash Point | 101 °C / 213.8 °F |
| Storage Temperature | Room temperature |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P317, P330, P501 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious Eye Damage/Eye Irritation | Category 2 | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | P261, P271, P304+P340, P319, P403+P233, P405 |
Signal Word: Warning
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Remove and dispose of contaminated gloves immediately. |
| Eyes/Face | Safety goggles and face shield | Use of both safety goggles and a face shield is required to protect against splashes. |
| Body | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat worn over personal clothing is required. A chemical-resistant apron should be worn when handling larger quantities. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | For situations with a risk of aerosol generation or spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Operational Workflow for this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Keep the container tightly sealed.[3]
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
3. Preparation and Handling:
-
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before starting work.
4. Experimentation:
-
Wear the full required PPE as detailed in the table above.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[4]
Disposal Plan: Step-by-Step Procedures
1. Spill Cleanup:
-
In case of a small spill, absorb the liquid with an inert material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels to absorb the initial spill.
-
For larger spills, evacuate the area and contact the institutional safety office.
-
Place the absorbent material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
2. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and should be kept closed when not in use.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
3. Waste Disposal:
-
Dispose of hazardous waste through your institution's designated hazardous waste management program.
-
All waste disposal must be in accordance with local, state, and federal regulations.[2]
-
Ensure that the waste container is properly labeled with the chemical name and associated hazards.
By adhering to these safety protocols and operational plans, you can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
